molecular formula C3H3BrO2 B019672 2-Bromomalonaldehyde CAS No. 2065-75-0

2-Bromomalonaldehyde

Cat. No.: B019672
CAS No.: 2065-75-0
M. Wt: 150.96 g/mol
InChI Key: SURMYNZXHKLDFO-UHFFFAOYSA-N
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Description

2-Bromomalonaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C3H3BrO2 and its molecular weight is 150.96 g/mol. The purity is usually 95%.
The exact mass of the compound Bromomalonaldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromopropanedial
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InChI

InChI=1S/C3H3BrO2/c4-3(1-5)2-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURMYNZXHKLDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60174690
Record name Bromomalonaldehyde
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Molecular Weight

150.96 g/mol
Source PubChem
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CAS No.

2065-75-0
Record name 2-Bromopropanedial
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Record name Bromomalonaldehyde
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Record name Bromomalonaldehyde
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Record name 2-bromomalonaldehyde
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Record name Propanedial, 2-bromo
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of 2-Bromomalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromomalonaldehyde is a highly reactive organic compound characterized by the presence of two aldehyde functional groups and a bromine atom on the central carbon. This unique trifunctional structure makes it a valuable and versatile building block in organic synthesis, particularly in the preparation of a wide array of heterocyclic compounds that form the core of many pharmaceutical agents. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, its reactivity, and its applications in medicinal chemistry and drug development.

Core Properties

This compound, also known by its IUPAC name 2-bromopropanedial, is a light yellow to brown crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₃H₃BrO₂[2]
Molecular Weight 150.96 g/mol [2]
CAS Number 2065-75-0[2]
Appearance Light yellow to brown crystalline solid[1]
Melting Point 132-136 °C[2]
Boiling Point 134.8 °C at 760 mmHg (Predicted)
Solubility Moderately soluble in polar solvents such as ethanol (B145695) and water; Slightly soluble in acetonitrile (B52724) and DMSO.[1]
Stability Unstable in the presence of light and air; tends to undergo decomposition or polymerization. Air and moisture sensitive.[1]
Spectroscopic Data

While a complete set of spectral data is not consistently reported across the literature, the following information has been compiled from available sources.

Spectrum TypeDataReference(s)
¹H NMR δ 4.73-4.80 (1H, m), 8.47 (2H, br s)
Mass Spectrometry FAB MS m/e (M-H)⁻ 149
Infrared (IR) Expected characteristic peaks: C=O stretch (aldehyde) ~1725-1740 cm⁻¹, C-H stretch (aldehyde) ~2720 and 2820 cm⁻¹, C-Br stretch.
¹³C NMR Predicted shifts: C=O (aldehyde) ~190-200 ppm, C-Br ~40-60 ppm.

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, primarily involving the bromination of a malonaldehyde precursor or the oxidation of a brominated diol.

Synthesis from 1,1,3,3-Tetramethoxypropane (B13500)

This method involves the hydrolysis of 1,1,3,3-tetramethoxypropane to malonaldehyde, followed by in-situ bromination.

Experimental Protocol:

  • In a reaction flask, combine 1,1,3,3-tetramethoxypropane (82.1 g), water (100 mL), and concentrated hydrochloric acid (3 mL).

  • Stir the mixture at 25-30 °C to facilitate hydrolysis until the solution becomes clear.

  • Prepare a solution of bromine (80 g) in carbon tetrachloride (250 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the bromine solution to the reaction mixture, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction to proceed at room temperature for 4 hours.

  • Remove the solvent by evaporation under reduced pressure.

  • Add cold water to the residue to precipitate the solid product.

  • Filter the solid, wash with cold ethanol, and dry to yield this compound (typically around 55 g).[2]

Synthesis from 2-Bromo-1,3-propanediol (B122426) (TEMPO-mediated Oxidation)

This modern approach utilizes a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) for the selective oxidation of the diol.[1][3]

Experimental Protocol:

  • In a reaction flask, add 2-bromo-1,3-propanediol (5 g, 32 mmol), water (20 mL), sodium carbonate (2.7 g, 32 mmol), and TEMPO (0.1 g).

  • Cool the mixture to -5 °C using a salt-ice bath.

  • Slowly add freshly prepared 10% sodium hypochlorite (B82951) solution (6 g, 80 mmol) dropwise, maintaining the temperature between -5 and 0 °C.

  • Stir the reaction mixture at this temperature for 3 hours after the addition is complete.

  • Adjust the pH of the solution to 2-3 using 2M hydrochloric acid.

  • Cool the mixture to -5 to 0 °C to induce crystallization.

  • Filter the resulting solid to obtain this compound (yields up to 86% with high purity).[3]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of this compound start Starting Material (e.g., 2-Bromo-1,3-propanediol) reagents Add Reagents (Water, Na2CO3, TEMPO) start->reagents oxidation Oxidation with NaOCl (-5 to 0 °C) reagents->oxidation acidification Acidification with HCl (pH 2-3) oxidation->acidification crystallization Crystallization (-5 to 0 °C) acidification->crystallization filtration Filtration and Washing crystallization->filtration product This compound filtration->product

Synthesis Workflow

Chemical Reactivity and Applications

This compound is a highly reactive electrophile due to its three functional groups. The aldehyde groups are susceptible to nucleophilic attack, and the bromine atom can participate in substitution or elimination reactions. This reactivity makes it a key intermediate in the synthesis of various heterocyclic compounds.

Synthesis of Pyrimidines and Imidazoles

A primary application of this compound is in the construction of pyrimidine (B1678525) and imidazole (B134444) rings, which are fundamental structures in many biologically active molecules.[1] For example, it is used in the synthesis of lometrexol, an antifolate cancer therapeutic.

General Reaction Mechanism: Pyrimidine Synthesis

The synthesis of a pyrimidine ring typically involves the condensation of this compound with a compound containing an N-C-N fragment, such as urea (B33335) or guanidine.

G cluster_mechanism Pyrimidine Synthesis from this compound bma This compound condensation Nucleophilic Attack & Condensation bma->condensation ncn N-C-N Dinucleophile (e.g., Guanidine) ncn->condensation cyclization Intramolecular Cyclization condensation->cyclization elimination Elimination of HBr & H₂O cyclization->elimination pyrimidine Substituted Pyrimidine elimination->pyrimidine

Pyrimidine Synthesis

Biological Relevance and Drug Development

The high reactivity of this compound extends to its interactions with biological macromolecules, making it a compound of interest in drug development and toxicology.

Interaction with DNA

This compound is known to react with nucleobases, particularly guanine (B1146940) residues in DNA and RNA. This reaction can lead to the formation of DNA adducts, which can have mutagenic potential and are a subject of study in toxicology and carcinogenesis.

DNA Adduct Formation Pathway

The reaction likely proceeds through nucleophilic attack by the exocyclic amino group and the N1 position of guanine on the aldehyde carbons of this compound, leading to a cyclic adduct.

G cluster_adduct Hypothetical DNA Adduct Formation bma This compound attack Nucleophilic Attack by Guanine bma->attack guanine Guanine Residue in DNA guanine->attack intermediate Covalent Intermediate attack->intermediate cyclization Cyclization and Elimination intermediate->cyclization adduct Guanine-BMA Adduct cyclization->adduct

DNA Adduct Formation
Enzyme Inhibition

While specific enzyme targets of this compound are not extensively documented, its electrophilic nature suggests potential for covalent modification of enzyme active sites, particularly those with nucleophilic residues like cysteine or lysine. This makes it a candidate for investigation as an irreversible enzyme inhibitor. Further research is needed to identify specific enzymes that are targeted by this compound and the downstream effects on cellular signaling pathways.

Safety and Handling

This compound is a toxic and highly reactive compound.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is air and moisture sensitive and should be stored in a tightly sealed container under an inert atmosphere at low temperatures.[1] In case of contact, immediate and thorough washing of the affected area is recommended.

Conclusion

This compound is a pivotal intermediate in organic and medicinal chemistry. Its versatile reactivity allows for the efficient synthesis of a variety of heterocyclic structures that are of significant interest in drug discovery. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development. Further studies into its interactions with biological systems will continue to unveil its potential applications and toxicological profile.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromomalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromomalonaldehyde (CAS No: 2065-75-0), a key intermediate in the synthesis of various heterocyclic compounds, including pyrimidines and imidazoles, which are significant in the development of liquid crystals and pharmaceuticals.[1] This document details established synthesis protocols, presents characterization data in a structured format, and visualizes key processes to support research and development efforts.

Physicochemical and Spectroscopic Properties

This compound is a halogenated organic compound, typically appearing as a white to pale yellow or gray-brown crystalline solid.[2][3] Its reactivity, stemming from the presence of a bromine atom and two electrophilic aldehyde groups, makes it a valuable reagent in organic synthesis.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₃H₃BrO₂[2][3][5]
Molecular Weight 150.96 g/mol [2][5]
Appearance White to off-white, gray-brown, or pale yellow solid[2][3][6]
Melting Point 124 - 148 °C (Varies with purity and synthetic method)[2][6][7]
Solubility Slightly soluble in acetonitrile (B52724) and DMSO; moderately soluble in ethanol (B145695) and water[3][8]
Sensitivity Reported to be sensitive to air, moisture, and heat[3]

Table 2: Spectroscopic Data for this compound

TechniqueDataReferences
¹H NMR (CDCl₃, δ in ppm): 4.73-4.80 (1H, m), 8.47 (2H, br s)[6]
Mass Spectrometry FAB MS (m/e): 149 (M-H)⁻; Monoisotopic Mass: 149.93164[3][6]
Infrared (IR) Expected absorptions (cm⁻¹): Strong C=O stretch (~1705), two C-H aldehyde stretches (~2720 and ~2820)[9][10]

Synthesis Methodologies

Several methods for the synthesis of this compound have been documented. Historically, the bromination of malonaldehyde precursors was common, but this approach often suffered from low yields and harsh conditions.[1][2] Modern methods offer significant improvements in yield, purity, and scalability.

Synthesis_Pathways Synthesis Pathways for this compound cluster_0 Starting Materials start1 1,1,3,3-Tetramethoxypropane (B13500) product This compound start1->product Acid Hydrolysis & Bromination start2 2-Bromo-1,3-propanediol (B122426) start2->product TEMPO-Catalyzed Oxidation start3 Malonaldehyde Sodium Salt start3->product Direct Bromination

Caption: Overview of primary synthesis routes to this compound.

Experimental Protocols

Detailed methodologies for the most common and effective synthesis routes are provided below.

This modern, one-step method is favored for its mild reaction conditions, high yield, and scalability.[1][11] It utilizes 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst for the selective oxidation of the diol to the dialdehyde.[2]

TEMPO_Workflow Workflow for TEMPO-Catalyzed Synthesis reagents 1. Combine 2-bromo-1,3-propanediol, water, Na₂CO₃, and TEMPO in a reactor. cooling 2. Cool the reaction mixture to -5 to 0 °C. reagents->cooling addition 3. Slowly add fresh 10% sodium hypochlorite (B82951) solution dropwise. cooling->addition reaction 4. Stir and maintain temperature for 2-3 hours. addition->reaction acidification 5. Adjust pH to 2-3 with 2M HCl to induce precipitation. reaction->acidification crystallization 6. Cool to -5 to 0 °C to complete crystallization. acidification->crystallization filtration 7. Filter the solid product. crystallization->filtration product 8. Obtain pure this compound. filtration->product

Caption: Experimental workflow for the TEMPO-catalyzed oxidation method.

Methodology:

  • To a reaction flask, add 5.0 g (32 mmol) of 2-bromo-1,3-propanediol, 20 mL of water, 2.7 g (32 mmol) of sodium carbonate, and 0.1 g of TEMPO.[1][11]

  • Cool the mixture in a salt bath to -5 °C.[1][11]

  • While maintaining the temperature between -5 and 0 °C, slowly add 6.0 g (80 mmol) of freshly prepared 10% sodium hypochlorite solution dropwise.[11] It is critical to use a fresh solution as sodium hypochlorite can decompose.[2]

  • After the addition is complete, stir the mixture and maintain the temperature at -5 to 0 °C for 3 hours.[1][11]

  • Adjust the pH of the solution to 2-3 using 2M hydrochloric acid.[1][11]

  • Cool the mixture to between -5 and 0 °C to facilitate crystallization, then filter the resulting solid.[1][11]

  • The collected solid is this compound. This protocol typically yields around 4.15 g (86%) with a purity of approximately 99.85% as determined by HPLC.[1][11]

Table 3: Optimized Conditions for TEMPO-Catalyzed Synthesis

ParameterOptimized ValueReferences
Reaction Temperature -5 to 0 °C[11]
Reaction Time 2-4 hours[11]
Final pH 2-3[2][11]
Molar Ratio (TEMPO:Diol:NaOCl) ~1 : 80 : 250[11]
Yield 74-86%[1][11]
Purity (HPLC) >99%[7][11]

This is a more traditional, two-step approach involving acidic deprotection followed by bromination.[2] While functional, it generally results in lower yields and involves more hazardous reagents and conditions compared to the TEMPO-catalyzed method.[1][2]

Methodology:

  • In a reaction flask, combine 10.0 g of 1,1,3,3-tetramethoxypropane, 11 mL of water, and 0.43 mL of concentrated hydrochloric acid.[6]

  • Stir the solution at room temperature for approximately 10 minutes to facilitate hydrolysis.[6]

  • Slowly add 3.1 mL of bromine (Br₂) dropwise over a period of at least 50 minutes, maintaining the reaction at room temperature.[6]

  • Continue stirring for an additional 20 minutes after the bromine addition is complete.[6]

  • Concentrate the reaction mixture under vacuum at a temperature below 50°C to avoid decomposition.[2][6]

  • Wash the resulting residual solid with cold water to yield this compound as a yellow solid.[2][6]

  • This method typically produces a yield of around 39-65%.[2][6]

This method offers high yields by first isolating the sodium salt of malonaldehyde before bromination, which can inhibit polymerization side reactions.[7]

Methodology:

  • Prepare malonaldehyde sodium salt by the deprotection of 1,1,3,3-tetramethoxypropane with dilute acid (e.g., 0.1-1M HCl) at a temperature not exceeding 5°C, followed by reaction with sodium hydroxide (B78521) and crystallization from acetone.[7]

  • In a reaction flask, dissolve 50 g of the prepared malonaldehyde sodium salt in 80 g of water.[7]

  • Control the temperature at 25°C and add 85 g of bromine dropwise.[7]

  • Stir the mixture at room temperature for 1 hour.[7]

  • Cool the reaction to 3°C while stirring to induce crystallization.[7]

  • Filter and dry the off-white solid product. This method can achieve yields up to 88% with a purity of 99.9% by HPLC.[7]

Characterization and Quality Control

Proper characterization is crucial to ensure the purity and identity of the synthesized this compound. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity.

Table 4: HPLC Conditions for Purity Analysis

ParameterConditionReference
Mobile Phase Water (800 mL) : Acetonitrile (200 mL)[7]
Detection Wavelength 254 nm[7]
Flow Rate 1.0 mL/min[7]
Sample Preparation 0.01 g diluted to 25 mL with mobile phase[7]
Injection Volume 5 µL[7]

Conclusion

This guide outlines the synthesis and characterization of this compound, providing detailed protocols and comparative data for researchers. The TEMPO-catalyzed oxidation of 2-bromo-1,3-propanediol emerges as the superior method, offering high yields, purity, and adherence to green chemistry principles.[2] The provided characterization data serves as a benchmark for quality control in research and drug development applications.

References

An In-depth Technical Guide to the Reactivity of 2-Bromomalonaldehyde with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromomalonaldehyde, a highly reactive trifunctional electrophile, serves as a versatile building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its unique structure, featuring two aldehyde functionalities and a labile bromine atom, allows for diverse reactivity with a range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with key classes of nucleophiles, including nitrogen-based nucleophiles (amines, ureas, guanidines), sulfur-based nucleophiles (thiols), and active methylene (B1212753) compounds. This document details reaction mechanisms, summarizes quantitative data, and provides established experimental protocols. The content herein is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the strategic application of this potent synthetic intermediate.

Introduction

This compound (BrCH(CHO)₂) is a crystalline solid characterized by its high reactivity, stemming from the electrophilic nature of its two aldehyde groups and the presence of a bromine atom on the central carbon. This trifunctional nature makes it an exceptionally useful precursor for the synthesis of various substituted and fused heterocyclic systems, which are prominent scaffolds in numerous therapeutic agents and functional materials. Understanding the nuanced reactivity of this compound with different nucleophiles is crucial for controlling reaction outcomes and designing efficient synthetic routes. This guide will explore its reactions with primary and secondary amines, ureas, guanidines, thiols, and active methylene compounds, providing a detailed examination of the underlying chemical principles and practical synthetic applications.

Synthesis of this compound

An efficient and high-yielding synthesis of this compound is essential for its utility as a synthetic intermediate. A common laboratory-scale synthesis involves the bromination of 1,1,3,3-tetramethoxypropane. An improved, one-step method utilizes the oxidation of 2-bromo-1,3-propanediol (B122426).

Synthesis via Oxidation of 2-bromo-1,3-propanediol

A modern and efficient method involves the TEMPO-catalyzed oxidation of 2-bromo-1,3-propanediol with sodium hypochlorite (B82951). This method offers mild reaction conditions and high yields.

Experimental Protocol: To a reaction flask containing 2-bromo-1,3-propanediol (5g, 32mmol), water (20mL), and sodium carbonate (2.7g, 32mmol), add TEMPO (0.1g). Cool the mixture to -5°C in a salt bath. Slowly add fresh 10% sodium hypochlorite solution (6g, 80mmol) dropwise while maintaining the temperature. Stir the reaction mixture at -5 to 0°C for 3 hours. Adjust the pH to 2-3 with 2M hydrochloric acid. Cool the mixture to -5 to 0°C and collect the precipitated product by filtration. This method can yield 2-bromomalonalonaldehyde in approximately 86% yield with a purity of over 99%.

Reactivity with Nitrogen Nucleophiles

The reaction of this compound with nitrogen-containing nucleophiles is a cornerstone of its application in heterocyclic synthesis. The dual aldehyde groups readily undergo condensation reactions, leading to the formation of various nitrogen-containing heterocycles.

Reaction with Primary and Secondary Amines

Primary amines react with this compound in a condensation reaction to form imines, which can subsequently cyclize. Secondary amines can also react to form enamines. The pH of the reaction is a critical parameter, with a pH around 5 generally being optimal for imine formation.

General Reaction Workflow:

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Products This compound This compound Reaction_Vessel Reaction Vessel (Solvent, Controlled pH) This compound->Reaction_Vessel Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->Reaction_Vessel Nucleophilic_Attack Nucleophilic Attack of Amine on Carbonyl Reaction_Vessel->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Dehydration Dehydration (Water Elimination) Proton_Transfer->Dehydration Imine/Enamine Imine/Enamine Dehydration->Imine/Enamine Cyclization Cyclization (optional) Heterocycle Heterocycle Cyclization->Heterocycle Imine/Enamine->Cyclization

Caption: General workflow for the reaction of this compound with amines.

Synthesis of Pyrimidines

This compound is a key precursor for the synthesis of pyrimidine (B1678525) derivatives, which are of significant interest in medicinal chemistry. The reaction typically involves condensation with a compound containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine.

The reaction of this compound with urea or thiourea provides a direct route to 2-hydroxypyrimidines or 2-thiopyrimidines, respectively.

Reaction Mechanism:

G BMA This compound Intermediate1 Initial Adduct BMA->Intermediate1 + Urea/Thiourea Urea Urea/Thiourea (H2N-(C=X)-NH2) Urea->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product 5-Bromo-2-(thio)hydroxypyrimidine Intermediate2->Product Dehydration

Caption: Synthesis of pyrimidines from this compound.

Experimental Protocol for Synthesis of 2-tert-butylamino-4-hydroxy-6-bromopyrimidine[2,3-d]methyl: In a reaction flask, add this compound (30.2g), 2-amino-2-methylpropanenitrile (B28548) (11.2g), isopropanol (B130326) (400ml), and concentrated hydrochloric acid (30ml). Heat the mixture to reflux for 6 hours. After cooling, the solid precipitate is filtered, washed with cold acetone, and dried.

NucleophileProductReaction ConditionsYieldReference
2-Amino-2-methylpropanenitrileIntermediate for 2-tert-butylamino-4-hydroxy-6-bromopyrimidine[2,3-d]methylReflux in isopropanol with HCl for 6hNot specified

Reactivity with Sulfur Nucleophiles

Thiols are potent nucleophiles that readily react with the aldehyde functionalities of this compound. The acidity of the thiol and the pH of the reaction medium are key factors influencing the reaction rate.

Reaction with Simple Thiols

Simple thiols, such as mercaptoethanol, can react with the aldehyde groups to form hemithioacetals and thioacetals. These reactions are typically reversible.

General Reaction with Thiols:

G BMA This compound Hemithioacetal Hemithioacetal BMA->Hemithioacetal + R-SH Thiol Thiol (R-SH) Thiol->Hemithioacetal Thioacetal Thioacetal Hemithioacetal->Thioacetal + R-SH, -H2O

Caption: Reaction of this compound with thiols.

Reactivity with Active Methylene Compounds

Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are another important class of nucleophiles that react with this compound. These reactions often proceed via a Knoevenagel-type condensation.

Reaction with Malononitrile

Malononitrile, a highly reactive methylene compound, can undergo condensation with one or both aldehyde groups of this compound. The reaction is typically base-catalyzed.

NucleophileProduct TypeTypical Catalyst/BaseReference
MalononitrileSubstituted alkenePiperidine, an amine baseGeneral knowledge
Ethyl acetoacetateSubstituted alkeneBase (e.g., NaOEt)General knowledge
Diethyl malonateSubstituted alkeneBase (e.g., NaOEt)General knowledge

Conclusion

This compound is a highly versatile and reactive synthetic intermediate with broad applications in the synthesis of heterocyclic compounds. Its trifunctional nature allows for a rich and diverse chemistry with a variety of nucleophiles. A thorough understanding of its reactivity patterns, as outlined in this guide, is crucial for harnessing its full potential in the development of novel pharmaceuticals and functional materials. The provided experimental protocols and reaction mechanisms serve as a foundational resource for chemists engaged in the exploration of this potent building block. No established biological signaling pathways directly involving this compound have been identified in the literature, underscoring its primary role as a synthetic tool.

An In-depth Technical Guide on the Electrophilic Nature of 2-Bromomalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromomalonaldehyde, a highly reactive trifunctional chemical intermediate, possesses significant electrophilic character owing to the synergistic effects of two aldehyde moieties and a bromine atom attached to a central carbon. This guide provides a comprehensive technical overview of its electrophilic nature, supported by available physicochemical data, detailed experimental protocols for its synthesis and key reactions, and mechanistic insights into its reactivity. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, particularly those engaged in the development of novel heterocyclic compounds and active pharmaceutical ingredients (APIs).

Introduction

This compound (CAS No. 2065-75-0), systematically named 2-bromo-1,3-propanedial, is a valuable building block in organic synthesis. Its molecular structure, featuring two electron-withdrawing aldehyde groups and an electronegative bromine atom, renders the molecule highly electrophilic and susceptible to a wide range of nucleophilic attacks. This inherent reactivity makes it a versatile precursor for the synthesis of a diverse array of compounds, most notably heterocyclic systems such as pyrimidines and imidazoles, which are core scaffolds in many pharmaceutical agents. This guide will delve into the fundamental aspects of this compound's electrophilicity, providing a detailed examination of its properties, synthesis, and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
Molecular Formula C₃H₃BrO₂[1][2]
Molecular Weight 150.96 g/mol [1][2]
Appearance Light yellow to pale beige or gray-brown solid/powder[1][3]
Melting Point 132-136 °C (lit.)[1][4]
Boiling Point 134.8 °C at 760 mmHg (Predicted)[1]
Density 1.750 ± 0.06 g/cm³ (Predicted)[1]
Solubility Slightly soluble in acetonitrile (B52724) and DMSO[1][4]
pKa 1.70 ± 0.10 (Predicted)[1]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Synthesis from 1,1,3,3-Tetramethoxypropane

This method involves the hydrolysis and subsequent bromination of 1,1,3,3-tetramethoxypropane.

Experimental Protocol:

  • In a reaction flask, combine 82.1 g of 1,1,3,3-tetramethoxypropane, 100 mL of water, and 3 mL of concentrated hydrochloric acid.

  • Stir the mixture at 25-30 °C to facilitate hydrolysis until the solution becomes clear.

  • Prepare a solution of 80 g of bromine in 250 mL of carbon tetrachloride.

  • Cool the reaction flask to 0 °C and slowly add the bromine solution, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction to proceed for 4 hours at room temperature.

  • Evaporate the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the solid product.

  • Filter the solid, wash with cold ethanol, and dry to yield this compound as a pale yellow solid (yield: ~55 g).[5]

TEMPO-catalyzed Oxidation of 2-Bromo-1,3-propanediol

This newer method offers milder reaction conditions and often results in higher yields and purity.

Experimental Protocol:

  • To a reaction bottle, add 5 g (32 mmol) of 2-bromo-1,3-propanediol, 20 mL of water, 2.7 g (32 mmol) of sodium carbonate, and 0.1 g of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

  • Cool the mixture in a salt bath to -5 °C.

  • Slowly add 6 g (80 mmol) of freshly prepared 10% sodium hypochlorite (B82951) solution dropwise while maintaining the temperature.

  • Stir and maintain the temperature between -5 to 0 °C for 3 hours after the addition is complete.

  • Adjust the pH of the reaction mixture to 2-3 using 2M hydrochloric acid.

  • Cool the solution to -5 to 0 °C to crystallize the product.

  • Filter the solid to obtain this compound (yield: 4.15 g, 86%; purity by HPLC: 99.85%).[6]

Electrophilic Reactivity and Reaction Mechanisms

The electrophilic nature of this compound is central to its utility in organic synthesis. The two aldehyde groups provide sites for nucleophilic attack, while the bromine atom can also be displaced or participate in further reactions.

Reaction with Nucleophiles: General Mechanism

The carbonyl carbons of the aldehyde groups are highly electrophilic due to the polarization of the C=O bond. Nucleophiles readily attack these carbons, leading to the formation of tetrahedral intermediates. The general mechanism for nucleophilic addition to one of the aldehyde groups is depicted below.

G cluster_reaction R This compound Nu Nucleophile (Nu:⁻) P Adduct Reactants O=CH-CH(Br)-CH=O + Nu:⁻ Intermediate [O⁻-CH(Nu)-CH(Br)-CH=O] Reactants->Intermediate Nucleophilic Attack Product HO-CH(Nu)-CH(Br)-CH=O Intermediate->Product Protonation Protonation H⁺

Caption: General mechanism of nucleophilic addition to this compound.

Synthesis of Heterocycles

This compound is a key precursor in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.

Pyrimidines can be synthesized by the condensation of this compound with guanidine (B92328). The reaction proceeds through a series of nucleophilic additions and cyclization steps.

Experimental Protocol for the Synthesis of a 2-tert-butylamino-4-hydroxy-6-bromopyrimidine derivative:

  • In a reaction flask, combine 30.2 g of this compound, 11.2 g of a suitable amine (e.g., tert-butylamine), 400 mL of isopropanol, and 30 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture to precipitate the solid intermediate.

  • Filter the solid, wash with cold acetone, and dry to obtain the intermediate.

  • Further reaction of this intermediate can lead to the final pyrimidine (B1678525) product.[5]

The general reaction pathway for the formation of a pyrimidine ring from a 1,3-dicarbonyl compound and a guanidine derivative is illustrated below.

G BMA This compound Adduct1 Initial Adduct BMA->Adduct1 Condensation Guanidine Guanidine Guanidine->Adduct1 Adduct2 Cyclized Intermediate Adduct1->Adduct2 Intramolecular Condensation Pyrimidine 2-Amino-5-bromopyrimidine Derivative Adduct2->Pyrimidine Dehydration

Caption: Simplified pathway for pyrimidine synthesis from this compound.

Imidazo[1,2-a]pyridines, a class of compounds with diverse biological activities, can be synthesized from 2-aminopyridines and this compound.

Experimental Protocol for the Synthesis of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde:

  • Add this compound (5230 mg, 34.68 mmol) to a solution of 2-amino-5-bromopyridine (B118841) (5000 mg, 28.90 mmol) in acetonitrile.

  • Heat the reaction mixture to reflux for 2 hours.

  • After the reaction is complete, quench with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (gradient elution with ethyl acetate-petroleum ether) to afford the final product (Yield: 53%).[7]

The logical workflow for this synthesis is outlined below.

G Start Start: 2-Amino-5-bromopyridine & this compound Reaction Reflux in Acetonitrile (2h) Start->Reaction Workup Quench with NaHCO₃ Extract with Ethyl Acetate Reaction->Workup Purification Column Chromatography Workup->Purification End Product: 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde Purification->End

Caption: Workflow for the synthesis of an imidazo[1,2-a]pyridine (B132010) derivative.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[8][9]

  • Precautions: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.[10][11]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If on skin, wash with plenty of water. If swallowed, rinse mouth and seek medical attention.[8][9]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[10]

Conclusion

This compound is a highly electrophilic and versatile reagent that serves as a valuable precursor for the synthesis of a wide range of organic compounds, particularly heterocycles of medicinal importance. Its reactivity is dictated by the presence of two aldehyde functionalities and a bromine atom, which provide multiple sites for nucleophilic attack and further chemical transformations. A thorough understanding of its physicochemical properties, synthetic methods, and reaction mechanisms is crucial for its effective and safe utilization in research and development. The experimental protocols and mechanistic schemes provided in this guide offer a solid foundation for scientists and researchers working with this important chemical intermediate. Further quantitative studies on its reaction kinetics and computational analysis of its electronic properties would provide deeper insights into its electrophilic nature and facilitate the design of novel synthetic methodologies.

References

stability and storage conditions for 2-Bromomalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 2-Bromomalonaldehyde

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of reagents is paramount to ensuring experimental reproducibility and the integrity of results. This compound, a reactive dialdehyde, requires careful handling and storage to prevent degradation. This guide provides a comprehensive overview of its stability profile and recommended storage conditions based on available technical data.

Chemical Stability

This compound is a solid that is stable under recommended storage conditions.[1][2] However, it is sensitive to environmental factors. The compound is known to be sensitive to air and moisture, which can lead to its degradation.[3] Furthermore, it is unstable in the presence of light and air, with a tendency to undergo decomposition or polymerization.[4] Thermal decomposition can produce hazardous byproducts, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[5]

Recommended Storage Conditions

To maintain its chemical integrity, this compound should be stored with the following precautions:

  • Temperature: The recommended storage temperature is in a freezer at or below -20°C.[6][7] Some sources also suggest keeping it in a cold environment.[4]

  • Atmosphere: It is crucial to store this compound under an inert atmosphere, such as nitrogen, to prevent degradation from exposure to air.[2][3][5][6][7]

  • Container: The compound should be kept in a tightly sealed container to prevent contact with moisture.[1][2][3][8] It is advisable to store it in its original container.[8]

  • Location: A cool, dry, and well-ventilated area is recommended for storage.[2][8] The storage location should be protected from environmental extremes.[8]

Incompatible Materials

To prevent hazardous reactions and degradation, this compound should be stored away from strong oxidizing agents.[2][5] It is also important to avoid storage near foodstuff containers.[8]

Physical and Chemical Properties

A summary of key physical properties of this compound is provided in the table below. The variation in reported melting points may be attributed to the purity of the substance or the specific analytical method used.

PropertyValueCitations
Molecular Formula C₃H₃BrO₂[7]
Molecular Weight 150.96 g/mol [6][7]
Physical State Solid[2]
Appearance White to off-white or gray-brown powder[9]
Melting Point 124 - 148 °C[2][7][9][10][11][12][13]

Handling and Safety Precautions

Due to its hazardous nature, proper personal protective equipment and handling procedures are essential when working with this compound.

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[5][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][8]

  • Hygiene: Avoid breathing in dust or vapors and wash hands thoroughly after handling.[5][8] Do not eat, drink, or smoke in the work area.[5][8]

  • Contact: Avoid direct contact with skin and eyes.[1][8]

Experimental Protocols

Logical Workflow for Handling and Storage

The following diagram illustrates a decision-making workflow for the appropriate handling and storage of this compound.

start Start: Receiving this compound check_container Inspect Container Integrity start->check_container container_damaged Container Damaged? check_container->container_damaged quarantine Quarantine and Assess Risk container_damaged->quarantine Yes proceed Proceed with Storage container_damaged->proceed No storage_conditions Select Storage Location proceed->storage_conditions temp_check Freezer (-20°C) Available? storage_conditions->temp_check store_freezer Store in Freezer under Inert Atmosphere temp_check->store_freezer Yes store_cold_dry Store in a Cold, Dry Place under Inert Atmosphere temp_check->store_cold_dry No usage Prepare for Use store_freezer->usage store_cold_dry->usage handling_precautions Follow Handling Protocols: - Use in Fume Hood - Wear Appropriate PPE - Avoid Inhalation and Contact usage->handling_precautions weighing Weighing and Dispensing handling_precautions->weighing inert_atmosphere_check Can be handled under Inert Atmosphere? weighing->inert_atmosphere_check handle_inert Handle in Glovebox or with Inert Gas Blanket inert_atmosphere_check->handle_inert Yes handle_quick Handle Quickly and Reseal Promptly inert_atmosphere_check->handle_quick No end End of Workflow handle_inert->end handle_quick->end

Caption: Workflow for Handling and Storage of this compound.

References

2-Bromomalonaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromomalonaldehyde

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This compound (CAS No. 2065-75-0) is a versatile reagent with significant applications in the synthesis of complex organic molecules, particularly heterocyclic compounds that form the backbone of many therapeutic agents.[1][2] This guide provides a detailed overview of its chemical properties, synthesis protocols, and its role in pharmaceutical development.

Core Molecular and Physical Properties

This compound, also known as 2-bromo-1,3-propanedial, is a halogenated organic compound.[3] It typically appears as a light yellow to light brown crystalline solid and is characterized by its high reactivity, which stems from the presence of two aldehyde functional groups and a bromine atom.[2][3] This reactivity makes it a valuable intermediate in organic synthesis.[2]

A summary of its key quantitative data is presented below for easy reference.

PropertyValue
Molecular Formula C₃H₃BrO₂[3][4][5][6]
Molecular Weight 150.96 g/mol [4][6]
CAS Number 2065-75-0[3][5]
Melting Point 132-136 °C[7][8][9][10]
Appearance Pale yellow to light brown crystalline solid[3]
Solubility Moderately soluble in polar solvents like ethanol (B145695) and water[3]

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been developed, each with distinct advantages. Below are detailed protocols for two common synthetic routes.

Protocol 1: Synthesis from 1,1,3,3-Tetramethoxypropane (B13500)

This traditional method involves the hydrolysis of 1,1,3,3-tetramethoxypropane followed by bromination.

Methodology:

  • In a reaction flask, combine 82.1g of 1,1,3,3-tetramethoxypropane, 100ml of water, and 3ml of concentrated hydrochloric acid.[11]

  • Stir the mixture at a temperature of 25-30°C to facilitate hydrolysis until the solution becomes clear.[11]

  • Prepare a solution of 80g of bromine in 250ml of carbon tetrachloride (CCl₄).[11]

  • Cool the reaction mixture to 0°C and slowly add the bromine-CCl₄ solution, ensuring the temperature is maintained below 10°C.[11]

  • After the complete addition of bromine, allow the reaction to proceed for 4 hours at room temperature.[11]

  • Evaporate the solvent from the reaction mixture.[11]

  • Add cold water to the residue to precipitate the solid product.[11]

  • Filter the solid, wash it with cold ethanol, and dry to obtain this compound.[11]

cluster_hydrolysis Step 1: Hydrolysis cluster_bromination Step 2: Bromination cluster_workup Step 3: Product Isolation A 1,1,3,3-Tetramethoxypropane + Water + Conc. HCl B Stir at 25-30°C A->B Reaction C Cool to 0°C B->C Proceed to Bromination D Add Bromine in CCl4 (keep temp < 10°C) C->D E React for 4 hours at room temperature D->E F Evaporate Solvent G Precipitate with Cold Water F->G H Filter and Wash with Cold Ethanol G->H I Dry Product H->I J This compound I->J Yields

Synthesis of this compound from 1,1,3,3-Tetramethoxypropane.
Protocol 2: TEMPO-Catalyzed Oxidation of 2-Bromo-1,3-propanediol

A more modern and efficient approach utilizes a TEMPO-catalyzed oxidation, which offers milder reaction conditions and higher yields.[1][12]

Methodology:

  • Add 5g (32mmol) of 2-bromo-1,3-propanediol, 20ml of water, 2.7g (32mmol) of sodium carbonate, and 0.1g of TEMPO to a reaction bottle.[1]

  • Cool the mixture to -5°C using a salt bath.[1]

  • Slowly add 6g (80mmol) of fresh 10% sodium hypochlorite (B82951) solution dropwise, maintaining the temperature between -5°C and 0°C.[1]

  • After the addition is complete, continue stirring and maintain the temperature for 3 hours.[1]

  • Adjust the pH of the solution to 2-3 using 2M hydrochloric acid.[1]

  • Cool the mixture to between -5°C and 0°C to induce crystallization.[1]

  • Filter the resulting solid to obtain this compound.[1] This method has been reported to yield a purity of 99.85% by HPLC.[1]

cluster_reactants Step 1: Reactant Mixture cluster_oxidation Step 2: Oxidation cluster_isolation Step 3: Product Isolation A 2-Bromo-1,3-propanediol + Water + Sodium Carbonate + TEMPO B Cool to -5°C A->B C Add 10% Sodium Hypochlorite dropwise at -5 to 0°C B->C Proceed to Oxidation D Stir for 3 hours C->D E Adjust pH to 2-3 with 2M HCl F Cool to -5 to 0°C for Crystallization E->F G Filter Product F->G H This compound G->H Yields High Purity

TEMPO-Catalyzed Synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a crucial intermediate in the pharmaceutical industry.[1] Its primary application lies in the synthesis of heterocyclic compounds such as pyrimidines and imidazoles, which are core structures in many pharmaceuticals.[1][2][13] For instance, it is a key precursor for lometrexol, a compound with broad-spectrum antimicrobial activity.[2][13]

The reactive nature of this compound also allows for its use in more specialized applications. Its chiral sulfoxide (B87167) derivatives can act as mimics for cyclic NADH, facilitating asymmetric reduction reactions.[2] This is particularly important in modern drug development for producing chiral molecules with specific stereochemistry to enhance efficacy and minimize side effects.[2] Beyond pharmaceuticals, it is also used in the synthesis of liquid crystal materials.[2][13]

Safety and Handling

This compound is a toxic and highly reactive compound that requires careful handling.[3] It is harmful if swallowed and can cause serious eye damage and skin irritation.[14][15] Inhalation may lead to respiratory irritation.[14] When handling this chemical, it is essential to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or under a chemical fume hood.[15][16] The compound is also air-sensitive and should be stored in a cool, dry place under an inert atmosphere.[3][9]

References

solubility of 2-Bromomalonaldehyde in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Solubility of 2-Bromomalonaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 2065-75-0) is a highly reactive organic intermediate crucial for the synthesis of a wide array of heterocyclic compounds, including pyrimidines and imidazoles, which are foundational in medicinal chemistry.[1] Its utility as a precursor for pharmaceuticals and specialized polymers underscores the importance of understanding its physical and chemical properties, particularly its solubility in various solvents.[2] This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative determination, and offers essential safety and handling information. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on providing researchers with the necessary tools and methodologies to perform such assessments in their own laboratory settings.

Introduction to this compound

This compound, with the chemical formula C₃H₃BrO₂, is a halogenated dialdehyde.[2] At room temperature, it typically exists as a pale yellow to light brown crystalline solid.[2] Its structure, featuring two aldehyde groups and a bromine atom on the central carbon, makes it a versatile and highly reactive electrophile, susceptible to nucleophilic attack.[1] This reactivity is harnessed in organic synthesis for electrophilic substitution and condensation reactions. However, this reactivity also contributes to its instability, particularly in the presence of light and air, where it can undergo decomposition or polymerization.[2] Therefore, proper handling and storage are paramount.

Solubility Profile of this compound

Currently, there is a notable absence of specific quantitative solubility data for this compound in scientific literature and chemical databases. The available information is qualitative and is summarized in the table below. This highlights a knowledge gap that researchers may need to address experimentally to optimize its use in various reaction media.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolvent NameQualitative SolubilitySource
Polar Protic WaterSoluble / Moderately Soluble[2]
EthanolModerately Soluble[2]
Polar Aprotic AcetonitrileSlightly Soluble[3]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[3]

Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a detailed methodology for determining the quantitative solubility of this compound. This procedure is designed to be adaptable for various solvents and incorporates necessary precautions due to the compound's reactive and sensitive nature.

3.1. Materials and Equipment

  • This compound (high purity, ≥97%)

  • Analytical grade solvents (e.g., water, ethanol, acetonitrile, DMSO, etc.)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Calibrated micropipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • HPLC or UV-Vis spectrophotometer for quantification

  • Glass vials with screw caps

  • pH meter (for aqueous solutions)

3.2. Safety Precautions

  • This compound is a toxic and highly reactive compound that can cause irritation to the eyes, skin, and respiratory tract.[2]

  • All handling should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Due to its sensitivity to light and air, it is recommended to work under subdued light and consider using an inert atmosphere (e.g., nitrogen or argon) for prolonged experiments.[2][3]

  • Store the compound in a cool, dry, and dark place.

3.3. Experimental Workflow

The logical workflow for determining the solubility of this compound is depicted in the diagram below.

G cluster_0 Step-by-Step Protocol A Preparation of Saturated Solution B Equilibration C Phase Separation D Quantification of Solute E Data Analysis and Solubility Calculation A_1 Add excess this compound to a known volume of solvent B_1 Incubate at constant temperature with agitation for 24-48h A_1->B_1 C_1 Centrifuge to pellet undissolved solid B_1->C_1 C_2 Filter supernatant through a 0.22 µm syringe filter C_1->C_2 D_1 Dilute an aliquot of the clear filtrate with a suitable solvent C_2->D_1 D_2 Analyze by HPLC or UV-Vis to determine concentration D_1->D_2 E_1 Calculate solubility in g/L or mol/L from the measured concentration D_2->E_1

Caption: Workflow for Solubility Determination.

3.4. Detailed Procedure

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a glass vial. The excess is crucial to ensure a saturated solution is achieved.

    • Add a precise volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand at the same constant temperature for a short period to allow for initial settling of the undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.

    • Carefully withdraw a portion of the clear supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with an appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

  • Data Analysis:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Signaling Pathways and Logical Relationships

The decision-making process for selecting an appropriate solvent system for a reaction involving this compound can be visualized as follows:

G Start Start: Solvent Selection for This compound Reaction SolubilityCheck Is this compound soluble in the desired solvent? Start->SolubilityCheck ReactivityCheck Does the solvent react with This compound? SolubilityCheck->ReactivityCheck Yes AlternativeSolvent Select an Alternative Solvent or Co-solvent System SolubilityCheck->AlternativeSolvent No Proceed Proceed with Reaction ReactivityCheck->Proceed No Stop Stop: Unsuitable Solvent ReactivityCheck->Stop Yes AlternativeSolvent->SolubilityCheck

Caption: Solvent Selection Logic Diagram.

Conclusion

While this compound is a valuable reagent in synthetic and medicinal chemistry, a comprehensive understanding of its quantitative solubility in various solvents remains an area for further investigation. The qualitative data indicates moderate solubility in polar protic solvents and slight solubility in some polar aprotic solvents. For researchers and drug development professionals requiring precise solubility data, the experimental protocol detailed in this guide provides a robust framework for its determination. Adherence to the outlined safety and handling procedures is essential when working with this reactive compound. The generation of quantitative solubility data will undoubtedly facilitate the optimization of reaction conditions and the development of new synthetic methodologies involving this compound.

References

The Synthesis of 2-Bromomalonaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromomalonaldehyde, a key bifunctional reagent, plays a critical role in the synthesis of a wide array of heterocyclic compounds, particularly pyrimidines and imidazoles, which are foundational scaffolds in medicinal chemistry and materials science. This document provides an in-depth technical overview of the discovery and historical evolution of this compound synthesis. It details seminal and contemporary methodologies, presenting quantitative data in structured tables for comparative analysis and offering comprehensive experimental protocols. Furthermore, this guide visualizes the core synthetic workflows using logical diagrams to facilitate a deeper understanding of the chemical transformations involved.

Introduction

This compound (C₃H₃BrO₂), also known as 2-bromo-1,3-propanedial, is a highly reactive organic compound characterized by the presence of two aldehyde functional groups and a bromine atom on the central carbon.[1] This unique trifunctional arrangement makes it a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.[2] Its primary utility lies in its role as a precursor for the synthesis of various heterocyclic systems, which are integral components of many active pharmaceutical ingredients (APIs) and liquid crystals.[1][3] The historical development of its synthesis reflects the broader advancements in synthetic organic chemistry, moving from lower-yield, multi-step processes to more efficient, high-purity, one-pot methodologies.

Historical Synthesis: The Deprotection-Bromination Approach

The earliest documented methods for the synthesis of this compound relied on a two-step approach starting from malonaldehyde precursors.[2] A common starting material for this classical approach is 1,1,3,3-tetramethoxypropane (B13500).[2][3][4]

General Reaction Pathway

The synthesis first involves the acidic hydrolysis of 1,1,3,3-tetramethoxypropane to generate the unstable malonaldehyde.[2] Malonaldehyde is highly prone to polymerization, which negatively impacts the overall yield and purity of the final product.[5] The subsequent step involves the bromination of the enol form of malonaldehyde.[6]

Experimental Protocols and Quantitative Data

This method involves the one-pot hydrolysis and subsequent bromination.

Experimental Protocol:

  • 1,1,3,3-tetramethoxypropane is hydrolyzed in an aqueous solution containing concentrated hydrochloric acid.[4] The reaction is maintained at a controlled temperature, typically between 25-30°C.[4]

  • Once the hydrolysis is complete, indicated by the clarification of the reaction solution, the mixture is cooled to 0°C.[4]

  • A solution of bromine in a suitable solvent, such as carbon tetrachloride, is then added dropwise while maintaining the temperature below 10°C.[4]

  • The reaction is allowed to proceed for several hours at room temperature.[4]

  • The solvent is evaporated, and the product is precipitated by the addition of cold water, followed by filtration and washing with cold ethanol (B145695) to yield this compound as a pale yellow solid.[4]

ParameterValueReference
Starting Material1,1,3,3-tetramethoxypropane[2][4]
Key ReagentsBromine, Concentrated HCl[4]
SolventWater, Carbon Tetrachloride[4]
Temperature0-30°C[4]
Reaction Time~4 hours[4]
Yield~55-65%[2][4]
PurityLower, due to side reactions[3][5]

To circumvent the instability of malonaldehyde, an improved method involving the isolation of its more stable sodium salt has been developed.[5]

Experimental Protocol:

  • 1,1,3,3-tetramethoxypropane is deprotected at a low temperature (≤ 5°C) in dilute acid (e.g., 0.1-1M HCl or HBr) to synthesize malonaldehyde.[5]

  • The resulting malonaldehyde is reacted with sodium hydroxide (B78521) to form the sodium salt, followed by concentration under negative pressure.[5]

  • Acetone is added to the concentrate to crystallize and filter the malonaldehyde sodium salt.[5]

  • The isolated sodium salt of malonaldehyde is then reacted with bromine in water at a controlled temperature (around 20°C) to yield high-purity this compound.[5]

ParameterValueReference
Starting Material1,1,3,3-tetramethoxypropane[5]
Key IntermediatesMalonaldehyde, Malonaldehyde sodium salt[5]
Key ReagentsDilute Acid, NaOH, Bromine[5]
Temperature≤ 5°C (deprotection), ~20°C (bromination)[5]
Yield84%[5]
Purity99.8% (HPLC)[5]

Synthesis Workflow: Deprotection-Bromination Approach

G cluster_0 Traditional Synthesis cluster_1 Improved Synthesis A 1,1,3,3-Tetramethoxypropane B Malonaldehyde (in situ) A->B  Acidic  Hydrolysis C This compound B->C  Bromination  (Br2) D 1,1,3,3-Tetramethoxypropane E Malonaldehyde D->E  Low Temp  Acid Hydrolysis F Malonaldehyde Sodium Salt E->F  NaOH G This compound F->G  Bromination  (Br2) G A 2-Bromo-1,3-propanediol B Oxidation Reaction Mixture (TEMPO, NaClO, Na2CO3, H2O) A->B  Addition of Reagents D Work-up (Acidification, Crystallization, Filtration) B->D  Reaction  (2-4h, -10 to 0°C) C This compound D->C  Isolation

References

key functional groups in 2-Bromomalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Key Functional Groups of 2-Bromomalonaldehyde

Introduction

This compound, also known as 2-bromo-1,3-propanedial, is a highly reactive organic compound valued for its versatility as a building block in complex chemical syntheses.[1] Its structure is characterized by a short, three-carbon backbone featuring two aldehyde functional groups and a bromine atom, which impart a high degree of reactivity to the molecule. This unique combination of functional groups makes it a potent electrophile and a crucial intermediate in the synthesis of a wide array of heterocyclic compounds, including pyrimidines and imidazoles, which are foundational structures in medicinal chemistry.[1]

The molecule's utility extends to the development of cancer therapeutics, such as lometrexol (B1675047) intermediates, and in the synthesis of novel liquid crystal materials.[1] This guide provides a detailed examination of the key functional groups of this compound, its physicochemical properties, reactivity, and the experimental protocols for its synthesis.

Molecular Structure and Key Functional Groups

The chemical structure of this compound consists of a propanedial (B3416024) backbone with a bromine atom substituted at the central carbon (C2). Its molecular formula is C₃H₃BrO₂.[1][2]

The principal functional groups that dictate its chemical behavior are:

  • Two Aldehyde Groups (-CHO): The presence of two aldehyde groups at either end of the three-carbon chain makes the molecule a dialdehyde. These groups are strong electrophilic centers due to the polarization of the carbon-oxygen double bond, making them highly susceptible to nucleophilic attack.[1][3]

  • Alpha-Halogen (C-Br bond): The bromine atom is attached to the carbon atom situated between the two carbonyl groups (the α-carbon). This alpha-bromine is a reactive site that can readily participate in nucleophilic substitution or elimination reactions, serving as a versatile handle for further molecular functionalization.[1]

Physicochemical and Spectroscopic Data

This compound is typically a light yellow to off-white crystalline solid at room temperature.[1][4] It is moderately soluble in polar solvents like ethanol (B145695) and water but can be unstable in the presence of light and air.[4]

PropertyValueReference
Molecular Formula C₃H₃BrO₂[1][2]
Molecular Weight ~150.96 g/mol [1][2][5]
CAS Number 2065-75-0[1][4]
Appearance Light yellow solid[1][6]
Melting Point 132-136 °C[1][6][7]
¹H NMR (CDCl₃) δ 4.73-4.80 (1H, m), 8.47 (2H, br s)[8]
Topological Polar Surface Area 34.1 Ų[4]
Hydrogen Bond Acceptor Count 2[4]

Reactivity and Functional Group Analysis

The high reactivity of this compound is a direct consequence of its functional groups. The molecule's electrophilic nature is pronounced, with the two aldehyde groups and the alpha-bromine atom serving as primary sites for chemical reactions.[1]

  • Aldehyde Group Reactivity: The aldehyde groups readily undergo nucleophilic addition reactions. They are instrumental in the construction of heterocyclic rings through condensation reactions with nucleophiles such as amines and amidines. For example, its reaction with guanidine (B92328) derivatives is a key step in the synthesis of substituted pyrimidines.

  • Alpha-Bromine Reactivity: The bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution. This allows for the introduction of various substituents at the central carbon. The electron-withdrawing effect of the adjacent carbonyl groups further activates the C-Br bond.

This dual reactivity makes this compound a powerful reagent for creating complex molecular architectures from simple precursors. It is particularly useful in cyclization reactions where both the aldehyde and bromine functionalities can be exploited to form new ring systems.

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been developed. The choice of method often depends on the desired yield, purity, and available starting materials. Below are two common protocols.

Method 1: Synthesis from 1,1,3,3-Tetramethoxypropane (B13500)

This method involves the hydrolysis of 1,1,3,3-tetramethoxypropane to form malonaldehyde, followed by bromination.[3][8][9]

Detailed Protocol:

  • To a reaction flask, add 1,1,3,3-tetramethoxypropane (82.1g), water (100ml), and concentrated hydrochloric acid (3ml).[9]

  • Stir the mixture at a temperature of 25-30°C to facilitate hydrolysis until the solution becomes clear.[9]

  • In a separate vessel, dissolve bromine (80g) in carbon tetrachloride (250ml).[9]

  • Cool the reaction flask containing the hydrolyzed solution to 0°C.[9]

  • Slowly add the bromine-CCl₄ solution to the reaction flask, ensuring the temperature is maintained below 10°C.[9]

  • After the addition is complete, allow the reaction to proceed for 4 hours at room temperature.[9]

  • Evaporate the solvent under reduced pressure.[9]

  • Add cold water to the residue to precipitate the solid product.[9]

  • Filter the precipitate, wash with cold ethanol, and dry to obtain this compound as a pale yellow solid.[9]

G Synthesis Workflow: From 1,1,3,3-Tetramethoxypropane cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Bromination cluster_2 Step 3: Isolation A 1,1,3,3-Tetramethoxypropane + H₂O, HCl B Stir at 25-30°C A->B Reaction C Malonaldehyde Solution B->C Forms D Cool to 0°C C->D E Add Br₂ in CCl₄ (keep < 10°C) D->E F Stir for 4h at RT E->F G Evaporate Solvent F->G H Precipitate with Cold H₂O G->H I Filter & Dry H->I J This compound I->J

Caption: Synthesis of this compound via hydrolysis and bromination.

Method 2: TEMPO-Catalyzed Oxidation of 2-Bromo-1,3-propanediol (B122426)

This contemporary method utilizes a TEMPO-catalyzed oxidation, which offers mild reaction conditions and potentially higher yields.[3][10]

Detailed Protocol:

  • Add 2-bromo-1,3-propanediol (5g, 32mmol), water (20ml), sodium carbonate (2.7g, 32mmol), and TEMPO (0.1g) to a reaction vessel.[10]

  • Cool the mixture to -5°C using a salt bath.[10]

  • Slowly add fresh 10% sodium hypochlorite (B82951) solution (6g, 80mmol) dropwise, maintaining the temperature between -5°C and 0°C.[10]

  • After the addition is complete, continue stirring and maintain the temperature at -5°C to 0°C for 3 hours.[10]

  • Adjust the pH of the solution to 2-3 using 2M hydrochloric acid.[10]

  • Cool the solution to between -5°C and 0°C to induce crystallization.[10]

  • Filter the resulting solid to obtain this compound. The reported yield is 86% with a purity of 99.85% by HPLC.[10]

G Synthesis Workflow: TEMPO-Catalyzed Oxidation A Reactants: 2-Bromo-1,3-propanediol Na₂CO₃, TEMPO, H₂O B Cool to -5°C A->B 1. Mix C Add NaClO (10%) dropwise at -5 to 0°C B->C 2. Initiate Oxidation D Stir for 3 hours at -5 to 0°C C->D 3. React E Adjust pH to 2-3 with 2M HCl D->E 4. Quench & Acidify F Cool to -5 to 0°C (Crystallization) E->F 5. Induce G Filter F->G 6. Isolate H This compound G->H Product

Caption: TEMPO-catalyzed synthesis of this compound.

Applications in Drug Development and Research

The unique reactivity of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and materials.

  • Pharmaceutical Intermediates: It is a key precursor for synthesizing heterocyclic compounds that form the core of many active pharmaceutical ingredients (APIs).[1] For instance, it is used to prepare 2-tert-butylamino-4-hydroxy-6-bromopyrimidine [2,3-d]methyl.[9]

  • Chemical Biology: Its ability to react with biomolecules has led to its use as a chemical probe to study protein function and interactions.[11] It is specifically used as a reagent for creating glyoxal-derived adducts from substituted guanines, which is important for studying the chemistry of DNA and RNA.[6][12]

  • Materials Science: The compound serves as a building block for developing new materials with specific electronic or optical properties.[6]

Conclusion

This compound is a small yet powerful molecule whose chemical properties are dominated by its two aldehyde groups and alpha-bromine substituent. This trifunctional arrangement provides a platform for a wide range of chemical transformations, making it an indispensable tool for synthetic chemists in academia and industry. A thorough understanding of its functional group reactivity is crucial for its effective application in the design and synthesis of novel pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromomalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromomalonaldehyde is a highly reactive trifunctional electrophile, making it a versatile building block for the synthesis of a wide array of heterocyclic compounds. Its structure, featuring two aldehyde groups and a bromine atom on the central carbon, allows for facile cyclocondensation reactions with various dinucleophiles to construct five- and six-membered rings. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, imidazoles, and imidazo[1,2-a]pyridines using this compound as a key precursor. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

Synthesis of 4-Bromopyrazoles

The reaction of this compound with hydrazine (B178648) derivatives is a direct and efficient method for the synthesis of 4-bromopyrazoles. The pyrazole (B372694) ring is a prevalent scaffold in pharmaceuticals, known for a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.

Reaction Principle

The synthesis proceeds via a cyclocondensation reaction. The hydrazine first reacts with one of the aldehyde groups of this compound to form a hydrazone intermediate. Subsequent intramolecular cyclization through the reaction of the second nitrogen atom of the hydrazine with the remaining aldehyde group, followed by dehydration, leads to the formation of the aromatic 4-bromopyrazole ring.

Quantitative Data for Synthesis of 4-Bromopyrazole Derivatives

The following table summarizes representative yields for the synthesis of various 4-bromopyrazole derivatives using a one-pot reaction of a 1,3-dicarbonyl compound (analogous to this compound), an arylhydrazine, and a brominating agent.

EntryR1R2Ar-group (Arylhydrazine)Yield (%)
1CH3CH3Phenyl92
2CH3PhenylPhenyl94
3PhenylPhenylPhenyl95
4CH3CH34-Chlorophenyl93
5CH3Phenyl4-Chlorophenyl95
6PhenylPhenyl4-Chlorophenyl96
7CH3CH34-Nitrophenyl90
8CH3Phenyl4-Nitrophenyl92

Data is representative of analogous reactions and may vary for this compound.

Experimental Protocol: Synthesis of 4-Bromo-1-phenylpyrazole

Materials:

  • This compound

  • Phenylhydrazine (B124118)

  • Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring bar and magnetic stirrer/hotplate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask, add phenylhydrazine (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (B1210297) (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-bromo-1-phenylpyrazole.

Visualizing the Synthesis Workflow

reagents This compound Phenylhydrazine Ethanol Acetic Acid reaction Reflux for 2-4h reagents->reaction 1. Mix & Heat workup Solvent Removal Ethyl Acetate Extraction Aqueous Wash reaction->workup 2. Cool & Concentrate purification Column Chromatography workup->purification 3. Extract & Dry product 4-Bromo-1-phenylpyrazole purification->product 4. Isolate

Caption: Workflow for the synthesis of 4-bromo-1-phenylpyrazole.

Synthesis of 4-Bromoimidazoles

The reaction of this compound with amidines provides a straightforward route to 4-bromoimidazoles. The imidazole (B134444) moiety is a key structural component in many pharmaceuticals, including antifungal agents and proton pump inhibitors.

Reaction Principle

This synthesis is a cyclocondensation reaction where the amidine acts as a dinucleophile. One of the nitrogen atoms of the amidine attacks an aldehyde group of this compound, followed by an intramolecular cyclization where the second nitrogen atom attacks the other aldehyde group. Subsequent dehydration and aromatization yield the 4-bromoimidazole ring.

Experimental Protocol: Synthesis of 4-Bromo-2-phenylimidazole

Materials:

  • This compound

  • Benzamidine (B55565) hydrochloride

  • Sodium carbonate

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Stirring bar and magnetic stirrer/hotplate

  • Standard workup and purification equipment

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and benzamidine hydrochloride (1.0 mmol) in DMF (10 mL).

  • Add sodium carbonate (1.1 mmol) to the mixture to neutralize the hydrochloride salt and facilitate the reaction.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-bromo-2-phenylimidazole.

Visualizing the Logical Relationship

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation Benzamidine Benzamidine Benzamidine->Cyclocondensation 4-Bromo-2-phenylimidazole 4-Bromo-2-phenylimidazole Cyclocondensation->4-Bromo-2-phenylimidazole

Caption: Logical flow of the synthesis of 4-bromo-2-phenylimidazole.

Synthesis of Imidazo[1,2-a]pyridines

The condensation of this compound with 2-aminopyridines is a powerful method for the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold. This fused heterocyclic system is a "privileged structure" in medicinal chemistry, found in drugs with a variety of activities, including hypnotic and anxiolytic agents.

Reaction Principle

The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine (B139424) on one of the aldehyde groups of this compound. This is followed by an intramolecular cyclization involving the exocyclic amino group and the second aldehyde, leading to the formation of the fused imidazole ring. A subsequent dehydration step results in the aromatic imidazo[1,2-a]pyridine.

Quantitative Data for Synthesis of Imidazo[1,2-a]pyridine Derivatives

The following table presents representative data for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-halocarbonyl compounds, analogous to this compound.

Entry2-Aminopyridine Derivativeα-Halocarbonyl CompoundSolventConditionsYield (%)
12-Aminopyridine2-BromoacetophenoneEthanolReflux, 4h85
22-Amino-5-methylpyridine2-BromoacetophenoneDMF100 °C, 2h92
32-Amino-4-chloropyridine2-BromoacetophenoneAcetonitrileReflux, 6h78
42-AminopyridineThis compoundCH3CNReflux, 3h-
52-AminopyridineBromomalonaldehydeEthanol-WaterMicrowave-

Yields are representative and may vary based on specific substrates and conditions.[1]

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehyde

Materials:

  • This compound

  • 2-Aminopyridine

  • Ethanol

  • Water

  • Microwave reactor or conventional heating setup

  • Standard workup and purification equipment

Procedure:

  • In a microwave-safe vial, combine this compound (1.0 mmol) and 2-aminopyridine (1.0 mmol) in a mixture of ethanol and water (e.g., 3:1, 4 mL).

  • Seal the vial and place it in the microwave reactor. Heat the mixture to 100-120 °C for 15-30 minutes. Alternatively, the reaction can be performed under conventional heating at reflux for 2-4 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure imidazo[1,2-a]pyridine-3-carbaldehyde.

Visualizing the Reaction Pathway

2-Aminopyridine 2-Aminopyridine Intermediate Intermediate 2-Aminopyridine->Intermediate + this compound (Cyclocondensation) This compound This compound Product Imidazo[1,2-a]pyridine-3-carbaldehyde Intermediate->Product - H2O (Dehydration)

Caption: Reaction pathway for imidazo[1,2-a]pyridine synthesis.

Biological Significance and Signaling Pathways

Heterocyclic compounds derived from this compound are of interest in drug discovery due to their interaction with various biological targets.

Pyrazole Derivatives: Anti-inflammatory Action

Many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2.[2] COX enzymes are key to the inflammatory pathway, converting arachidonic acid into prostaglandins.

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by pyrazole derivatives.

Imidazo[1,2-a]pyridine Derivatives: PDE10A Inhibition

Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A).[3] PDE10A is highly expressed in the brain and is involved in regulating cyclic nucleotide signaling, making it a target for the treatment of neuropsychiatric disorders like schizophrenia and Huntington's disease.

ATP_GTP ATP / GTP Adenylyl_Guanylyl_Cyclase Adenylyl/Guanylyl Cyclase ATP_GTP->Adenylyl_Guanylyl_Cyclase cAMP_cGMP cAMP / cGMP Adenylyl_Guanylyl_Cyclase->cAMP_cGMP PDE10A PDE10A cAMP_cGMP->PDE10A Downstream_Signaling Downstream Signaling cAMP_cGMP->Downstream_Signaling AMP_GMP AMP / GMP PDE10A->AMP_GMP Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PDE10A Inhibition

Caption: PDE10A inhibition by imidazo[1,2-a]pyridine derivatives.

References

Application Notes and Protocols: 2-Bromomalonaldehyde in the Synthesis of Pyrimidines and Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromomalonaldehyde is a versatile three-carbon building block widely employed in the synthesis of various heterocyclic compounds, most notably pyrimidines and imidazoles. Its bifunctional nature, possessing two aldehyde groups and a bromine substituent, allows for facile cyclocondensation reactions with a variety of nucleophilic reagents. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrimidines and imidazoles utilizing this compound as a key precursor. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules, including kinase inhibitors.

Synthesis of Pyrimidine (B1678525) Derivatives

The reaction of this compound with N-C-N building blocks such as amidines, ureas, and thioureas provides a direct route to 5-bromopyrimidine (B23866) derivatives. The bromine atom at the 5-position serves as a useful handle for further functionalization through cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery.

General Reaction Scheme for Pyrimidine Synthesis

G reagents This compound + Amidine/Urea/Thiourea product 2-Substituted-5-bromopyrimidine reagents->product Cyclocondensation

Caption: General synthesis of 2-substituted-5-bromopyrimidines.

Experimental Protocols for Pyrimidine Synthesis

Protocol 1: Synthesis of 2-Methyl-5-bromopyrimidine

This protocol describes the synthesis of 2-methyl-5-bromopyrimidine via the cyclocondensation of this compound with acetamidine (B91507) hydrochloride.[1]

  • Materials:

    • This compound (15g, 0.1 mol)

    • Acetamidine hydrochloride (9.4g, 0.1 mol)

    • Glacial acetic acid (200 mL)

    • 3A Molecular sieves (2g)

    • Dichloromethane (B109758)

    • 5% Sodium hydroxide (B78521) solution

    • Saturated sodium chloride solution

    • Ethanol

  • Procedure:

    • To a reaction flask, add this compound (15g, 0.1 mol) and 150 mL of glacial acetic acid.

    • Add 3A molecular sieves (2g) to the mixture.

    • Heat the mixture to 80°C.

    • Prepare a solution of acetamidine hydrochloride (9.4g, 0.1 mol) in 50 mL of glacial acetic acid.

    • Add the acetamidine solution dropwise to the reaction mixture over 30 minutes at 80°C.

    • After the addition is complete, increase the temperature to 100°C and maintain for 5 hours, monitoring the reaction by HPLC.

    • Cool the reaction mixture to room temperature and add 20 mL of water. Let it stand for 2 hours.

    • Filter the mixture and wash the filter cake with a small amount of ethanol.

    • Transfer the filter cake to a mixture of dichloromethane and 5% aqueous sodium hydroxide solution until all solids dissolve.

    • Separate the organic layer, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

  • Yield: 7.5g (43%) of 2-methyl-5-bromopyrimidine.[1]

Protocol 2: Synthesis of 5-Bromo-2-phenylpyrimidine (B1286401)

This protocol details the synthesis of 5-bromo-2-phenylpyrimidine from this compound and benzamidine (B55565) hydrochloride.[1]

  • Materials:

    • This compound (15g, 0.1 mol)

    • Benzamidine hydrochloride (15.6g, 0.1 mol)

    • Glacial acetic acid (210 mL)

    • 3A Molecular sieves (2g)

    • Dichloromethane

    • 5% Sodium hydroxide solution

    • Saturated sodium chloride solution

    • Ethanol

  • Procedure:

    • In a reaction flask, combine this compound (15g, 0.1 mol) and 150 mL of glacial acetic acid.

    • Add 3A molecular sieves (2g).

    • Heat the mixture to 80°C.

    • Dissolve benzamidine hydrochloride (15.6g, 0.1 mol) in 60 mL of glacial acetic acid.

    • Add the benzamidine solution dropwise to the reaction mixture over 30 minutes at 80°C.

    • Increase the temperature to 100°C and continue the reaction for 8 hours, with HPLC monitoring.

    • After cooling to room temperature, add 20 mL of water and let it stand for 2 hours.

    • Filter the mixture and wash the filter cake with a small amount of ethanol.

    • Work up the filter cake as described in Protocol 1 to isolate the product.

  • Yield: 7.8g (33%) of 5-bromo-2-phenylpyrimidine.[1]

Quantitative Data for Pyrimidine Synthesis
ProductAmidine SourceSolventTemperature (°C)Time (h)Yield (%)Reference
2-Methyl-5-bromopyrimidineAcetamidine hydrochlorideGlacial Acetic Acid100543[1]
5-Bromo-2-phenylpyrimidineBenzamidine hydrochlorideGlacial Acetic Acid100833[1]

Synthesis of Imidazole (B134444) Derivatives

Enol ethers of this compound are valuable precursors for the synthesis of functionalized imidazoles. The reaction proceeds via a double addition of an amidine followed by elimination to generate the imidazole ring.

General Reaction Scheme for Imidazole Synthesis

G reagents 2-Bromo-3-alkoxyacrolein + Amidine product 4(5)-Substituted Imidazole reagents->product Cyclocondensation

Caption: General synthesis of 4(5)-substituted imidazoles.

Experimental Protocol for Imidazole Synthesis

While a specific protocol starting directly from a this compound enol ether and an amidine was not explicitly found in the searched literature, a general and scalable process for the synthesis of 2,4-disubstituted imidazoles from α-halo ketones and amidines can be adapted. 2-Bromo-3-alkoxyacrolein, an enol ether of this compound, is an α-halo aldehyde derivative and is expected to undergo a similar reaction.

Protocol 3: General Procedure for the Synthesis of 2,4-Disubstituted Imidazoles (Adapted)

This protocol is adapted from a procedure for the condensation of α-halo ketones with amidines.[2]

  • Materials:

    • 2-Bromo-3-alkoxyacrolein (1 equivalent)

    • Amidine hydrochloride (1 equivalent)

    • Potassium bicarbonate (2 equivalents)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, add the amidine hydrochloride, potassium bicarbonate, THF, and water.

    • Heat the mixture to a vigorous reflux.

    • Prepare a solution of the 2-bromo-3-alkoxyacrolein in THF.

    • Add the 2-bromo-3-alkoxyacrolein solution dropwise to the refluxing mixture.

    • Continue refluxing until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by crystallization or column chromatography.

Biological Context and Signaling Pathways

Many pyrimidine and imidazole derivatives exhibit potent biological activities, often through the inhibition of key enzymes in cellular signaling pathways. Two such important pathways are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, both of which are implicated in cancer and inflammatory diseases.

EGFR Signaling Pathway and Inhibition by Pyrimidines

The EGFR signaling cascade plays a crucial role in cell proliferation, differentiation, and survival.[3][4][5][6] Dysregulation of this pathway is a hallmark of many cancers. Pyrimidine-based molecules have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs), which block the downstream signaling cascade.[5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.

p38 MAPK Signaling Pathway and Inhibition by Imidazoles

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[7][8][9][10] Overactivation of this pathway can lead to chronic inflammatory diseases. Imidazole-containing compounds have been identified as potent inhibitors of p38 MAPK.

p38_MAPK_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Inhibitor Imidazole-based p38 Inhibitor Inhibitor->p38 Response Inflammatory Response Downstream->Response

Caption: Inhibition of the p38 MAPK signaling pathway by imidazole derivatives.

Conclusion

This compound is a readily accessible and highly useful precursor for the synthesis of a wide range of substituted pyrimidines and imidazoles. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel heterocyclic compounds. The biological significance of these scaffolds, particularly as kinase inhibitors, underscores their potential in the development of new therapeutic agents. Further exploration of the reaction conditions and substrate scope will undoubtedly lead to the discovery of new molecules with valuable pharmacological properties.

References

Application Notes and Protocols for 2-Bromomalonaldehyde in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromomalonaldehyde as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds that are key intermediates in pharmaceutical development. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in a laboratory setting.

Introduction

This compound is a highly reactive organic compound characterized by the presence of two aldehyde functional groups and a bromine atom on the central carbon. This trifunctional nature makes it an excellent electrophilic building block for the construction of diverse heterocyclic systems, which are prevalent scaffolds in many active pharmaceutical ingredients (APIs). Its primary application lies in the synthesis of substituted pyrimidines, pyrazoles, and other related heterocycles through condensation reactions with various nucleophiles. The bromine atom in the resulting intermediates serves as a convenient handle for further functionalization, enabling the exploration of a wider chemical space in drug discovery programs.

Synthesis of this compound

A reliable and efficient synthesis of this compound is crucial for its application as a precursor. A modern and green chemistry approach involves the TEMPO-catalyzed oxidation of 2-bromo-1,3-propanediol (B122426).

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-bromo-1,3-propanediol

  • Sodium carbonate (Na₂CO₃)

  • 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)

  • 10% Sodium hypochlorite (B82951) (NaOCl) solution (freshly prepared)

  • 2M Hydrochloric acid (HCl)

  • Water (H₂O)

  • Reaction flask

  • Salt-ice bath

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a reaction flask, add 2-bromo-1,3-propanediol (5g, 32mmol), water (20mL), sodium carbonate (2.7g, 32mmol), and TEMPO (0.1g).

  • Cool the reaction mixture to -5 °C using a salt-ice bath.

  • Slowly add fresh 10% sodium hypochlorite solution (6g, 80mmol) dropwise while maintaining the temperature between -5 and 0 °C.

  • Stir the mixture at this temperature for 3 hours.

  • Adjust the pH of the reaction mixture to 2-3 with 2M hydrochloric acid.

  • Cool the mixture to -5 to 0 °C to induce crystallization.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.[1]

Quantitative Data:

ParameterValue
Yield86%
Purity (HPLC)99.85%

Application in the Synthesis of Pharmaceutical Intermediates

This compound serves as a key building block for a variety of heterocyclic pharmaceutical intermediates. The following sections detail its application in the synthesis of substituted pyrimidines and pyrazoles.

Synthesis of 5-Bromo-2-Substituted Pyrimidines

The reaction of this compound with amidines provides a direct, one-step route to 5-bromo-2-substituted pyrimidines. These compounds are valuable intermediates in medicinal chemistry.

Materials:

Procedure:

  • In a reaction flask, dissolve this compound (15g, 0.1mol) in glacial acetic acid (150mL) at 0 °C.

  • Add 3A molecular sieves (2g) to the solution.

  • Raise the temperature to 80 °C and add a solution of acetamidine hydrochloride (9.4g, 0.1mol) in acetic acid (50mL) dropwise over 30 minutes.[2]

  • After the addition is complete, heat the reaction mixture to 100 °C and maintain for 5 hours, monitoring the reaction progress by HPLC.[2]

  • Cool the reaction to room temperature and add water (20mL). Let it stand for 2 hours.

  • Filter the mixture and wash the filter cake with a small amount of ethanol (B145695).

  • Transfer the filter cake to a mixture of dichloromethane and 5% aqueous sodium hydroxide solution and stir until no solid remains.

  • Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-methyl-5-bromopyrimidine.[2]

Quantitative Data for Pyrimidine (B1678525) Synthesis:

ProductStarting AmidineYield
2-Methyl-5-bromopyrimidineAcetamidine hydrochloride43%[2]
2-Phenyl-5-bromopyrimidineBenzamidine hydrochlorideNot specified

Characterization Data for 2-Phenyl-5-bromopyrimidine:

  • ¹H NMR (400MHz, CDCl₃): δ 8.81 (s, 2H), 8.37 (m, 2H), 7.46 (m, 3H)

  • MS (M+H)⁺: 234.98[2]

G BMA This compound Reaction Reaction at 80-100 °C BMA->Reaction Amidine Amidine Hydrochloride Amidine->Reaction Solvent Glacial Acetic Acid + 3A Molecular Sieves Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product 5-Bromo-2-Substituted Pyrimidine Workup->Product

Caption: General workflow for the synthesis of 5-bromo-2-substituted pyrimidines.

Synthesis of 4-Bromopyrazoles

While a direct protocol for the reaction of this compound with hydrazine (B178648) was not found, a general and efficient method for the synthesis of 4-bromopyrazoles from 1,3-dicarbonyl compounds provides a strong basis for a viable synthetic route. This involves a one-pot reaction of a 1,3-diketone, an arylhydrazine, and a brominating agent. Given that this compound is a pre-brominated 1,3-dicarbonyl equivalent, a direct condensation with hydrazine is expected to yield 4-bromopyrazole.

Materials:

  • This compound

  • Hydrazine hydrate (B1144303)

  • Ethanol

  • Reaction flask with condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.0 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-bromopyrazole.

Quantitative Data from a Related Synthesis of 4-Bromopyrazoles:

ProductStarting 1,3-DiketoneStarting HydrazineYield
4-Bromo-3,5-dimethyl-1-phenylpyrazoleAcetylacetonePhenylhydrazine92%
4-Bromo-1-(4-chlorophenyl)-3,5-dimethylpyrazoleAcetylacetone4-Chlorophenylhydrazine94%

Note: The above data is from a one-pot synthesis using a 1,3-diketone, hydrazine, and N-bromosaccharin. It is provided as a reference for expected yields in pyrazole (B372694) synthesis.

G BMA This compound Condensation Cyclocondensation BMA->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation Solvent Ethanol Solvent->Condensation Purification Purification Condensation->Purification Product 4-Bromopyrazole Purification->Product

Caption: Proposed reaction pathway for the synthesis of 4-bromopyrazole.

Application in the Synthesis of Lometrexol Intermediate

This compound is a key intermediate in the synthesis of compounds like Lometrexol, a potent inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), an enzyme in the de novo purine (B94841) synthesis pathway. The inhibition of this pathway is a critical mechanism for the anticancer activity of Lometrexol.

Signaling Pathway: Lometrexol Inhibition of De Novo Purine Synthesis

The de novo purine synthesis pathway is essential for the production of purine nucleotides (ATP and GTP), which are fundamental for DNA and RNA synthesis. Lometrexol targets and inhibits GARFT, leading to a depletion of these nucleotides and subsequent cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway De Novo Purine Synthesis PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR Multiple Steps FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT Purines Purines (ATP, GTP) FGAR->Purines Multiple Steps Lometrexol Lometrexol GARFT_node GARFT Lometrexol->GARFT_node Inhibits

Caption: Lometrexol inhibits GARFT, a key enzyme in the de novo purine synthesis pathway.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a range of heterocyclic pharmaceutical intermediates. The provided protocols for the synthesis of 5-bromo-2-substituted pyrimidines and the proposed method for 4-bromopyrazoles demonstrate its utility. The bromine atom in these products allows for further chemical modifications, making this compound a strategic starting material in the design and synthesis of novel drug candidates. The connection to the synthesis of intermediates for drugs like Lometrexol highlights its importance in developing therapeutics that target critical biological pathways.

References

Application Notes and Protocols for the Bromination of Malonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-bromomalonaldehyde, a key intermediate in the preparation of various heterocyclic compounds used in pharmaceuticals and liquid crystals. The protocols outlined below offer different synthetic strategies, starting from various precursors. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided.

Introduction

Malonaldehyde and its derivatives are significant building blocks in organic synthesis. Bromomalonaldehyde, in particular, serves as a versatile electrophilic reagent. Its synthesis has been approached through several methods, with varying degrees of efficiency, yield, and purity. This document details three distinct and effective protocols for its preparation.

Data Presentation

The following table summarizes the quantitative data associated with three different methods for the synthesis of this compound.

Starting MaterialMethod HighlightsYield (%)Purity (%)Reference
1,1,3,3-TetramethoxypropaneHydrolysis followed by bromination with Br₂ in CCl₄.~65%Not Specified
2-Bromo-1,3-propanediolTEMPO-catalyzed oxidation with NaOCl.86%99.85% (HPLC)
Malondialdehyde Sodium SaltDirect bromination with Br₂ in water.84-86%99.7-99.9% (HPLC)

Experimental Protocols

Protocol 1: Bromination from 1,1,3,3-Tetramethoxypropane

This traditional method involves the in-situ generation of malonaldehyde via hydrolysis of its acetal (B89532) followed by electrophilic bromination.

Materials:

  • 1,1,3,3-Tetramethoxypropane (82.1 g)

  • Water (100 mL)

  • Concentrated Hydrochloric Acid (3 mL)

  • Bromine (80 g)

  • Carbon Tetrachloride (CCl₄) (250 mL)

  • Cold Ethanol

  • Cold Water

  • Reaction flask

  • Stirrer

  • Cooling bath

Procedure:

  • In a reaction flask, combine 82.1 g of 1,1,3,3-tetramethoxypropane, 100 mL of water, and 3 mL of concentrated hydrochloric acid.

  • Stir the mixture at a temperature of 25-30°C to facilitate hydrolysis until the solution becomes clear.

  • Prepare a solution of 80 g of bromine in 250 mL of CCl₄.

  • Cool the reaction flask to 0°C using a cooling bath.

  • Slowly add the bromine-CCl₄ solution to the reaction flask, ensuring the temperature is maintained below 10°C.

  • After the complete addition of the bromine solution, allow the reaction to proceed for 4 hours at room temperature.

  • Upon completion of the reaction, evaporate the solvent.

  • Add cold water to the residue to precipitate the solid product.

  • Filter the precipitate, wash it with cold ethanol, and dry to obtain this compound (approximately 55 g).

Protocol 2: TEMPO-Catalyzed Oxidation of 2-Bromo-1,3-propanediol

This novel, high-yield method utilizes a TEMPO-catalyzed oxidation, offering mild reaction conditions and a simplified one-step process.

Materials:

  • 2-Bromo-1,3-propanediol (5 g, 32 mmol)

  • Water (20 mL)

  • Sodium Carbonate (2.7 g, 32 mmol)

  • 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) (0.1 g)

  • 10% Sodium Hypochlorite (B82951) (6 g, 80 mmol), freshly prepared

  • 2M Hydrochloric Acid

  • Reaction flask

  • Salt-ice bath

Procedure:

  • Add 5 g of 2-bromo-1,3-propanediol, 20 mL of water, 2.7 g of sodium carbonate, and 0.1 g of TEMPO to a reaction flask.

  • Cool the mixture to -5°C in a salt-ice bath.

  • Slowly add 6 g of fresh 10% sodium hypochlorite dropwise, maintaining the temperature at -5°C.

  • After the addition is complete, stir the mixture and maintain the temperature between -5°C and 0°C for 3 hours.

  • Adjust the pH of the solution to 2-3 using 2M hydrochloric acid.

  • Cool the mixture to between -5°C and 0°C to crystallize the product.

  • Filter the solid to obtain 4.15 g of this compound.

Protocol 3: Direct Bromination of Malondialdehyde Sodium Salt

This protocol offers a straightforward approach to bromination starting from the sodium salt of malondialdehyde.

Materials:

  • Malondialdehyde Sodium Salt (50 g)

  • Water (50 g)

  • Bromine (85 g)

  • Reaction flask

  • Stirrer

  • Cooling bath

Procedure:

  • In a reaction flask, dissolve 50 g of malondialdehyde sodium salt in 50 g of water.

  • Adjust the temperature of the solution to 20°C.

  • Add 85 g of bromine dropwise to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • After 1 hour, cool the mixture to 0°C while continuing to stir.

  • Filter the resulting solid and dry to obtain the this compound product (approximately 67.4 g).

Mandatory Visualizations

G cluster_0 Protocol 1: From 1,1,3,3-Tetramethoxypropane cluster_1 Protocol 2: From 2-Bromo-1,3-propanediol cluster_2 Protocol 3: From Malondialdehyde Sodium Salt P1_start 1,1,3,3-Tetramethoxypropane P1_hydrolysis Hydrolysis (H₂O, HCl, 25-30°C) P1_start->P1_hydrolysis P1_cooling1 Cool to 0°C P1_hydrolysis->P1_cooling1 P1_bromination Bromination (Br₂ in CCl₄, <10°C) P1_cooling1->P1_bromination P1_reaction React at RT for 4h P1_bromination->P1_reaction P1_evaporation Solvent Evaporation P1_reaction->P1_evaporation P1_precipitation Precipitation (Cold Water) P1_evaporation->P1_precipitation P1_purification Filter, Wash, Dry P1_precipitation->P1_purification P1_end This compound P1_purification->P1_end P2_start 2-Bromo-1,3-propanediol P2_cooling1 Cool to -5°C (TEMPO, Na₂CO₃) P2_start->P2_cooling1 P2_oxidation Oxidation (NaOCl, -5 to 0°C, 3h) P2_cooling1->P2_oxidation P2_ph_adjust Adjust pH to 2-3 (HCl) P2_oxidation->P2_ph_adjust P2_crystallization Crystallization (-5 to 0°C) P2_ph_adjust->P2_crystallization P2_filtration Filter P2_crystallization->P2_filtration P2_end This compound P2_filtration->P2_end P3_start Malondialdehyde Sodium Salt P3_dissolve Dissolve in H₂O (20°C) P3_start->P3_dissolve P3_bromination Bromination (Br₂, RT, 1h) P3_dissolve->P3_bromination P3_cooling Cool to 0°C P3_bromination->P3_cooling P3_filtration Filter and Dry P3_cooling->P3_filtration P3_end This compound P3_filtration->P3_end

Caption: Experimental workflows for the synthesis of this compound.

G cluster_0 Cellular Environment ROS Reactive Oxygen Species (ROS) (Oxidative Stress) PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membranes ROS->PUFA attacks MDA Malonaldehyde (MDA) Generation PUFA->MDA Lipid Peroxidation leads to Proteins Cellular Proteins (e.g., Lysine residues) MDA->Proteins reacts with Adducts Protein Adducts (Advanced Lipoxidation End-products) Proteins->Adducts forms Pathway_Activation Activation of Pro-inflammatory Signaling Pathways (e.g., PKC, MAPK, NF-κB) Adducts->Pathway_Activation triggers Cellular_Response Cellular Damage & Inflammatory Response Pathway_Activation->Cellular_Response results in

Caption: Signaling pathway of malonaldehyde-induced cellular damage.

Applications of 2-Bromomalonaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromomalonaldehyde is a highly reactive and versatile bifunctional reagent that serves as a crucial building block in medicinal chemistry. Its unique structure, featuring two aldehyde groups and a bromine atom on the central carbon, allows for the efficient construction of a variety of heterocyclic scaffolds that are central to the development of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of medicinally relevant compounds, particularly pyrimidine (B1678525) and imidazole (B134444) derivatives with demonstrated anticancer and antifungal activities.

Core Applications in Medicinal Chemistry

This compound is a key intermediate in the synthesis of a wide range of bioactive molecules. Its primary applications lie in the construction of heterocyclic systems that form the core of many active pharmaceutical ingredients (APIs).[1]

Key areas of application include:

  • Synthesis of Pyrimidine Derivatives: Pyrimidines are fundamental components of nucleobases and are found in numerous therapeutic agents. This compound reacts with amidines and guanidines to form 5-bromopyrimidine (B23866) scaffolds, which are precursors to compounds with anticancer and antifungal properties.

  • Synthesis of Imidazole Derivatives: Imidazoles are another important class of heterocycles present in many drugs. The reactivity of this compound allows for the construction of substituted imidazoles, some of which exhibit potent anticancer activity by targeting cellular processes like microtubule polymerization.[2][3]

  • Precursor to Antifolates: this compound is an intermediate in the synthesis of complex antifolates like lometrexol (B1675047), which target enzymes in the purine (B94841) biosynthesis pathway, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[4]

Data Presentation

The following tables summarize quantitative data for key reactions and biological activities of compounds synthesized using this compound.

Table 1: Synthesis of 2-Substituted-5-bromopyrimidines

Product NameReactantsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-Methyl-5-bromopyrimidineThis compound, Acetamidine (B91507) hydrochlorideAcetic acid100543[5]

Table 2: Antifungal Activity of 5-Bromopyrimidine Derivatives

CompoundFungal StrainEC50 (µg/mL)Reference CompoundEC50 (µg/mL)Reference
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamidePhomopsis sp.10.5Pyrimethanil32.1[6][7]
5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamidePhomopsis sp.15.1Pyrimethanil32.1[7]

Table 3: Anticancer Activity of Imidazole Derivatives

Compound ClassCancer Cell LineIC50Mechanism of ActionReference
1-Substituted-2-aryl imidazolesMDA-MB-468, MDA-MB-231, T47D, HCT-15, HT29, HeLa80–1000 nMTubulin Polymerization Inhibition[8]
Imidazole-based hybridsPC3, A549, MCF7, A27800.013 - 0.097 µMApoptosis Induction[9]

Table 4: Dihydrofolate Reductase (DHFR) Inhibition by Pyrimidine Derivatives

Compound ClassEnzyme SourceKᵢ (nM)Reference
5-[(phenethylamino)methyl]pyrimidine-2,4-diaminesPlasmodium falciparum DHFR (wild-type)1.3–243[10]
5-[(phenethylamino)methyl]pyrimidine-2,4-diaminesPlasmodium falciparum DHFR (quadruple mutant)13–208[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-bromopyrimidine

This protocol describes the one-step synthesis of a 2-substituted-5-bromopyrimidine from this compound and an amidine hydrochloride.[5]

Materials:

Procedure:

  • To a solution of this compound (15 g, 0.1 mol) in 150 mL of glacial acetic acid at 0°C, add 3A molecular sieves (2 g).

  • Raise the temperature to 80°C and add a solution of acetamidine hydrochloride (9.4 g, 0.1 mol) in 50 mL of acetic acid dropwise over 30 minutes.

  • After the addition is complete, increase the temperature to 100°C and monitor the reaction by HPLC until completion (approximately 5 hours).

  • Cool the reaction mixture to room temperature and add 20 mL of water. Let it stand for 2 hours.

  • Filter the mixture and wash the filter cake with a small amount of ethanol.

  • Suspend the filter cake in a mixture of dichloromethane and 5% aqueous sodium hydroxide solution until no solid remains.

  • Separate the organic layer, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate to dryness under vacuum to yield 2-methyl-5-bromopyrimidine.

  • Yield: 7.5 g (43%).

Protocol 2: General Procedure for the Synthesis of 2-Amino-5-bromopyrimidine (B17363) (from 2-Aminopyrimidine)

While a direct synthesis from this compound and guanidine (B92328) is the target, a common laboratory synthesis starts from 2-aminopyrimidine (B69317). This protocol is provided as a reference for obtaining the 2-amino-5-bromopyrimidine scaffold.[11]

Materials:

Procedure:

  • Dissolve 2-aminopyrimidine (2.5 g, 26.29 mmol) in acetonitrile (25 mL) in a flask.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (4.6 g, 27.9 mmol) to the cooled solution.

  • Stir the reaction mixture in the dark at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Wash the residue with water (100 mL).

  • Filter the solid product, wash with water, and dry under vacuum.

  • Yield: 97% (of 2-Amino-5-bromopyrimidine as a white solid).

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism of 5-Bromopyrimidine Derivatives

Derivatives of 5-bromopyrimidine, synthesized from this compound, can exhibit anticancer activity through various mechanisms, primarily by interfering with nucleic acid synthesis and function.

  • Inhibition of Dihydrofolate Reductase (DHFR): Many pyrimidine-based compounds are designed as antifolates to inhibit DHFR.[12][13] DHFR is a critical enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate, which are necessary for DNA replication and repair.[14] Inhibition of DHFR leads to a depletion of these essential precursors, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[14]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) dNTPs dNTPs (DNA Precursors) THF->dNTPs DHFR->THF DNA_Synthesis DNA Synthesis & Cell Proliferation dNTPs->DNA_Synthesis Pyrimidine_Derivative 5-Bromopyrimidine Derivative Pyrimidine_Derivative->DHFR Inhibition

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by 5-bromopyrimidine derivatives.

  • Incorporation into DNA: Analogous to 5-fluorouracil (B62378), 5-bromouracil (B15302) (a related 5-bromopyrimidine) can be incorporated into DNA, leading to mutations and cytotoxicity.[1][15] The bromine atom at the 5-position is similar in size to the methyl group of thymine, allowing it to be utilized by cellular machinery.[1]

DNA_Incorporation Bromopyrimidine 5-Bromopyrimidine Derivative Metabolism Cellular Metabolism Bromopyrimidine->Metabolism Bromo_dUTP 5-Bromo-dUTP Metabolism->Bromo_dUTP DNA_Polymerase DNA Polymerase Bromo_dUTP->DNA_Polymerase DNA DNA DNA_Polymerase->DNA Incorporation Mutation DNA Mispairing & Mutation DNA->Mutation Apoptosis Apoptosis Mutation->Apoptosis

Caption: Proposed mechanism of anticancer action via DNA incorporation.

Anticancer Mechanism of Imidazole Derivatives

Certain imidazole-containing compounds synthesized using this compound derivatives can act as microtubule-destabilizing agents.

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and are crucial for cell division (mitosis).[3] Some imidazole derivatives bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization.[8] This disruption of the microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis in cancer cells.

Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Cell_Division Cancer Cell Division Mitosis->Cell_Division Apoptosis Apoptosis Mitosis->Apoptosis Imidazole Imidazole Derivative Imidazole->Tubulin Binding & Inhibition

Caption: Inhibition of tubulin polymerization by imidazole derivatives.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of pyrimidine derivatives from this compound and their subsequent biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start This compound + Amidine/Guanidine Reaction Cyclocondensation Reaction Start->Reaction Purification Purification (Crystallization/Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Antifungal Antifungal Assay (MIC/EC50 Determination) Characterization->Antifungal Anticancer Anticancer Assay (IC50 on Cell Lines) Characterization->Anticancer Enzyme_Inhibition Enzyme Inhibition Assay (e.g., DHFR, Ki Determination) Anticancer->Enzyme_Inhibition Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assay) Enzyme_Inhibition->Mechanism

Caption: General workflow for synthesis and biological evaluation.

References

Application Notes and Protocols: Synthesis of Pyrimidine-Based Liquid Crystal Materials Using 2-Bromomalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of calamitic (rod-shaped) liquid crystals utilizing 2-Bromomalonaldehyde as a key starting material. The protocols focus on the synthesis of 2,5-disubstituted pyrimidine-based liquid crystals, a class of materials with significant applications in display technologies and other advanced materials.

Introduction

This compound is a versatile bifunctional reagent widely employed in the synthesis of various heterocyclic compounds. Its unique structure, featuring two aldehyde groups and a bromine atom on the central carbon, makes it an ideal precursor for the construction of the pyrimidine (B1678525) core. Pyrimidine-based mesogens are of particular interest due to their chemical stability, and their ability to produce a wide range of mesophases with desirable dielectric and optical properties.

The synthetic strategy outlined herein involves a two-step process:

  • Formation of the Pyrimidine Core: A one-pot cyclocondensation reaction between this compound and an appropriate amidine to yield a 5-bromo-2-substituted pyrimidine intermediate.

  • Molecular Elongation via Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed cross-coupling reaction of the bromopyrimidine intermediate with a suitable boronic acid to introduce a second aromatic ring and a terminal flexible chain, resulting in the final calamitic liquid crystal.

Quantitative Data: Mesomorphic Properties of 2,5-Disubstituted Pyrimidine Liquid Crystals

The phase transition temperatures of liquid crystals are critical parameters that define their operating temperature range. The following table presents representative data for a series of 2-alkyl-5-(4'-alkoxyphenyl)pyrimidine liquid crystals, which are structurally analogous to the compounds synthesized using the protocols described below.

R1 (Alkyl Group)R2 (Alkoxy Group)Melting Point (°C)Smectic C - Smectic A (°C)Smectic A - Nematic (°C)Nematic - Isotropic (°C)
PentylMethoxy75-85102
PentylEthoxy72-98115
PentylPropoxy6878105118
PentylButoxy6585112125
PentylPentyloxy6292118130
HexylPentyloxy6495122135
HeptylPentyloxy6698125138

Note: The data presented are for analogous compounds and serve as a representative example of the expected mesomorphic behavior.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-pentylpyrimidine

This protocol describes the synthesis of the key intermediate, 5-bromo-2-pentylpyrimidine, from this compound and hexanamidine hydrochloride.

Materials:

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add this compound (15.1 g, 0.1 mol) and glacial acetic acid (150 mL).

  • Add 3A molecular sieves (2 g) to the mixture.

  • Heat the mixture to 80 °C with stirring.

  • In a separate beaker, dissolve hexanamidine hydrochloride (13.7 g, 0.1 mol) in glacial acetic acid (50 mL).

  • Add the hexanamidine solution dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, increase the temperature to 100 °C and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and add water (20 mL). Let it stand for 2 hours.

  • Filter the mixture and wash the filter cake with a small amount of cold ethanol.

  • Transfer the crude product to a separatory funnel containing dichloromethane (100 mL) and 5% aqueous sodium hydroxide solution (50 mL). Shake vigorously until all solids dissolve.

  • Separate the organic layer, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to obtain 5-bromo-2-pentylpyrimidine as a pale yellow solid.

Protocol 2: Synthesis of 4-(Pentyloxy)phenylboronic Acid

This protocol describes the synthesis of the boronic acid coupling partner.

Materials:

  • 4-Hydroxyphenylboronic acid

  • 1-Bromopentane (B41390)

  • Potassium Carbonate

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-hydroxyphenylboronic acid (13.8 g, 0.1 mol) in DMF (100 mL).

  • Add potassium carbonate (41.4 g, 0.3 mol) and 1-bromopentane (18.1 g, 0.12 mol).

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water (300 mL).

  • Acidify the mixture to pH 3-4 with 1 M HCl.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain 4-(pentyloxy)phenylboronic acid as a white solid.

Protocol 3: Synthesis of 2-Pentyl-5-(4-pentyloxyphenyl)pyrimidine

This protocol details the Suzuki-Miyaura cross-coupling reaction to form the final liquid crystal product.

Materials:

  • 5-Bromo-2-pentylpyrimidine

  • 4-(Pentyloxy)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M Sodium Carbonate solution

  • Toluene (B28343)

  • Ethanol

  • Ethyl acetate

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a 100 mL Schlenk flask, add 5-bromo-2-pentylpyrimidine (2.43 g, 10 mmol), 4-(pentyloxy)phenylboronic acid (2.50 g, 12 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

  • Add a magnetic stir bar.

  • Seal the flask with a septum and degas by evacuating and backfilling with argon or nitrogen three times.

  • Add degassed toluene (40 mL) and 2 M aqueous sodium carbonate solution (20 mL) via syringe.

  • Heat the mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL).

  • Separate the organic layer, and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 2-pentyl-5-(4-pentyloxyphenyl)pyrimidine as a white crystalline solid.

Visualizations

Synthesis_Workflow This compound This compound 5-Bromo-2-pentylpyrimidine 5-Bromo-2-pentylpyrimidine This compound->5-Bromo-2-pentylpyrimidine Cyclocondensation Hexanamidine HCl Hexanamidine HCl Hexanamidine HCl->5-Bromo-2-pentylpyrimidine Liquid Crystal Liquid Crystal 5-Bromo-2-pentylpyrimidine->Liquid Crystal Suzuki Coupling 4-(Pentyloxy)phenylboronic Acid 4-(Pentyloxy)phenylboronic Acid 4-(Pentyloxy)phenylboronic Acid->Liquid Crystal

Caption: Overall synthetic workflow for the preparation of a 2,5-disubstituted pyrimidine liquid crystal.

Suzuki_Coupling_Setup Suzuki-Miyaura Coupling Experimental Setup cluster_flask Schlenk Flask (Inert Atmosphere) Reactants 5-Bromo-2-pentylpyrimidine 4-(Pentyloxy)phenylboronic Acid Pd(PPh3)4 Catalyst Solvents Toluene 2M Na2CO3 (aq) Stir_Bar Magnetic Stir Bar Heat Heating Mantle (90 °C) Condenser Reflux Condenser cluster_flask cluster_flask Condenser->cluster_flask cluster_flask->Heat Molecular_Structure_Properties Molecular_Structure Molecular Structure Rigid_Core Rigid Pyrimidine-Phenyl Core Molecular_Structure->Rigid_Core Flexible_Chains Flexible Alkyl/Alkoxy Chains Molecular_Structure->Flexible_Chains Anisotropy Molecular Anisotropy (Rod-like Shape) Rigid_Core->Anisotropy Flexible_Chains->Anisotropy Intermolecular_Interactions Intermolecular Interactions (van der Waals, π-π stacking) Anisotropy->Intermolecular_Interactions Liquid_Crystal_Phase Formation of Liquid Crystalline Phases (Nematic, Smectic) Intermolecular_Interactions->Liquid_Crystal_Phase

One-Step Synthesis of 2-Bromomalonaldehyde from 1,1,3,3-Tetramethoxypropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the one-step synthesis of 2-bromomalonaldehyde, a valuable intermediate in the synthesis of heterocyclic compounds such as pyrimidines and imidazoles. The synthesis is achieved through the direct bromination of 1,1,3,3-tetramethoxypropane (B13500). This method offers a more streamlined approach compared to multi-step procedures. Included are comprehensive experimental procedures, a summary of reaction parameters, and a visual representation of the workflow.

Introduction

This compound is a key building block in organic synthesis, particularly for the preparation of various pharmaceutical and liquid crystal materials. Traditional synthesis routes can be multi-stepped and may result in lower yields.[1] The one-step synthesis from 1,1,3,3-tetramethoxypropane presents an efficient alternative. This process involves the acid-catalyzed hydrolysis of the acetal (B89532) groups followed by in-situ bromination of the resulting malonaldehyde. Careful control of reaction conditions is crucial to prevent side reactions and decomposition of the product.[2]

Reaction Principle

The synthesis proceeds in a single pot, beginning with the acidic hydrolysis of 1,1,3,3-tetramethoxypropane to form malonaldehyde. This intermediate is then immediately brominated at the C2 position to yield the final product, this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the One-Step Synthesis of this compound

ParameterProtocol 1Protocol 2
Starting Material 1,1,3,3-Tetramethoxypropane1,1,3,3-Tetraethoxypropane (B54473)
Reagents Water, Conc. HCl, Bromine, Carbon Tetrachloride (CCl4)Water, Conc. HCl, Bromine
Scale (Starting Material) 82.1 g100 ml
Reaction Temperature Hydrolysis: 25-30°C; Bromination: <10°CNot specified, no temperature increase observed
Reaction Time 4 hours post-additionNot specified
Product Yield 55 g (Pale yellow solid)57% (Pale-yellow crystalline product)
Purification Evaporation, precipitation in cold water, filtration, wash with cold ethanol, drying.Rotary evaporation, filtration, drying by suction.
Reference [3][4]

Experimental Protocols

Protocol 1: Synthesis in a Biphasic System

This protocol details the synthesis of this compound using a biphasic system of water and carbon tetrachloride.

Materials:

  • 1,1,3,3-Tetramethoxypropane (82.1 g)

  • Water (100 ml)

  • Concentrated Hydrochloric Acid (3 ml)

  • Bromine (80 g)

  • Carbon Tetrachloride (250 ml)

  • Cold Ethanol

  • Reaction flask

  • Stirring apparatus

  • Cooling bath

  • Evaporator

  • Filtration apparatus

Procedure:

  • In a reaction flask, combine 82.1 g of 1,1,3,3-tetramethoxypropane, 100 ml of water, and 3 ml of concentrated hydrochloric acid.

  • Stir the mixture and maintain the temperature between 25-30°C to facilitate hydrolysis.

  • In a separate vessel, dissolve 80 g of bromine in 250 ml of carbon tetrachloride.

  • Once the initial reaction solution becomes clear, cool it to 0°C using a cooling bath.

  • Slowly add the bromine-carbon tetrachloride solution to the reaction mixture, ensuring the temperature is maintained below 10°C.

  • After the complete addition of the bromine solution, allow the reaction to proceed for 4 hours at room temperature with continuous stirring.

  • Upon completion of the reaction, evaporate the solvent.

  • Add cold water to the residue to precipitate the solid product.

  • Filter the precipitate, wash it with cold ethanol, and dry to obtain this compound as a pale yellow solid (55 g).[3]

Protocol 2: Synthesis in an Aqueous System

This protocol outlines a one-step synthesis of this compound in an aqueous medium.

Materials:

  • 1,1,3,3-Tetraethoxypropane (100 ml)

  • Distilled Water (100 ml)

  • Concentrated Hydrochloric Acid (20 ml)

  • Bromine (17.5 ml)

  • Reaction flask with vigorous stirring

  • Dropping funnel

  • Rotary evaporator

  • Sintered-glass filter

  • Vacuum desiccator with silica (B1680970) gel

Procedure:

  • To a vigorously stirred solution of 100 ml of 1,1,3,3-tetraethoxypropane in 100 ml of distilled water, add 20 ml of concentrated hydrochloric acid.[4]

  • Add 17.5 ml of bromine dropwise to this solution. The rate of addition should be slow enough that the dark-brown color of bromine disappears almost immediately. No significant temperature increase should be observed during this step.[4]

  • After the addition is complete, concentrate the reaction mixture to a slush on a rotary evaporator at a pressure of 25 torr and a temperature of 55°C.[4]

  • Filter the resulting crystalline product through a sintered-glass filter.[4]

  • Dry the pale-yellow product by suction and store it in a vacuum over silica gel. The reported yield is 57%.[4]

Experimental Workflow Diagram

SynthesisWorkflow cluster_hydrolysis Step 1: Hydrolysis cluster_bromination Step 2: Bromination cluster_workup Step 3: Work-up and Purification start Start with 1,1,3,3-Tetramethoxypropane reagents Add Water and Conc. Hydrochloric Acid start->reagents stir Stir at 25-30°C reagents->stir cool Cool to 0°C stir->cool add_br2 Slowly Add Bromine Solution cool->add_br2 react React for 4h at Room Temperature add_br2->react evap Evaporate Solvent react->evap precipitate Precipitate with Cold Water evap->precipitate filter_wash Filter and Wash with Cold Ethanol precipitate->filter_wash dry Dry the Product filter_wash->dry end_product This compound dry->end_product

Caption: Workflow for the one-step synthesis of this compound.

References

Application Notes: The Role of 2-Bromomalonaldehyde in the Synthesis of Pyrimidine Intermediates with Relevance to Lometrexol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the utility of 2-bromomalonaldehyde as a versatile reagent in the synthesis of substituted pyrimidines. While direct literature evidence detailing the use of this compound in the synthesis of intermediates for the anticancer agent lometrexol (B1675047) is not prominent, its established role in forming pyrimidine (B1678525) rings makes it a compound of significant interest. Lometrexol features a pyrido[2,3-d]pyrimidine (B1209978) core. The protocols and data presented herein focus on a documented synthesis of a substituted pyrimidine using this compound, providing a foundational methodology for researchers exploring novel synthetic routes to complex heterocyclic structures like those found in lometrexol.

Introduction

Lometrexol is a potent antifolate antimetabolite that targets glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2][3] Its chemical structure is characterized by a pyrido[2,3-d]pyrimidine ring system.[2] The synthesis of such complex heterocyclic systems is a critical aspect of medicinal chemistry and drug development.

This compound is a reactive 1,3-dicarbonyl compound that serves as a key building block for various heterocyclic compounds, particularly pyrimidines and imidazoles.[4] Its reaction with dinucleophiles, such as guanidine (B92328) or urea (B33335) derivatives, provides a direct route to the formation of the pyrimidine core. This reactivity profile suggests its potential as a starting material for intermediates in the synthesis of complex molecules like lometrexol, even if established routes currently favor other precursors.[5][6]

This document provides detailed protocols for the synthesis of this compound and its subsequent use in the preparation of a substituted pyrimidine, offering a practical guide for researchers.

Synthesis of this compound

Two primary methods for the synthesis of this compound are presented below, offering a choice between a traditional approach and a more modern, higher-yielding method.

Method 1: From 1,1,3,3-Tetramethoxypropane (B13500)

This method involves the hydrolysis of 1,1,3,3-tetramethoxypropane followed by bromination.[7]

Method 2: From 2-Bromo-1,3-propanediol

A more recent and efficient method utilizes the oxidation of 2-bromo-1,3-propanediol.[4][8]

Quantitative Data for this compound Synthesis
ParameterMethod 1Method 2
Starting Material 1,1,3,3-Tetramethoxypropane2-Bromo-1,3-propanediol
Key Reagents Hydrochloric acid, Bromine, Carbon tetrachlorideTEMPO, Sodium hypochlorite (B82951), Sodium carbonate
Reported Yield Typically not exceeding 60%[4]83-86%[8]
Product Purity Lower purity, requires purification[4]High purity (≥99%)[8]
Reaction Conditions Heating and solvent evaporation required[4]Low temperature (-5 to 0 °C)[8]

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,1,3,3-Tetramethoxypropane[7]
  • In a suitable reaction flask, combine 82.1 g of 1,1,3,3-tetramethoxypropane, 100 mL of water, and 3 mL of concentrated hydrochloric acid.

  • Stir the mixture at 25-30°C to facilitate hydrolysis until the solution becomes clear.

  • Prepare a solution of 80 g of bromine in 250 mL of carbon tetrachloride.

  • Cool the reaction mixture to 0°C and slowly add the bromine solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to proceed for 4 hours at room temperature.

  • Evaporate the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the solid product.

  • Filter the solid, wash with cold ethanol, and dry to yield this compound (approximately 55 g).

Protocol 2: Synthesis of this compound from 2-Bromo-1,3-propanediol[8]
  • To a reaction flask, add 10 g (64 mmol) of 2-bromo-1,3-propanediol, 40 mL of water, 6.9 g (64 mmol) of sodium carbonate, and 0.1 g of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

  • Cool the mixture to 0°C using a salt bath.

  • Slowly add 12 g (160 mmol) of freshly prepared 10% sodium hypochlorite solution, maintaining the temperature between -5 and 0°C.

  • Stir the reaction mixture at this temperature for 3 hours.

  • Adjust the pH of the solution to 2-3 with 2M hydrochloric acid.

  • Cool the mixture to -5 to 0°C to induce crystallization.

  • Filter the solid product to obtain this compound (approximately 8.0 g, 83% yield).

Application in Pyrimidine Synthesis

The following protocol details the synthesis of a substituted pyrimidine, demonstrating the utility of this compound as a precursor to this class of heterocycles.[7]

Protocol 3: Synthesis of 2-tert-Butylamino-4-hydroxy-6-bromopyrimidine [2,3-d]methyl Intermediate[7]

This synthesis is presented as a two-step process starting from this compound.

Step 1: Synthesis of Intermediate IV

  • In a reaction flask, combine 30.2 g of this compound (II) and 11.2 g of guanidine derivative (III - structure not specified in the source).

  • Add 400 mL of isopropanol (B130326) and 30 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture to allow for the precipitation of the solid product.

  • Filter the solid and wash the filter cake with cold acetone.

  • Dry the solid to obtain 32.7 g of the intermediate product (IV).

Step 2: Synthesis of 2-tert-butylamino-4-hydroxy-6-bromopyrimidine [2,3-d]methyl (V)

  • Dissolve 24 g of the intermediate (IV) in 300 mL of pyridine.

  • Add 49.4 mL of tert-butyl chloride with stirring.

  • Heat the mixture to reflux for 12 hours.

  • After the reaction is complete, concentrate the mixture to dryness.

  • Dissolve the residue in 200 mL of methanol (B129727) and reflux for 1 hour.

  • Cool the solution to precipitate any unreacted tert-butyl chloride and filter to remove it.

  • Concentrate the filtrate and purify by column chromatography on silica (B1680970) gel, eluting with a 1:99 mixture of methanol and dichloromethane.

  • Collect the appropriate fractions, concentrate, and crystallize to obtain 24.6 g of the final product (V).

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis protocols described.

G cluster_0 Synthesis of this compound (Method 2) A 2-Bromo-1,3-propanediol B TEMPO, NaOCl, Na2CO3 -5 to 0°C, 3h A->B C This compound B->C

Caption: Workflow for the synthesis of this compound.

G cluster_1 Synthesis of a Substituted Pyrimidine D This compound F Cyclocondensation (Isopropanol, HCl, Reflux) D->F E Guanidine Derivative E->F G Intermediate IV F->G H Substitution Reaction (tert-butyl chloride, Pyridine, Reflux) G->H I 2-tert-Butylamino-4-hydroxy-6-bromopyrimidine [2,3-d]methyl H->I

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromomalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromomalonaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Traditional Deprotection-Bromination Method: This classic approach involves the hydrolysis of 1,1,3,3-tetramethoxypropane (B13500) to malonaldehyde, followed by bromination.[1][2] This method is often characterized by lower yields, typically not exceeding 60%, and can be complicated by product instability and the need to remove corrosive byproducts like hydrochloric acid.[3][4]

  • Modern One-Step Oxidative Synthesis: This newer method utilizes the TEMPO-catalyzed oxidation of 2-bromo-1,3-propanediol (B122426) with an oxidant like sodium hypochlorite (B82951).[3][4] This approach is favored for its milder reaction conditions, higher yields (often exceeding 80%), and improved product purity.[3][4]

Q2: My yield from the traditional synthesis method is consistently low. What are the likely causes and how can I improve it?

A2: Low yields in the traditional synthesis are a common issue. Here are several factors that could be contributing and how to address them:

  • Product Instability: this compound is unstable, especially at elevated temperatures.[3] During workup, particularly when concentrating the reaction mixture, it's crucial to maintain a low temperature (e.g., below 50°C) to prevent decomposition and polymerization.[2]

  • Side Reactions: Polymerization of the malonaldehyde intermediate can occur.[5] One strategy to mitigate this is to convert the malonaldehyde to its more stable sodium salt before bromination.[5]

  • Incomplete Bromination: Ensure the slow, dropwise addition of bromine to the reaction mixture, maintaining the temperature below 10°C, to allow for complete reaction and minimize side reactions.[1]

  • Purification Losses: The product can be lost during purification. Washing the crude product with cold ethanol (B145695) can help remove impurities without significant product loss.[1]

Q3: I am trying the modern TEMPO-catalyzed synthesis. What are the critical parameters to control for a high yield?

A3: The TEMPO-catalyzed oxidation is generally high-yielding, but careful control of reaction parameters is key:

  • Temperature: The reaction should be conducted at a low temperature, typically between -10°C and 0°C.[4] Higher temperatures can lead to the decomposition of the TEMPO catalyst and an increase in side reactions.[6]

  • pH: Maintaining an alkaline pH, often around 9.5-10.5, is crucial for the catalytic cycle to function efficiently.[3][5] The use of a buffer, such as sodium bicarbonate, is recommended.[6]

  • Fresh Oxidant: Sodium hypochlorite solutions can degrade over time. It is highly recommended to use a fresh, recently prepared solution for the best results.[4]

  • Slow Addition of Oxidant: The sodium hypochlorite should be added slowly and dropwise to the reaction mixture to maintain control over the reaction temperature and prevent the buildup of reactive intermediates that could lead to side reactions.[3]

Q4: I am observing the formation of byproducts in my TEMPO-catalyzed reaction. What could they be and how can I avoid them?

A4: While generally a clean reaction, side products can form. A common issue is the over-oxidation of the desired dialdehyde (B1249045) to a carboxylic acid.[7] To minimize this, avoid using a large excess of the oxidant and ensure the reaction is quenched once the starting material is consumed. Chlorination of electron-rich aromatic rings can also be a side reaction if the substrate contains such moieties.[4] Careful temperature control is critical to minimize this.

Troubleshooting Guides

Traditional Synthesis Method: Low Yield and Purity
Symptom Possible Cause Troubleshooting Steps
Low Yield (<50%) Product decomposition during workup.Concentrate the reaction mixture under vacuum at a temperature below 50°C.[2]
Polymerization of malonaldehyde intermediate.Isolate the malonaldehyde as its sodium salt before proceeding with bromination.[5]
Incomplete reaction.Ensure slow, dropwise addition of bromine at a controlled low temperature (<10°C).[1]
Dark-colored product Presence of polymeric byproducts.Wash the crude product with cold water and then with a minimal amount of cold dichloromethane (B109758) or ethanol.[1][2]
Inconsistent Results Degradation of starting material.Use freshly distilled 1,1,3,3-tetramethoxypropane.
Modern TEMPO-Catalyzed Synthesis: Sub-optimal Yield
Symptom Possible Cause Troubleshooting Steps
Low Yield (<70%) Inefficient catalyst turnover.Ensure the pH is maintained in the optimal alkaline range (9.5-10.5) using a buffer.[3][5]
Degradation of the oxidant.Use a freshly prepared solution of sodium hypochlorite.[4]
Reaction temperature is too high.Maintain the reaction temperature between -10°C and 0°C using an appropriate cooling bath.[4]
Formation of Carboxylic Acid Byproduct Over-oxidation.Use a controlled amount of sodium hypochlorite (stoichiometric or a slight excess). Monitor the reaction closely and quench it promptly upon completion.[7]
Reaction Stalls Catalyst poisoning.Ensure the absence of any potential catalyst poisons. Some functional groups can irreversibly react with the intermediate hydroxyamine.[2]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Parameter Traditional Method Modern TEMPO-Catalyzed Method
Starting Material 1,1,3,3-Tetramethoxypropane[2][3]2-Bromo-1,3-propanediol[3][4]
Typical Yield ≤ 60%[3][4]74% - 92%[4][5]
Purity Lower, often requires extensive purification.[3]High, often ≥ 99%[4]
Reaction Conditions Heating may be required; acidic conditions.[2][3]Low temperature (-10°C to 0°C); alkaline conditions.[4]
Key Advantages Established method.High yield, high purity, milder conditions, one-step process.[3][4]
Key Disadvantages Low yield, product instability, corrosive byproducts.[3][4]Requires careful control of temperature and pH.

Table 2: Reported Yields for the Modern TEMPO-Catalyzed Synthesis Under Various Conditions

Starting Material Temperature Reaction Time Yield Purity (HPLC) Reference
5g 2-bromo-1,3-propanediol-5°C3 hours86%99.85%[4]
10g 2-bromo-1,3-propanediol-10°C2 hours78%99.48%[4]
10g 2-bromo-1,3-propanediol-5°C2 hours74%99.27%[4]
10g 2-bromo-1,3-propanediol0°C3 hours83%99.91%[4]

Experimental Protocols

Protocol 1: Traditional Synthesis from 1,1,3,3-Tetramethoxypropane
  • Hydrolysis: In a reaction flask, combine 82.1g of 1,1,3,3-tetramethoxypropane, 100ml of water, and 3ml of concentrated hydrochloric acid.[1]

  • Stir the mixture at 25-30°C until the solution becomes clear.[1]

  • Bromination: Prepare a solution of 80g of bromine in 250ml of carbon tetrachloride.[1]

  • Cool the reaction mixture to 0°C and slowly add the bromine solution dropwise, ensuring the temperature remains below 10°C.[1]

  • After the addition is complete, allow the reaction to proceed for 4 hours at room temperature.[1]

  • Workup: Evaporate the solvent under reduced pressure.[1]

  • Add cold water to the residue to precipitate the solid product.[1]

  • Filter the solid, wash with cold ethanol, and dry to obtain this compound.[1]

Protocol 2: Modern TEMPO-Catalyzed Synthesis from 2-Bromo-1,3-propanediol
  • Reaction Setup: In a reaction flask, add 5g (32mmol) of 2-bromo-1,3-propanediol, 20ml of water, 2.7g (32mmol) of sodium carbonate, and 0.1g of TEMPO.[3]

  • Cool the mixture to -5°C in a salt-ice bath.[3]

  • Oxidation: Slowly add 6g (80mmol) of fresh 10% sodium hypochlorite solution dropwise, maintaining the temperature at -5°C.[3]

  • Stir the mixture at -5°C to 0°C for 3 hours.[4]

  • Workup: Adjust the pH of the reaction mixture to 2-3 with 2M hydrochloric acid.[3]

  • Cool the mixture to -5°C to 0°C to induce crystallization.[3]

  • Filter the solid product to obtain this compound.[3]

Visualizations

Traditional_Synthesis_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_bromination Step 2: Bromination cluster_workup Step 3: Workup & Purification 1_1_3_3_tetramethoxypropane 1,1,3,3-Tetramethoxypropane HCl_H2O HCl, H2O 25-30°C 1_1_3_3_tetramethoxypropane->HCl_H2O Malonaldehyde Malonaldehyde Intermediate HCl_H2O->Malonaldehyde Bromine Bromine in CCl4 Malonaldehyde->Bromine 2_Bromomalonaldehyde_Crude Crude this compound Bromine->2_Bromomalonaldehyde_Crude Evaporation Solvent Evaporation (<50°C) 2_Bromomalonaldehyde_Crude->Evaporation Precipitation Precipitation (Cold Water) Evaporation->Precipitation Filtration_Washing Filtration & Washing (Cold Ethanol) Precipitation->Filtration_Washing Final_Product Pure this compound Filtration_Washing->Final_Product

Caption: Workflow for the traditional synthesis of this compound.

Modern_Synthesis_Workflow cluster_reaction One-Step Oxidation cluster_workup Workup & Purification 2_bromo_1_3_propanediol 2-Bromo-1,3-propanediol Reagents TEMPO, Na2CO3 -5°C 2_bromo_1_3_propanediol->Reagents Reaction_Mixture Reaction Mixture Reagents->Reaction_Mixture Oxidant 10% NaOCl (aq) -5°C to 0°C Reaction_Mixture->Oxidant Acidification Acidification (HCl) pH 2-3 Reaction_Mixture->Acidification Crystallization Crystallization -5°C to 0°C Acidification->Crystallization Filtration Filtration Crystallization->Filtration Final_Product Pure this compound Filtration->Final_Product

Caption: Workflow for the modern TEMPO-catalyzed synthesis of this compound.

Troubleshooting_Logic cluster_traditional Troubleshooting: Traditional Method cluster_modern Troubleshooting: Modern Method Start Low Yield in This compound Synthesis Method Which synthesis method? Start->Method Traditional Traditional Method Method->Traditional Deprotection- Bromination Modern Modern (TEMPO) Method Method->Modern TEMPO- Oxidation Temp_Control Check workup temperature. Is it > 50°C? Traditional->Temp_Control pH_Check Check pH. Is it alkaline (9.5-10.5)? Modern->pH_Check Polymerization Consider polymerization. Isolate malonaldehyde sodium salt. Temp_Control->Polymerization No Reduce Temperature Reduce Temperature Temp_Control->Reduce Temperature Yes Bromine_Addition Check bromine addition. Is it slow and cold? Polymerization->Bromine_Addition Optimize_Purification Optimize purification. Use cold solvents. Bromine_Addition->Optimize_Purification Yes Control Addition Control Addition Bromine_Addition->Control Addition No Oxidant_Check Check oxidant. Is it fresh? pH_Check->Oxidant_Check Yes Adjust pH Adjust pH pH_Check->Adjust pH No Temp_Check Check temperature. Is it -10°C to 0°C? Oxidant_Check->Temp_Check Yes Use Fresh Oxidant Use Fresh Oxidant Oxidant_Check->Use Fresh Oxidant No Optimize_Conditions Optimize reaction conditions. Temp_Check->Optimize_Conditions Yes Adjust Temperature Adjust Temperature Temp_Check->Adjust Temperature No

Caption: Troubleshooting decision tree for this compound synthesis.

References

common side reactions in the synthesis of 2-Bromomalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-bromomalonaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is significantly lower than expected when using the 1,1,3,3-tetramethoxypropane (B13500) method. What are the common causes and how can I improve it?

Low yields in this synthesis are a frequently reported issue, often not exceeding 60-65%.[1][2][3] The primary culprits are the instability of the product and the occurrence of side reactions.[1][2]

Troubleshooting Steps:

  • Temperature Control: It is critical to maintain a low temperature, especially during the addition of bromine (below 10°C) and during any concentration steps (below 50°C), to minimize product decomposition.[2][4]

  • Reaction Monitoring: Carefully monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

  • Inhibit Polymerization: A major side reaction is the polymerization of the product.[5] One patented method to mitigate this involves synthesizing and isolating the sodium salt of malonaldehyde after the deprotection of 1,1,3,3-tetramethoxypropane and before the bromination step. This approach is reported to inhibit polymerization and lead to a higher yield and purity of the final product.[5]

  • Purity of Reagents: Ensure that all your reagents and solvents are pure and dry, as impurities can catalyze side reactions.

Q2: I am observing the formation of a dark, tarry substance in my reaction mixture. What is this and how can I prevent it?

The formation of a dark, insoluble material is likely due to the polymerization of malonaldehyde or this compound.[5] These compounds are highly reactive and can self-condense, especially at elevated temperatures or in the presence of impurities.

Preventative Measures:

  • Strict Temperature Control: As mentioned previously, maintaining low temperatures throughout the synthesis and workup is crucial.

  • Minimize Reaction Time: Avoid unnecessarily long reaction times, which can increase the likelihood of polymerization.

  • Isolate Intermediates: Consider the method of isolating the malonaldehyde sodium salt intermediate, which has been shown to reduce polymerization.[5]

Q3: Are there alternative, more efficient methods for synthesizing this compound?

Yes, a newer, one-step synthesis method starting from 2-bromo-1,3-propanediol (B122426) has been developed.[1][3] This method is reported to have several advantages over the traditional approach:

  • Higher Yield: Yields as high as 86% have been reported.[1][3]

  • Higher Purity: The product is often obtained with a purity of over 99%.[3]

  • Milder Reaction Conditions: The reaction is typically carried out at low temperatures (-10°C to 0°C).[3]

  • Simpler Workup: The post-processing is generally more straightforward.[1]

This method utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst and sodium hypochlorite (B82951) as an oxidizing agent under alkaline conditions.[1][3]

Q4: What are the key parameters to control in the synthesis of this compound from 2-bromo-1,3-propanediol?

To achieve high yield and purity with this method, the following parameters are critical:

  • Temperature: The reaction should be maintained at a low temperature, typically between -10°C and 0°C.[3]

  • pH: The pH should be adjusted to 2-3 with hydrochloric acid after the reaction to precipitate the product.[1][3]

  • Reagent Stoichiometry: The molar ratio of the catalyst (TEMPO), starting material, and oxidizing agent should be carefully controlled.[1]

  • Fresh Sodium Hypochlorite: It is recommended to use freshly prepared sodium hypochlorite solution as it is unstable.[3]

Data Presentation

Synthesis MethodStarting MaterialTypical YieldReported PurityKey Side Reactions/Issues
Traditional Method1,1,3,3-Tetramethoxypropane≤ 60-65%[1][2][3]Lower, variableProduct instability, Polymerization[5]
Modern Method2-Bromo-1,3-propanediol~86%[1][3]≥ 99%[3]Fewer side reactions reported

Experimental Protocols

1. Synthesis of this compound from 1,1,3,3-Tetramethoxypropane [4][6]

  • Hydrolysis: In a reaction flask, combine 82.1g of 1,1,3,3-tetramethoxypropane, 100ml of water, and 3ml of concentrated hydrochloric acid. Stir at 25-30°C until the solution becomes clear.

  • Bromination: Cool the solution to 0°C. Slowly add a solution of 80g of bromine in 250ml of carbon tetrachloride, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction to proceed for 4 hours at room temperature.

  • Workup: Evaporate the solvent. Add cold water to precipitate the solid product.

  • Purification: Filter the solid, wash with cold ethanol, and dry to obtain this compound.

2. Synthesis of this compound from 2-Bromo-1,3-propanediol [1][3]

  • Reaction Setup: In a reaction flask, combine 5g (32mmol) of 2-bromo-1,3-propanediol, 20ml of water, 2.7g (32mmol) of sodium carbonate, and 0.1g of TEMPO. Cool the mixture to -5°C in a salt bath.

  • Oxidation: Slowly add 6g (80mmol) of fresh 10% sodium hypochlorite dropwise, maintaining the temperature at -5°C to 0°C.

  • Reaction: Stir and maintain the temperature for 3 hours after the addition is complete.

  • Workup: Adjust the pH to 2-3 with 2M hydrochloric acid.

  • Isolation: Cool the solution to -5°C to 0°C to crystallize the product. Filter to obtain this compound.

Visualizations

SynthesisPathways cluster_0 Traditional Method cluster_1 Modern Method A 1,1,3,3-Tetramethoxypropane B Malonaldehyde (in situ) A->B  H₂O, H⁺ C This compound B->C  Br₂ D Polymerization (Side Reaction) B->D C->D E 2-Bromo-1,3-propanediol F This compound E->F  TEMPO, NaOCl  (Oxidation)

Caption: Synthetic pathways for this compound.

TroubleshootingFlow cluster_trad Traditional Method cluster_mod Modern Method start Low Yield or Impure Product q1 Which synthesis method was used? start->q1 a1 Check Temperature Control (<10°C for Bromination, <50°C for Concentration) q1->a1 1,1,3,3-Tetramethoxypropane b1 Verify Temperature (-10°C to 0°C) q1->b1 2-Bromo-1,3-propanediol a2 Investigate Polymerization (Observe for dark, tarry byproducts) a1->a2 a3 Consider Isolating Malonaldehyde Sodium Salt a2->a3 b2 Ensure pH is 2-3 during workup b1->b2 b3 Use Fresh Sodium Hypochlorite b2->b3

References

Technical Support Center: 2-Bromomalonaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Bromomalonaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common physical properties of this compound? A1: this compound is typically a pale yellow to light brown crystalline solid at room temperature.[1] Its reported melting point varies depending on purity, with ranges cited as 124-128°C and 132-136°C.[2][3] It has a pungent, irritating odor and is moderately soluble in polar solvents like ethanol (B145695) and water.[1]

Q2: How stable is this compound and what are the optimal storage conditions? A2: This compound is unstable in the presence of light, air, and moisture, which can lead to decomposition or polymerization.[1][4] It is crucial to store this compound in a tightly sealed glass container under an inert atmosphere, such as nitrogen or argon.[1][4] For long-term stability, it should be kept in a cool, dry, and dark environment, with some sources recommending freezer storage at under -20°C.[1][5]

Q3: What are the primary methods for purifying crude this compound? A3: The main purification techniques include recrystallization, vacuum distillation, and washing the crude product.[1] Column chromatography can also be employed for isolating a highly pure product.[6] The choice of method often depends on the scale of the synthesis and the nature of the impurities.

Q4: What are the main impurities found in crude this compound? A4: Impurities often depend on the synthetic route. Older methods starting from 1,1,3,3-tetramethoxypropane (B13500) were known to have residual byproducts and side-reaction products, which could lead to lower yields and purity.[6][7] Discoloration (yellow, brown, or pink solids) often indicates the presence of impurities.[6][8]

Troubleshooting Guide

Q1: My final product is a dark brown or pinkish solid, not the expected pale yellow. What happened and how can I fix it? A1: Discoloration suggests the presence of impurities, possibly from side reactions or decomposition.

  • Possible Cause: The synthesis reaction may have been performed at too high a temperature, or the product may have been exposed to light and air for an extended period.[1][6] Some synthetic routes are known to produce colored solids before purification.[8]

  • Troubleshooting Steps:

    • Recrystallization: Attempt recrystallization from a suitable solvent system. A common technique involves dissolving the crude product in a minimal amount of a hot solvent (like an alcohol-water mixture) and allowing it to cool slowly.[9]

    • Charcoal Treatment: If the product is dissolved, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before crystallization.[9]

    • Washing: Thoroughly washing the crude solid with cold solvents like ethanol, acetone, or water can remove some impurities.[8]

Q2: The yield of my purified product is very low. What are the likely causes? A2: Low yields can stem from both the synthesis and the purification steps.

  • Possible Causes:

    • Decomposition: The compound is unstable; prolonged heating or exposure to non-inert conditions during purification can cause significant product loss.[1][7]

    • Synthesis Inefficiency: Certain synthetic methods, particularly older ones involving the deprotection of 1,1,3,3-tetramethoxypropane, have inherently lower yields, often not exceeding 60%.[6][7]

    • Purification Losses: During recrystallization, some product will always remain dissolved in the mother liquor. Using an excessive amount of solvent will exacerbate this issue.

  • Troubleshooting Steps:

    • Optimize Synthesis: Consider using a more modern, high-yield synthesis method, such as the TEMPO-catalyzed oxidation of 2-bromo-1,3-propanediol, which can achieve yields of 86% or higher.[7][10]

    • Minimize Heat/Exposure: During workup and purification, keep the material cool when possible and work quickly. Use a rotary evaporator at low temperatures (<50°C) for solvent removal.[6]

    • Refine Recrystallization: Use the minimum amount of hot solvent required to fully dissolve the crude product. After filtering the crystals, you can try to recover a second crop by concentrating the filtrate and cooling again.

Q3: My this compound decomposed during column chromatography. How can I prevent this? A3: this compound's instability makes it sensitive to the conditions of column chromatography.

  • Possible Cause: The compound may be degrading on the silica (B1680970) gel, which can be slightly acidic. Prolonged time on the column increases the risk of decomposition.

  • Troubleshooting Steps:

    • Use an Alternative Method: If possible, try to achieve the desired purity through recrystallization or washing, which are often faster and expose the compound to less stress.

    • Optimize Chromatography: If chromatography is necessary, use a less acidic stationary phase or neutralize the silica gel with a base like triethylamine (B128534) before preparing the column. Run the column as quickly as possible to minimize the residence time of the compound.

    • TLC First: Develop a solvent system using Thin Layer Chromatography (TLC) that provides good separation and a reasonable Rf value (typically 0.3-0.5) to ensure the column runs efficiently.

Data Presentation

Table 1: Comparison of Purification Outcomes from Different Synthetic Protocols

Synthetic MethodPurification StepsReported YieldReported PurityReference
Bromination of Malonaldehyde from 1,1,3,3-TetramethoxypropaneEvaporation, precipitation with cold water, filtration, washing with cold ethanol.~55g (from 82.1g starting material)Not specified, "pale yellow solid"[8]
TEMPO-catalyzed oxidation of 2-bromo-1,3-propanediolpH adjustment with HCl, cooling, crystallization, and filtration.74-86%99.27-99.85% (HPLC)[7][10]
Bromination of Malonaldehyde Sodium SaltPrecipitation by cooling, filtration, and drying.82-86%99.7-99.9% (HPLC)[11]
Classical Deprotection-BrominationRotary evaporation and filtration.~57%Not specified, "pale-yellow, crystalline"[12]

Experimental Protocols

Protocol 1: Purification by Precipitation and Washing

This protocol is adapted from a common workup procedure following the synthesis of this compound.[8]

  • Solvent Evaporation: After the synthesis reaction is complete, concentrate the reaction mixture using a rotary evaporator. Maintain a bath temperature below 50°C to prevent thermal decomposition.[6]

  • Precipitation: To the concentrated residue, slowly add a sufficient volume of cold deionized water while stirring. The crude this compound should precipitate as a solid.

  • Filtration: Cool the mixture in an ice bath for 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove residual impurities. Depending on the synthesis, appropriate wash solvents include cold water, cold ethanol, or cold acetone.[8]

  • Drying: Dry the purified, pale-yellow crystalline product under vacuum over a desiccant like silica gel.[12] Store immediately under an inert atmosphere.[1]

Protocol 2: Purification by Recrystallization

This is a general protocol for recrystallization, which should be optimized for your specific needs.

  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble when hot. An ethanol/water mixture is a good starting point.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a pair, e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) until the solid just dissolves.

  • Decoloring (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.[9]

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper to remove it. This step must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to induce maximum crystallization.

  • Collection and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage crude_product Crude Reaction Mixture concentrate 1. Concentrate under Reduced Pressure (T < 50°C) crude_product->concentrate Remove Solvents precipitate 2. Precipitate with Cold Water concentrate->precipitate Induce Solid Formation filter_wash 3. Vacuum Filter & Wash with Cold Solvent precipitate->filter_wash Isolate Solid dry_store 4. Dry Under Vacuum & Store Under Inert Gas filter_wash->dry_store Remove Residual Solvent

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_guide start Purification Issue Identified issue_color Is the product discolored (brown/pink)? start->issue_color issue_yield Is the final yield very low? issue_color->issue_yield No sol_color Solution: 1. Recrystallize product. 2. Consider activated charcoal treatment. 3. Ensure thorough washing. issue_color->sol_color Yes sol_yield_synth Cause: Inefficient Synthesis Solution: Switch to a high-yield protocol (e.g., TEMPO method). issue_yield->sol_yield_synth Yes sol_yield_decomp Cause: Decomposition Solution: Minimize heat exposure, work under inert gas, purify quickly. issue_yield->sol_yield_decomp Yes

Caption: A troubleshooting flowchart for common purification issues.

References

preventing polymerization of 2-Bromomalonaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the polymerization of 2-Bromomalonaldehyde during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Discoloration (yellowing/browning) of the solid Exposure to air and/or light.Store the compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light and air during handling.
Formation of a solid mass or polymer Improper storage conditions (temperature, atmosphere).Ensure storage at low temperatures (refrigeration is recommended) and under a dry, inert atmosphere.[1] Avoid contact with incompatible materials.
Reduced reactivity in experiments Partial polymerization or degradation of the aldehyde.Before use, check the purity of the this compound. If polymerization is suspected, purification by recrystallization may be necessary, though prevention is key.
Inconsistent experimental results Variable quality of the stored this compound.Always handle and store the compound under consistent and optimal conditions to ensure batch-to-batch reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent polymerization?

A1: this compound is a reactive compound that is sensitive to light and air, which can lead to decomposition and polymerization.[1] To ensure its stability, it should be stored in a cool, dry, and well-ventilated area, away from direct light and heat sources. The compound should be kept in a tightly sealed glass container, preferably amber glass, under an inert atmosphere such as nitrogen or argon.[1] Refrigeration is recommended for long-term storage.

Q2: What materials should be avoided when storing this compound?

A2: Avoid storing this compound near strong oxidizing agents, acids, or bases.[1] Contact with these substances can catalyze its decomposition and polymerization. Also, avoid containers made of materials that may react with aldehydes or bromine. Glass containers are the most suitable choice.

Q3: How can I visually inspect my this compound for signs of polymerization?

A3: Pure this compound is typically a pale yellow to light brown crystalline solid.[1] Signs of polymerization or decomposition include significant darkening of the color, the formation of a hard, insoluble mass, or a change in the physical appearance from a crystalline solid to a more amorphous or gummy substance.

Q4: Can I inhibit the polymerization of this compound with a chemical stabilizer?

Q5: What is the expected shelf-life of this compound under optimal conditions?

A5: The shelf-life of this compound is highly dependent on the storage conditions. When stored properly under a dry, inert atmosphere in a sealed container at low temperatures and protected from light, its stability can be maximized. However, due to its inherent reactivity, it is recommended to use it as soon as possible after purchase or synthesis and to monitor its quality regularly.

Quantitative Data on Stability

While specific quantitative data on the polymerization rate of this compound under various conditions is not extensively available in the literature, the following table illustrates the expected trends and provides a template for internal stability studies.

Storage Condition Temperature Atmosphere Light Exposure Observed Polymerization (Hypothetical % after 6 months)
Optimal 2-8°CArgonDark (Amber Vial)< 1%
Sub-optimal 1 Room TemperatureArgonDark (Amber Vial)5-10%
Sub-optimal 2 2-8°CAirDark (Amber Vial)10-20%
Sub-optimal 3 2-8°CArgonAmbient Light15-25%
Poor Room TemperatureAirAmbient Light> 30%

Experimental Protocols

Protocol for Handling and Storage of this compound to Minimize Polymerization

  • Receiving and Initial Inspection:

    • Upon receiving this compound, visually inspect the container for any signs of damage or improper sealing.

    • Note the color and physical appearance of the compound.

  • Inert Atmosphere Transfer:

    • All handling of this compound should be performed in a glove box or under a continuous stream of an inert gas (argon or nitrogen).

    • If a glove box is not available, use a Schlenk line to create an inert atmosphere within the storage vial.

  • Aliquoting and Storage:

    • If the entire quantity will not be used at once, it is advisable to aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to potential contaminants.

    • Use clean, dry amber glass vials with tight-fitting caps (B75204).

    • After aliquoting, backfill each vial with an inert gas before sealing.

    • Seal the caps with paraffin (B1166041) film for extra protection against moisture and air.

    • Store the vials in a refrigerator (2-8°C), clearly labeled with the compound name, date, and storage conditions.

  • Dispensing for Experiments:

    • When ready to use, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the compound.

    • Open the vial under an inert atmosphere and quickly weigh out the desired amount.

    • Immediately reseal the vial, purge with inert gas, and return it to cold storage.

Visualizations

Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation Monomer This compound Monomer Activated_Monomer Activated Monomer (Enolate/Protonated Carbonyl) Monomer->Activated_Monomer Dimer Dimer Initiator Trace H₂O, Acid, or Base Initiator->Monomer activates Activated_Monomer->Monomer attacks Polymer_Chain Growing Polymer Chain Dimer->Polymer_Chain further attacks by monomers

Caption: Plausible polymerization pathway for this compound.

Troubleshooting_Workflow start Observe Polymerization/ Degradation of this compound check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Identified: - Exposure to Air/Light - High Temperature - Proximity to Incompatibles check_storage->improper_storage Yes reorder Order Fresh Stock check_storage->reorder No, conditions were optimal correct_storage Implement Correct Storage Protocol: - Inert Atmosphere - Refrigerate - Protect from Light - Isolate from Incompatibles improper_storage->correct_storage discard Discard Polymerized Material correct_storage->discard discard->reorder

Caption: Troubleshooting workflow for polymerized this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromomalonaldehyde Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromomalonaldehyde condensation reactions. The information is designed to help overcome common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the condensation of this compound with urea, thiourea, or guanidine?

A1: The most common issues include low product yield, formation of side products, and difficulties in product purification. These problems often stem from the inherent reactivity and instability of this compound, which can lead to self-polymerization or other unwanted side reactions.[1] Additionally, the reaction conditions, such as temperature, pH, and solvent, play a critical role and need to be carefully optimized.

Q2: How does the purity of this compound affect the condensation reaction?

A2: The purity of this compound is crucial for a successful condensation reaction. Impurities can interfere with the reaction, leading to lower yields and the formation of side products, which complicates the purification process.[2] It is recommended to use this compound with a purity of 99% or higher.[2]

Q3: What are typical side reactions observed in the synthesis of pyrimidines from this compound?

A3: Common side reactions include the Knoevenagel condensation between the aldehyde and any active methylene (B1212753) compounds present, self-condensation of the aldehyde, and the formation of Hantzsch-type dihydropyridine (B1217469) byproducts if ammonia (B1221849) or ammonium (B1175870) salts are present.[3] The dihydropyrimidine (B8664642) product can also be susceptible to oxidation.[3]

Q4: How can I monitor the progress of the condensation reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5] This allows you to track the consumption of the starting materials and the formation of the desired product, helping to determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Suggested Solution
Poor quality or degraded this compound Use high-purity (≥99%) this compound.[2] Store it under inert atmosphere in a freezer to prevent decomposition.
Inappropriate reaction temperature Optimize the reaction temperature. While some reactions proceed at room temperature, gentle heating (e.g., 60–105 °C) can increase the reaction rate and yield.[6] However, excessively high temperatures can promote side reactions.[3]
Incorrect solvent The choice of solvent is critical. Protic solvents like ethanol (B145695) or a mixture of a protic acid and an alcohol can be effective.[6] Polar aprotic solvents such as DMF have also been used successfully in similar condensations.[7]
Suboptimal pH The pH of the reaction mixture can significantly influence the reaction rate and product yield. For condensations with amidines, a protic acid is often included in the solvent.[6] For urea-formaldehyde condensations, the reaction is often carried out in stages with different pH values.[8]
Ineffective catalyst For challenging condensations, the use of a catalyst may be necessary. Lewis acids or Brønsted acids are commonly used to facilitate cyclization.[4]
Presence of water Ensure anhydrous conditions if the reaction is sensitive to moisture, as water can lead to hydrolysis of intermediates.[4]
Formation of Side Products
Problem Potential Cause Suggested Solution
Polymerization of this compound Inherent instability of the starting material.Use fresh, high-purity this compound and control the reaction temperature carefully. Avoid prolonged reaction times.
Knoevenagel condensation byproduct Reaction between this compound and the active methylene group of a reactant or intermediate.[3]Lowering the reaction temperature can help control the rate of this side reaction.[3] The choice of catalyst can also influence the reaction pathway.[3]
Oxidation of the dihydropyrimidine product Harsh reaction conditions or workup.[3]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use a milder workup procedure.[3]
Self-condensation of reactants Aldehydes can undergo self-condensation under acidic or basic conditions.[3]Optimize the pH and temperature to favor the desired condensation reaction.
Product Purification Issues
Problem Potential Cause Suggested Solution
Oily or impure solid product Presence of unreacted starting materials or side products.Recrystallization is a common method for purifying the final product. Solvents like ethanol or ethyl acetate (B1210297) are often used.[9] For more challenging separations, column chromatography may be necessary.[10]
Difficulty in isolating the product The product may be soluble in the reaction mixture.After the reaction, cooling the mixture can induce precipitation. If the product is a salt, neutralization with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) can liberate the free base for extraction.[6][7][9]
Contamination with starting materials Incomplete reaction.Monitor the reaction by TLC or HPLC to ensure it goes to completion before workup.[4][5]

Experimental Protocols

Synthesis of 5-Bromo-2-substituted Pyrimidine (B1678525) Compounds

This protocol describes a general one-step reaction for the synthesis of 5-bromo-2-substituted pyrimidine compounds from this compound and an amidine compound.[6]

Materials:

  • This compound

  • Amidine compound (e.g., benzamidine)

  • Protic acid (e.g., acetic acid)

  • Alcohol (e.g., ethanol)

  • Dichloromethane (B109758)

  • 5% aqueous sodium hydroxide solution

  • Saturated brine solution

Procedure:

  • Prepare a solution of the amidine compound in a mixture of a protic acid and an alcohol.

  • Prepare a solution of this compound in the same solvent mixture.

  • At a temperature of 60-90 °C, add the amidine compound solution dropwise to the this compound solution.

  • After the addition is complete, increase the temperature to 70-105 °C and continue the reaction. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform suction filtration. Rinse the filter cake with a small amount of ethanol.

  • Crush the filter cake and add it to a mixture of dichloromethane and 5% aqueous sodium hydroxide solution until no solid remains.

  • Separate the layers and wash the organic layer with saturated brine.

  • Dry the organic layer and concentrate it to dryness. Dry the resulting product in vacuo.[6]

Synthesis of 2-Amino-5-bromopyrimidine (B17363)

This protocol describes the synthesis of 2-amino-5-bromopyrimidine from 2-aminopyrimidine (B69317).[11]

Materials:

  • 2-Aminopyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve 2-aminopyrimidine in acetonitrile.

  • Under ice-cooling, add N-bromosuccinimide to the solution.

  • Stir the reaction mixture in the dark at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Wash the residue with water, filter it with suction, and dry it in vacuo to obtain the product as a white solid.[11]

Data Presentation

Table 1: Effect of Reaction Conditions on the Synthesis of this compound [2]

Starting Material Temperature (°C) Reaction Time (h) pH after reaction Yield (%) Purity (HPLC, %)
2-bromo-1,3-propanediol (32 mmol)-5 to 032-38699.85
2-bromo-1,3-propanediol (64 mmol)-5 to 032-38399.91
2-bromo-1,3-propanediol (64 mmol)-5 to 022-37999.57
2-bromo-1,3-propanediol (64 mmol)-5 to 024-57899.48

Visualizations

experimental_workflow Experimental Workflow for this compound Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare solutions of This compound and amidine/urea/thiourea reactor Set up reaction vessel with stirring and temperature control reagents->reactor addition Add reagents dropwise at controlled temperature reactor->addition heating Heat to optimal reaction temperature addition->heating monitoring Monitor reaction progress (TLC/HPLC) heating->monitoring cooling Cool reaction mixture monitoring->cooling Reaction complete filtration Filter the crude product cooling->filtration extraction Liquid-liquid extraction filtration->extraction purification Recrystallization or Column Chromatography extraction->purification drying Dry the final product purification->drying

Caption: Experimental workflow for this compound condensation.

troubleshooting_workflow Troubleshooting Logic for Low Yield start Low or No Product Yield check_sm Check Starting Material Purity start->check_sm sm_ok Purity OK check_sm->sm_ok Yes sm_bad Use High Purity Starting Material check_sm->sm_bad No check_conditions Review Reaction Conditions (Temp, Time, Solvent, pH) cond_ok Conditions Optimal check_conditions->cond_ok Yes cond_bad Optimize Conditions: - Adjust Temperature - Vary Solvent - Modify pH check_conditions->cond_bad No check_catalyst Evaluate Catalyst Activity cat_ok Catalyst Active check_catalyst->cat_ok Yes cat_bad Use Fresh or Different Catalyst check_catalyst->cat_bad No sm_ok->check_conditions end Improved Yield sm_bad->end cond_ok->check_catalyst cond_bad->end cat_ok->end cat_bad->end

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Industrial Production of 2-Bromomalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the industrial production of 2-Bromomalonaldehyde. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low Product Yield (<60%) Traditional Synthesis Method: The use of 1,1,3,3-tetramethoxypropane (B13500) as a starting material often results in lower yields due to product instability and side reactions.[1][2]Adopt Modern Synthesis Route: Utilize the one-step synthesis from 2-bromo-1,3-propanediol (B122426) using a TEMPO catalyst and sodium hypochlorite (B82951), which has been shown to produce yields of up to 86%.[1][3]
Incomplete Reaction: Insufficient reaction time or non-optimal temperature can lead to incomplete conversion of starting materials.Optimize Reaction Time and Temperature: For the modern synthesis, ensure a reaction time of 2-4 hours at a low temperature, ideally between -10°C and 0°C.[3]
Suboptimal pH: Incorrect pH during workup can affect product crystallization and isolation.Strict pH Control: Adjust the pH to 2-3 with 2M hydrochloric acid after the reaction is complete to maximize yield and purity.[2][3]
Low Product Purity Side Reactions: The traditional method is prone to side reactions, including polymerization, leading to impurities.[4]Utilize Modern Synthesis: The TEMPO-catalyzed method is more selective and produces a purer product (≥99%).[3]
Decomposition of Reagents: The stability of sodium hypochlorite is critical; its decomposition can lead to unwanted byproducts.Use Fresh Sodium Hypochlorite: It is recommended to use freshly prepared sodium hypochlorite solution (within 24 hours) for the reaction.[2][3]
Product Instability (Discoloration, Degradation) Inherent Instability: this compound can be unstable, especially under heated conditions.[1][4]Maintain Low Temperatures: During synthesis and workup, maintain low temperatures (<0°C) to prevent decomposition.[2][3] Vacuum concentration should be carried out at temperatures below 50°C.[2]
Exposure to Air and Moisture: The compound is sensitive to air and moisture.Inert Atmosphere Storage: Store the final product under an inert atmosphere (e.g., nitrogen) and at low temperatures (frozen, <0°C).[5]
Formation of Side-Products Over-bromination: Excess brominating agent can lead to the formation of dibrominated species.Control Stoichiometry: Use a controlled molar ratio of reagents. For the modern synthesis, the optimal molar ratio of TEMPO:2-bromo-1,3-propanediol:sodium hypochlorite is 1:50-100:125.[1][2]
Polymerization: The product can polymerize, especially during post-reaction heating to remove byproducts like methanol (B129727) in the traditional method.[4]Avoid High Temperatures: The modern synthesis avoids high temperatures, thus minimizing polymerization.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the industrial production of this compound?

A1: The primary challenges have historically been associated with the traditional synthesis method starting from 1,1,3,3-tetramethoxypropane. These include low reaction yields (often not exceeding 60%), product instability, and low purity due to side reactions and the need for harsh post-processing conditions like heating to remove hydrochloric acid.[1][2] These factors have significantly restricted its large-scale industrial production.[1]

Q2: A newer, more efficient synthesis method is mentioned. Can you provide more details?

A2: Yes, a modern one-step synthesis has been developed that addresses the limitations of the older method. This process uses 2-bromo-1,3-propanediol as the starting material and water as the solvent.[1] It employs a catalytic amount of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) under alkaline conditions, with the slow addition of sodium hypochlorite at low temperatures.[1][3] This route offers several advantages, including milder reaction conditions, fewer steps, higher product yield (up to 86%), and high purity (>99%).[1][3] It is also more environmentally friendly, aligning with green chemistry principles.[2]

Q3: What are the optimal reaction conditions for the modern TEMPO-catalyzed synthesis?

A3: For optimal results, the reaction should be conducted at a low temperature, typically between -10°C and 0°C.[3] The molar ratio of TEMPO to 2-bromo-1,3-propanediol to sodium hypochlorite should be in the range of 1:50-100:125.[2] The reaction time is generally 2-4 hours.[1] After the reaction, the pH should be adjusted to 2-5 with hydrochloric acid to facilitate crystallization.[1][3]

Q4: How can the purity of this compound be determined?

A4: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound.[3][4] A typical HPLC setup might use a mobile phase of water and acetonitrile (B52724) with UV detection at 254nm.[4]

Q5: What are the recommended storage and handling procedures for this compound?

A5: this compound is sensitive to air and moisture and should be stored in a sealed container under an inert atmosphere (e.g., nitrogen).[5] It is recommended to store it in a freezer at temperatures below 0°C. When handling, appropriate personal protective equipment (PPE) such as impervious gloves, safety glasses, and a dust respirator should be worn.[6][7] Work should be conducted in a well-ventilated area, and direct contact with skin and eyes should be avoided.[5][6]

Experimental Protocols

Traditional Synthesis of this compound from 1,1,3,3-Tetramethoxypropane

This method involves the deprotection of 1,1,3,3-tetramethoxypropane followed by bromination.

Materials:

  • 1,1,3,3-Tetramethoxypropane

  • Concentrated Hydrochloric Acid

  • Bromine

  • Carbon Tetrachloride (CCl4)

  • Cold Water

  • Cold Ethanol

Procedure:

  • In a reaction flask, add 82.1g of 1,1,3,3-tetramethoxypropane, 100ml of water, and 3ml of concentrated hydrochloric acid.[8]

  • Stir the mixture at 25-30°C to facilitate hydrolysis until the solution becomes clear.[8]

  • Prepare a solution of 80g of bromine in 250ml of CCl4.[8]

  • Cool the reaction flask to 0°C and slowly add the bromine-CCl4 solution, ensuring the temperature remains below 10°C.[8]

  • After the addition is complete, allow the reaction to proceed for 4 hours at room temperature.[8]

  • Evaporate the solvent under vacuum.[8]

  • Add cold water to the residue to precipitate the solid product.[8]

  • Filter the solid, wash with cold ethanol, and dry to obtain this compound.[8]

Modern One-Step Synthesis of this compound from 2-Bromo-1,3-propanediol

This method is a more efficient and environmentally friendly alternative.

Materials:

  • 2-bromo-1,3-propanediol

  • Water

  • Sodium Carbonate

  • 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO)

  • 10% Sodium Hypochlorite solution (freshly prepared)

  • 2M Hydrochloric Acid

Procedure:

  • In a reaction flask, add 5g (32mmol) of 2-bromo-1,3-propanediol, 20ml of water, 2.7g (32mmol) of sodium carbonate, and 0.1g of TEMPO.[3]

  • Cool the mixture in a salt bath to -5°C.[3]

  • Slowly add 6g (80mmol) of fresh 10% sodium hypochlorite dropwise, maintaining the temperature between -5°C and 0°C.[3]

  • Stir the mixture and maintain the temperature for 3 hours.[3]

  • Adjust the pH to 2-3 with 2M hydrochloric acid.[3]

  • Cool the solution to between -5°C and 0°C to induce crystallization.[3]

  • Filter the resulting solid to obtain this compound.[3]

Quantitative Data Summary

Table 1: Comparison of Synthesis Methods for this compound

Parameter Traditional Method (from 1,1,3,3-Tetramethoxypropane) Modern Method (from 2-Bromo-1,3-propanediol)
Starting Material 1,1,3,3-Tetramethoxypropane[1][2]2-Bromo-1,3-propanediol[1][3]
Typical Yield ≤ 60%[1][2]Up to 86%[3]
Purity Lower purity due to side reactions[1][4]High purity (≥99%)[3]
Reaction Conditions Heating required for post-processing[1]Low temperature (-10°C to 0°C)[3]
Number of Steps Two steps (deprotection and bromination)[2]One step[1][3]
Environmental Impact Generates corrosive gases, more waste[1]Aligns with green chemistry principles[2]

Table 2: Influence of Reaction Parameters on Modern Synthesis Yield and Purity

Example Reaction Temperature (°C) Reaction Time (hours) Final pH Yield (%) Purity by HPLC (%)
1-5 to 032-38699.85
2-5 to 032-38399.91
3-1022-37999.57
4-1024-57899.48
5-522-37499.27
6022-37599.21
Data adapted from patent literature.[2][3]

Visualizations

experimental_workflow_traditional start Start: 1,1,3,3-Tetramethoxypropane, Water, Conc. HCl hydrolysis Hydrolysis (25-30°C) start->hydrolysis cooling1 Cooling (0°C) hydrolysis->cooling1 bromination Bromination: Slow addition of Bromine/CCl4 (<10°C) cooling1->bromination reaction Reaction (Room Temp, 4h) bromination->reaction evaporation Solvent Evaporation (Vacuum) reaction->evaporation precipitation Precipitation (Add Cold Water) evaporation->precipitation filtration Filtration & Washing (Cold Ethanol) precipitation->filtration end End: this compound filtration->end experimental_workflow_modern start Start: 2-bromo-1,3-propanediol, Water, Na2CO3, TEMPO cooling1 Cooling (-5°C) start->cooling1 oxidation Oxidation: Slow addition of NaOCl (-5 to 0°C) cooling1->oxidation reaction Reaction (3 hours) oxidation->reaction ph_adjustment pH Adjustment (pH 2-3 with HCl) reaction->ph_adjustment crystallization Crystallization (-5 to 0°C) ph_adjustment->crystallization filtration Filtration crystallization->filtration end End: this compound filtration->end troubleshooting_logic issue Problem Encountered low_yield Low Yield issue->low_yield low_purity Low Purity issue->low_purity instability Product Instability issue->instability cause_yield1 Traditional Method Used low_yield->cause_yield1 cause_yield2 Suboptimal Conditions (Temp, Time, pH) low_yield->cause_yield2 cause_purity1 Side Reactions/ Polymerization low_purity->cause_purity1 cause_purity2 Reagent Decomposition low_purity->cause_purity2 cause_instability1 High Temperature instability->cause_instability1 cause_instability2 Air/Moisture Exposure instability->cause_instability2 solution_yield1 Switch to Modern TEMPO Method cause_yield1->solution_yield1 solution_yield2 Optimize Reaction Parameters cause_yield2->solution_yield2 solution_purity1 Use Modern Method cause_purity1->solution_purity1 solution_purity2 Use Fresh Reagents cause_purity2->solution_purity2 solution_instability1 Maintain Low Temp. cause_instability1->solution_instability1 solution_instability2 Store Under Inert Atmosphere cause_instability2->solution_instability2

References

minimizing byproduct formation in 2-Bromomalonaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving 2-bromomalonaldehyde.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction is resulting in a low yield and a complex mixture of byproducts. What are the common causes?

Low yields and byproduct formation in reactions with this compound are often attributed to its instability and high reactivity.[1][2] Key factors include:

  • Decomposition: The compound is sensitive to heat, light, and air, which can lead to decomposition or polymerization.[2] Maintaining low temperatures during synthesis and storage is crucial.

  • Side Reactions: The presence of two aldehyde groups and a bromine atom makes it highly electrophilic and susceptible to various side reactions.[3]

  • Reaction Conditions: Inadequate control over reaction parameters such as temperature, pH, and reagent stoichiometry can favor the formation of unwanted byproducts.[4]

  • Purity of Starting Materials: Impurities in the starting materials or solvents can initiate or catalyze side reactions.

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

The traditional synthesis method, starting from 1,1,3,3-tetramethoxypropane (B13500), is prone to several side reactions that can reduce the yield and purity of the final product.[1][4] One significant side reaction is the polymerization of this compound, especially under heated conditions.[5]

Q3: How can I improve the yield and purity of my this compound synthesis?

Two main synthetic routes are commonly employed. The modern one-step oxidative synthesis is generally preferred for higher yields and purity.

  • Traditional Method (Deprotection-Bromination): This method involves the acidic deprotection of 1,1,3,3-tetramethoxypropane followed by bromination.[4] Yields are typically around 60-65% and can be optimized by maintaining low temperatures (<35°C) during bromine addition and concentrating the product under vacuum at temperatures below 50°C.[4]

  • Modern Method (TEMPO-catalyzed Oxidation): A more efficient method uses 2-bromo-1,3-propanediol (B122426) as the starting material with a TEMPO catalyst and sodium hypochlorite (B82951) as the oxidizing agent.[1][6] This one-step process offers higher yields (up to 86%) and purity (over 99%).[1][6]

Q4: What are the best practices for handling and storing this compound to prevent degradation?

Due to its instability, proper handling and storage are critical.[2]

  • Storage: Store in a cool, dry, and well-ventilated area, away from direct light and heat.[2] It should be kept in tightly sealed glass containers under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[2][7]

  • Handling: Use in a fume hood with appropriate personal protective equipment, including nitrile gloves and safety goggles.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant Polymerization Reaction temperature is too high.Maintain strict temperature control, especially during reagent addition and work-up. For the traditional synthesis, keep the temperature below 10°C during bromine addition.[8] For the modern synthesis, maintain the temperature between -10°C and 0°C.[6]
Low Yield (<60%) Suboptimal synthetic method or reaction conditions.Consider switching to the TEMPO-catalyzed oxidation of 2-bromo-1,3-propanediol, which has been shown to produce higher yields.[1][6] If using the traditional method, ensure slow addition of bromine and maintain low temperatures.[4]
Product Discoloration (Yellow to Brown) Decomposition or presence of impurities.Purify the product by recrystallization from cold ethanol (B145695) or by column chromatography.[8] Ensure starting materials are pure and solvents are anhydrous.
Formation of Multiple Unidentified Byproducts Instability of this compound under reaction conditions; reaction with nucleophiles.Minimize reaction time and use mild reaction conditions where possible. Protect the aldehyde groups if they are not intended to react.

Data on Synthetic Methods

The choice of synthetic method significantly impacts the yield and purity of this compound.

Synthetic Method Starting Material Key Reagents Typical Yield Reported Purity Reference
Traditional Deprotection-Bromination1,1,3,3-tetramethoxypropaneHCl, Bromine~60-65%95.6%[4][5]
TEMPO-catalyzed Oxidation2-bromo-1,3-propanediolTEMPO, NaOCl, Na₂CO₃74-86%>99%[1][6]
Modified Deprotection-Bromination1,1,3,3-tetramethoxypropaneDilute acid, NaOH, Bromine82-84%>99%[5]

Experimental Protocols

Protocol 1: Traditional Synthesis from 1,1,3,3-tetramethoxypropane

This protocol is based on the conventional deprotection-bromination approach.[4][8]

  • Hydrolysis: In a reaction flask, combine 1,1,3,3-tetramethoxypropane (82.1g), water (100ml), and concentrated hydrochloric acid (3ml). Stir at 25-30°C until the solution becomes clear.

  • Bromination: Cool the reaction mixture to 0°C. Slowly add a solution of bromine (80g) in carbon tetrachloride (250ml) while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to proceed for 4 hours at room temperature.

  • Work-up: Evaporate the solvent. Add cold water to precipitate the solid product.

  • Purification: Filter the solid, wash with cold ethanol, and dry to obtain this compound.[8]

Protocol 2: Modern TEMPO-catalyzed Oxidative Synthesis

This protocol provides a higher yield and purity.[1][6]

  • Reaction Setup: In a reaction flask, combine 2-bromo-1,3-propanediol (5g, 32mmol), water (20ml), sodium carbonate (2.7g, 32mmol), and TEMPO (0.1g).

  • Cooling: Cool the mixture in a salt bath to -5°C.

  • Oxidation: Slowly add fresh 10% sodium hypochlorite (6g, 80mmol) dropwise, maintaining the temperature at -5°C. Stir and keep the mixture at this temperature for 3 hours.

  • Quenching and Precipitation: Adjust the pH to 2-3 with 2M hydrochloric acid. Cool the mixture to between -5°C and 0°C to crystallize the product.

  • Isolation: Filter the solid to obtain this compound. The reported yield is 86% with a purity of 99.85% as determined by HPLC.[1]

Visualizations

Synthesis_Pathways cluster_traditional Traditional Method cluster_modern Modern Method TMP 1,1,3,3-Tetramethoxypropane MDA Malondialdehyde TMP->MDA  HCl, H₂O (Deprotection) BMA1 This compound (Yield: ~60-65%) MDA->BMA1 Br₂ (Bromination) BPD 2-Bromo-1,3-propanediol BMA2 This compound (Yield: >85%) BPD->BMA2 TEMPO, NaOCl (Oxidation)

Caption: Comparison of synthetic pathways for this compound.

Troubleshooting_Workflow start Low Yield or High Impurity check_temp Was temperature strictly controlled? start->check_temp check_method Which synthesis method was used? check_temp->check_method Yes adjust_temp Optimize cooling during exothermic steps check_temp->adjust_temp No check_purity Were starting materials pure? check_method->check_purity Modern switch_method Consider TEMPO- catalyzed method check_method->switch_method Traditional purify_reagents Purify starting materials/solvents check_purity->purify_reagents No recrystallize Recrystallize final product check_purity->recrystallize Yes adjust_temp->start switch_method->start purify_reagents->start Byproduct_Factors center_node Byproduct Formation temp High Temperature poly Polymerization temp->poly decomp Decomposition temp->decomp time Long Reaction Time time->decomp reagents Impure Reagents side_rxns Side Reactions reagents->side_rxns method Synthetic Method method->side_rxns poly->center_node decomp->center_node side_rxns->center_node

References

troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in heterocyclic synthesis utilizing 2-bromomalonaldehyde.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a low yield and a significant amount of baseline material on my TLC plate. What is the likely cause?

A significant amount of baseline material on a TLC plate that does not move from the origin is often indicative of polymerization of the this compound starting material.[1] this compound is prone to self-condensation and polymerization, especially under heating or in the presence of acids or bases.[1][2] To mitigate this, ensure your starting material is pure and use it as fresh as possible. Storing it under an inert atmosphere (nitrogen or argon) in a cool, dark place is crucial for its stability.[2][3]

Q2: I suspect the quality of my this compound is poor. How can I assess its purity?

The purity of this compound can be assessed by its physical appearance and melting point. It should be a pale yellow to light brown crystalline solid.[2] A significantly darker color may indicate decomposition or polymerization.[1] The melting point of pure this compound is reported to be in the range of 132-136 °C.[4][5] A broad or depressed melting point is a strong indicator of impurities. You can also use techniques like NMR or HPLC to determine purity.[1]

Q3: What are the optimal storage conditions for this compound to prevent degradation?

To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct light and heat.[2] It is critical to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and decomposition.[2][3] It is also sensitive to air and moisture.[3] Avoid storing it near strong oxidizing agents, acids, or bases, as these can trigger hazardous reactions.[2][6]

Q4: I am attempting to synthesize a pyrimidine (B1678525) derivative and the reaction is not proceeding to completion. What reaction conditions should I consider optimizing?

The synthesis of pyrimidines from this compound often involves condensation with a binucleophile like urea, thiourea, or guanidine (B92328).[7] Key parameters to optimize include:

  • Solvent: Polar solvents are generally used. For instance, isopropanol (B130326) has been used in the synthesis of a bromopyrimidine derivative.[8]

  • Catalyst: The reaction may require an acid catalyst, such as concentrated hydrochloric acid.[8]

  • Temperature: Refluxing is often necessary to drive the reaction to completion. A typical condition involves heating to reflux for several hours.[8]

  • Reaction Time: These reactions can be slow, sometimes requiring reflux for 6 to 12 hours.[8] Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

Q5: During the work-up of my reaction, I am experiencing significant product loss. What purification strategies can I employ to improve my yield?

Product loss during work-up and purification can be a major contributor to low overall yields. Consider the following strategies:

  • Aqueous Work-up: If your product is susceptible to degradation on silica (B1680970) gel, a liquid-liquid extraction can be beneficial. Washing with a mild aqueous base, such as saturated sodium bicarbonate solution, can help remove acidic impurities.[9]

  • Column Chromatography: If column chromatography is necessary, using a less acidic stationary phase like neutral alumina (B75360) can prevent the degradation of sensitive compounds.[9] You can also neutralize silica gel by pre-eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (B128534) (e.g., 0.1-1%).[9]

  • Recrystallization: For solid products, recrystallization is an effective purification method. The key is to find a suitable solvent system where the compound is poorly soluble at room temperature but highly soluble when heated.[9][10]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during heterocyclic synthesis with this compound.

Troubleshooting_Low_Yields Troubleshooting Flowchart for Low Yields start Low Yield Observed check_reagent 1. Assess this compound Quality - Check appearance and melting point. - Is it a pale yellow solid with a sharp MP? start->check_reagent reagent_ok Reagent Quality is Good check_reagent->reagent_ok Yes reagent_bad Reagent Quality is Poor (Dark color, low/broad MP) check_reagent->reagent_bad No check_reaction 2. Evaluate Reaction Conditions - Monitor by TLC. - Does the reaction go to completion? reagent_ok->check_reaction purify_reagent Action: Purify or acquire fresh This compound. Store properly under inert gas. reagent_bad->purify_reagent reaction_incomplete Reaction Incomplete or Stalled check_reaction->reaction_incomplete No reaction_complete Reaction Goes to Completion check_reaction->reaction_complete Yes optimize_conditions Action: Optimize Reaction - Increase temperature/reflux. - Increase reaction time. - Add acid/base catalyst. - Screen different solvents. reaction_incomplete->optimize_conditions check_side_products 3. Analyze Side Products - High baseline material on TLC? - Multiple distinct spots? reaction_complete->check_side_products polymerization Polymerization Likely check_side_products->polymerization High Baseline other_side_products Other Side Products check_side_products->other_side_products Multiple Spots clean_reaction Clean Reaction Profile check_side_products->clean_reaction Clean reduce_polymerization Action: Minimize Polymerization - Use fresh, pure reagent. - Lower reaction temperature if possible. - Add reagent slowly to the reaction mixture. polymerization->reduce_polymerization optimize_selectivity Action: Improve Selectivity - Adjust stoichiometry. - Change the order of reagent addition. other_side_products->optimize_selectivity check_workup 4. Review Work-up & Purification - Significant product loss during extraction  or chromatography? clean_reaction->check_workup workup_loss Yes, Significant Loss check_workup->workup_loss Yes good_recovery Good Recovery check_workup->good_recovery No optimize_purification Action: Optimize Purification - Use neutral alumina instead of silica. - Neutralize silica with triethylamine. - Perform recrystallization. - Ensure correct pH during extractions. workup_loss->optimize_purification end Yield Improved good_recovery->end

Caption: A flowchart outlining the steps to troubleshoot low yields.

Quantitative Data Summary

The following table summarizes yield data from various synthetic methods for this compound, highlighting that yields can be variable and are often below 90%. This underscores the importance of using high-quality starting material for subsequent heterocyclic syntheses.

Starting MaterialKey ReagentsYield (%)Purity (%)Reference
1,1,3,3-tetramethoxypropaneBromine, CCl₄, HCl~60%Not Specified[1]
Malonaldehyde sodium saltBromine, Water82-86%99.2-99.9%[1]
2-bromo-1,3-propanediolTEMPO, NaOCl86%99.85%[11]

Experimental Protocols

Protocol 1: Synthesis of a 2-tert-butylamino-4-hydroxy-6-bromopyrimidine Derivative

This protocol is adapted from a described synthesis and provides a general framework.[8]

Step 1: Formation of the Pyrimidine Ring

  • In a reaction flask, combine this compound (30.2g), reagent III (11.2g - the specific binucleophile, e.g., a guanidine derivative), isopropanol (400ml), and concentrated hydrochloric acid (30ml).

  • Heat the mixture to reflux for 6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to allow for the precipitation of the solid product.

  • Filter the solid and wash the filter cake with cold acetone.

  • Dry the solid to obtain the intermediate pyrimidine product (IV).

Step 2: N-Alkylation

  • Dissolve the intermediate pyrimidine (IV, 24g) in pyridine (B92270) (300ml).

  • Add tert-butylchloride (49.4ml) while stirring.

  • Heat the mixture to reflux for 12 hours.

  • After the reaction is complete, concentrate the mixture to dryness under reduced pressure.

  • Dissolve the residue in methanol (B129727) (200ml) and reflux for 1 hour.

  • Cool the solution to precipitate any unreacted tert-butylchloride and filter to remove it.

  • Concentrate the filtrate and purify by column chromatography on silica gel, eluting with a methanol:dichloromethane gradient (e.g., 1:99 v/v).

  • Collect the fractions containing the desired product, concentrate, and crystallize to obtain the final product (V).

Protocol 2: Purification by Column Chromatography

This is a general protocol for the purification of a crude product from a reaction involving this compound.[9]

  • Stationary Phase Preparation: Pack a glass column with silica gel or neutral alumina as a slurry in a non-polar solvent (e.g., hexane). Ensure uniform packing without air bubbles. Add a layer of sand on top to prevent disturbance.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for less soluble samples, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute the compounds from the column.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Experimental Workflow Visualization

Experimental_Workflow General Workflow for Heterocyclic Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent Preparation - Ensure purity of this compound - Dry solvents reaction_setup Reaction Setup - Inert atmosphere (N2/Ar) - Add reagents in appropriate order reagent_prep->reaction_setup run_reaction Cyclization Reaction - Heat to reflux - Monitor by TLC reaction_setup->run_reaction quench Quench Reaction run_reaction->quench extraction Liquid-Liquid Extraction - Separate organic and aqueous layers - Wash with mild base if needed quench->extraction drying Dry Organic Layer (e.g., with Na2SO4 or MgSO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification - Column Chromatography - Recrystallization concentration->purification characterization Product Characterization - NMR, MS, MP purification->characterization yield_calc Calculate Yield characterization->yield_calc

Caption: A generalized workflow for a typical heterocyclic synthesis.

References

Technical Support Center: Reaction Kinetics of 2-Bromomalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the impact of temperature on the reaction kinetics of 2-Bromomalonaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when studying the reaction kinetics of this compound at varying temperatures?

A1: The primary challenges include the compound's potential instability at elevated temperatures, the possibility of side reactions, and ensuring accurate temperature control throughout the experiment. This compound is known to be unstable under certain conditions, which can lead to decomposition and affect the accuracy of kinetic data.

Q2: How can I monitor the progress of a reaction involving this compound?

A2: Common methods for monitoring the reaction progress include spectroscopic techniques such as UV-Vis and NMR spectroscopy, as well as chromatographic methods like HPLC. The choice of method depends on the specific reaction, the properties of the reactants and products, and the equipment available. For example, if the product has a distinct UV-Vis absorbance from the reactants, this can be a straightforward way to follow the reaction rate. HPLC can be used to separate and quantify the concentration of reactants and products over time.

Q3: What are some common side reactions to be aware of with this compound?

A3: Due to its bifunctional nature as an aldehyde, this compound can undergo various reactions. Potential side reactions, especially at higher temperatures, could include polymerization, decomposition, or reactions with impurities. It is crucial to use highly pure this compound and to characterize any unexpected products to understand the full reaction profile.

Q4: How does temperature generally affect the reaction rate of this compound?

A4: In general, increasing the temperature increases the rate of chemical reactions. This relationship is typically described by the Arrhenius and Eyring equations, which relate the rate constant of a reaction to the temperature and the activation energy. A common rule of thumb is that the reaction rate roughly doubles for every 10°C increase in temperature, although this is an approximation.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible kinetic data at different temperatures.

  • Possible Cause 1: Inaccurate temperature control. Small fluctuations in temperature can lead to significant changes in reaction rates.

    • Solution: Ensure your reaction vessel is in a properly calibrated and stable temperature-controlled environment, such as a water bath or a temperature-controlled reactor block. Use a calibrated thermometer to monitor the temperature of the reaction mixture directly.

  • Possible Cause 2: Degradation of this compound. The compound may be degrading at the experimental temperature, leading to a decrease in its effective concentration and affecting the observed reaction rate.

    • Solution: Assess the stability of this compound at the desired temperature by running a control experiment without the other reactant. Monitor the concentration of this compound over time using a suitable analytical method like HPLC. If degradation is significant, consider conducting the kinetic study at a lower temperature range.

Problem 2: The reaction appears to stop before completion or the yield is lower than expected.

  • Possible Cause 1: Product inhibition. The product of the reaction may be inhibiting the forward reaction, leading to a decrease in the reaction rate as the product concentration increases.

    • Solution: Perform initial rate experiments where the reaction is monitored for only a small percentage of conversion. This will minimize the effect of product inhibition on the measured rate constant.

  • Possible Cause 2: Reversible reaction. The reaction may be reversible, reaching equilibrium before all the reactants are consumed.

    • Solution: Analyze the reaction mixture at the apparent endpoint to determine the concentrations of both reactants and products. If significant amounts of reactants remain, the reaction is likely reversible. The kinetic analysis will need to account for both the forward and reverse rate constants.

Problem 3: The appearance of unexpected peaks in the analytical trace (e.g., HPLC, NMR).

  • Possible Cause: Side reactions or impurities. As mentioned in the FAQs, this compound can undergo side reactions. Impurities in the starting materials or solvent can also lead to unexpected products.

    • Solution: Isolate and identify the unexpected peaks using techniques like mass spectrometry or NMR. Understanding the structure of the byproducts can provide insight into the side reactions occurring. Ensure the purity of your this compound and other reagents before starting the experiment.

Quantitative Data Presentation

The following table presents hypothetical kinetic data for the reaction of this compound with a generic nucleophile (Nu) at various temperatures. This data can be used to determine the activation parameters of the reaction.

Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)1/T (K⁻¹)ln(k)ln(k/T)
298.150.0150.003354-4.1997-10.893
303.150.0250.003299-3.6889-10.399
308.150.0410.003245-3.1942-09.919
313.150.0650.003193-2.7334-09.473
318.150.1020.003143-2.2828-09.036

Experimental Protocols

Detailed Methodology for a Kinetic Study of a Reaction of this compound using UV-Vis Spectroscopy

This protocol describes the determination of the rate constant for the reaction of this compound with a nucleophile at a specific temperature.

Materials:

  • This compound (high purity)

  • Nucleophile of interest

  • Appropriate solvent (e.g., acetonitrile, ensuring it does not react with the reactants)

  • Temperature-controlled UV-Vis spectrophotometer with a multicell holder

  • Quartz cuvettes

  • Calibrated thermometer

  • Standard laboratory glassware and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Prepare a stock solution of the nucleophile of a known concentration in the same solvent.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectrum of the product of the reaction to identify the wavelength of maximum absorbance (λmax) where the reactants have minimal absorbance. This will be the wavelength used for monitoring the reaction.

  • Temperature Equilibration:

    • Set the temperature of the UV-Vis spectrophotometer's cell holder to the desired reaction temperature.

    • Place a cuvette containing the solvent in the cell holder and allow it to equilibrate for at least 15 minutes. Monitor the temperature with a calibrated thermometer.

  • Kinetic Run:

    • Pipette the required volume of the this compound stock solution and the solvent into a quartz cuvette.

    • Place the cuvette in the temperature-controlled cell holder and allow it to reach thermal equilibrium (approximately 5-10 minutes).

    • Initiate the reaction by adding the required volume of the nucleophile stock solution to the cuvette. Quickly mix the contents by gently inverting the cuvette with a stopper or using a pipette.

    • Immediately start recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Convert the absorbance data to concentration of the product using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the product at λmax, b is the path length of the cuvette, and c is the concentration. The molar absorptivity can be determined from a calibration curve of the pure product.

    • Determine the initial rate of the reaction from the initial slope of the concentration versus time plot.

    • Calculate the rate constant (k) using the appropriate rate law equation. For a second-order reaction (first order in each reactant), the rate law is: Rate = k[this compound][Nucleophile].

Visualizations

Reaction_Pathway Reactants This compound + Nucleophile TransitionState Transition State Reactants->TransitionState k Product Product TransitionState->Product

Caption: Hypothetical reaction pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Prep_Solutions Prepare Stock Solutions Determine_LambdaMax Determine λmax Prep_Solutions->Determine_LambdaMax Equilibrate_Temp Equilibrate Temperature Determine_LambdaMax->Equilibrate_Temp Initiate_Reaction Initiate Reaction Equilibrate_Temp->Initiate_Reaction Record_Absorbance Record Absorbance vs. Time Initiate_Reaction->Record_Absorbance Convert_to_Conc Convert Absorbance to Concentration Record_Absorbance->Convert_to_Conc Determine_Rate Determine Initial Rate Convert_to_Conc->Determine_Rate Calculate_k Calculate Rate Constant (k) Determine_Rate->Calculate_k

Caption: Experimental workflow for kinetic analysis.

Arrhenius_Plot Arrhenius Plot: ln(k) vs 1/T p1 p2 p3 p4 p5 ln(k) ln(k) p_start p_end p_start->p_end Slope = -Ea/R

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromomalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common issues encountered during experiments involving 2-bromomalonaldehyde, with a focus on the critical role of solvents in determining reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a highly reactive dicarbonyl compound. It serves as a key intermediate in the synthesis of various heterocyclic compounds, particularly pyrimidines and imidazoles.[1] These heterocycles are significant scaffolds in medicinal chemistry and materials science.[1][2]

Q2: What are the key stability and handling concerns for this compound?

A2: this compound is known to be unstable, particularly at elevated temperatures, which can lead to low reaction yields (often not exceeding 60% in older synthetic methods).[1][3] It is crucial to control reaction temperatures and, for storage, to keep it in a cold, inert atmosphere, typically in a freezer at or below -20°C.

Q3: What are the main classes of solvents used in reactions with this compound, and how are they categorized?

A3: Solvents are primarily categorized based on their polarity and their ability to donate protons.

  • Polar Protic Solvents: These solvents (e.g., water, ethanol (B145695), methanol, acetic acid) have O-H or N-H bonds and can form hydrogen bonds. They are effective at solvating both cations and anions.

  • Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile, acetone) have large dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but leave anions relatively "naked" and more reactive.

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene (B28343), dichloromethane) have low dielectric constants and do not effectively solvate charged species.

Troubleshooting Guides

Q4: My condensation reaction with a strong nucleophile (e.g., guanidine) in ethanol is giving a low yield. What is the likely cause?

A4: Low yields in polar protic solvents like ethanol are often due to extensive solvation of the nucleophile. The solvent's hydrogen atoms form a "cage" of hydrogen bonds around the anionic nucleophile, stabilizing it and reducing its reactivity. This stabilization makes it less available to attack the electrophilic carbons of this compound, thus slowing down the reaction or preventing it from going to completion.

Recommended Solution:

  • Switch to a Polar Aprotic Solvent: Consider using a solvent like DMF or acetonitrile. These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, leaving it more reactive and significantly increasing the reaction rate.

  • Use Acid Catalysis: In some cases, particularly for pyrimidine (B1678525) synthesis, using a protic acid as the solvent or catalyst can promote the reaction even in a protic medium.[4]

Q5: I am observing multiple side products in my reaction. How can solvent choice minimize this?

A5: The formation of side products can be influenced by the solvent's ability to promote competing reaction pathways (e.g., substitution vs. elimination) or by the solvent itself participating in the reaction. This compound is highly electrophilic, and nucleophilic solvents (like water or alcohols) can potentially react with it, especially under basic conditions.

Recommended Solution:

  • Select an Inert Solvent: Choose a less reactive (inert) solvent. For instance, switching from ethanol to a less nucleophilic solvent like THF or 1,2-dichloroethane (B1671644) can prevent solvent-related side products.[5]

  • Control Temperature: Running the reaction at a lower temperature can increase selectivity and reduce the rate of undesired side reactions.

  • Optimize Stoichiometry: Ensure precise control over the stoichiometry of your reactants to avoid side reactions resulting from an excess of one component.

Q6: My reaction mixture in DMSO turned dark brown/black, and I cannot isolate the desired product. What happened?

A6: DMSO can undergo autocatalytic decomposition, especially at elevated temperatures (above 150°C) or in the presence of acidic or basic contaminants.[6] This decomposition can be highly exothermic and produce various byproducts. Furthermore, some compounds are inherently unstable in DMSO, leading to degradation.[7] Given the high reactivity of this compound, it can likely promote or be susceptible to such decomposition pathways in DMSO, especially with heating.

Recommended Solution:

  • Avoid High Temperatures: If using DMSO, run the reaction at or near room temperature if possible.

  • Use a Different Solvent: If heating is required, switch to a more thermally stable polar aprotic solvent like DMF or consider a nonpolar solvent like toluene if reactant solubility allows.

  • Ensure Purity of Reagents: Contaminants can catalyze the decomposition of DMSO. Use high-purity DMSO and ensure your other reagents are free of strong acids or bases.[8]

Q7: The reaction is proceeding very slowly. How can I increase the rate without promoting decomposition?

A7: Reaction rate is highly dependent on both solvent and temperature. If the reaction is slow, it is likely due to either poor solubility of reactants or excessive stabilization of the nucleophile.

Recommended Solution:

  • Optimize Solvent Choice: As mentioned in Q4, switching from a polar protic to a polar aprotic solvent can dramatically increase the rate of reactions involving anionic nucleophiles.

  • Gentle Heating: If the reactants and product are thermally stable, a modest increase in temperature (e.g., to 40-60°C) can increase the reaction rate. Monitor the reaction closely by TLC to check for product formation and the appearance of decomposition products.

  • Use a Catalyst: For specific reactions like pyrimidine synthesis, an acid catalyst (e.g., p-toluenesulfonic acid in ethanol) can accelerate the condensation and cyclization steps.[9]

Data Presentation

Table 1: Generalized Effects of Solvent Class on Condensation Reactions of this compound

Disclaimer: The following data is a generalized representation based on established principles of organic chemistry. Actual results will vary based on the specific nucleophile, temperature, and reaction time.

Solvent ClassExample SolventsRelative Reaction Rate (with anionic nucleophiles)Expected YieldKey Considerations & Potential Issues
Polar Protic Water, Ethanol, MethanolSlowLow to ModerateSolvation: Strong H-bonding stabilizes and deactivates the nucleophile.[9] Side Reactions: The solvent may act as a competing nucleophile.
Polar Aprotic DMF, Acetonitrile, DMSOFastModerate to HighReactivity: "Naked" nucleophile is highly reactive.[10] Stability: Risk of DMSO decomposition with heat; this compound may be unstable.[6]
Nonpolar Toluene, Dichloromethane, HexaneVery Slow to No ReactionVery LowSolubility: Poor solubility of ionic nucleophiles and polar intermediates. Mechanism: Generally unsuitable for reactions involving charged species.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-Substituted Pyrimidines

This protocol is adapted from a patented method for the one-step synthesis of 5-bromo-2-substituted pyrimidines from this compound and amidine compounds.[4]

  • Preparation: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, prepare a solution of this compound (1.0 eq) in a protic acid solvent (e.g., acetic acid).

  • Reactant Addition: Prepare a separate solution of the desired amidine compound (e.g., guanidine (B92328) hydrochloride, 1.1 eq) in the same protic acid solvent.

  • Reaction: Heat the this compound solution to 60-90°C. Add the amidine solution dropwise to the heated solution.

  • Heating: After the addition is complete, raise the temperature to 70-105°C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 5-Bromo-pyrimidin-2-one from Urea (B33335)

This protocol is a generalized procedure adapted from classical pyrimidine syntheses.[9][11]

  • Preparation: In a round-bottom flask, suspend urea (1.5 eq) in a suitable solvent such as isopropanol (B130326) or ethanol.

  • Addition of Reactants: Add this compound (1.0 eq) to the suspension.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated HCl or p-toluenesulfonic acid, 0.1-0.3 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: Wash the collected solid with cold ethanol or water to remove unreacted urea and catalyst. Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 5-bromo-pyrimidin-2-one.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep_reagents Dissolve/Suspend Reactants in Chosen Solvent add_catalyst Add Catalyst (if required) prep_reagents->add_catalyst heat_reflux Heat to Target Temperature/ Reflux add_catalyst->heat_reflux monitor_tlc Monitor by TLC heat_reflux->monitor_tlc Periodically monitor_tlc->heat_reflux Continue cool_reaction Cool to RT monitor_tlc->cool_reaction Complete precipitate Precipitate/ Concentrate cool_reaction->precipitate filter_solid Filter Solid Product precipitate->filter_solid wash_solid Wash with Cold Solvent filter_solid->wash_solid recrystallize Recrystallize wash_solid->recrystallize dry_product Dry Final Product recrystallize->dry_product

Caption: General experimental workflow for heterocycle synthesis.

solvent_selection_logic start Start: Choose Solvent for This compound Reaction nucleophile_strength Is the nucleophile strong and anionic? start->nucleophile_strength aprotic_solvent Use Polar Aprotic Solvent (e.g., DMF, Acetonitrile) - Fast reaction rate - Maximizes nucleophilicity nucleophile_strength->aprotic_solvent Yes nonpolar_solvent Consider Nonpolar Solvent (e.g., Toluene, DCE) - For neutral reactants - Check solubility nucleophile_strength->nonpolar_solvent No (Neutral) thermal_stability Is heating required? thermal_stability->aprotic_solvent Yes (Avoid DMSO) dmso_caution Use DMSO with Caution - Room temperature only - Risk of decomposition thermal_stability->dmso_caution No protic_solvent Consider Polar Protic Solvent (e.g., Ethanol, Acetic Acid) - Slower rate - May require acid catalyst aprotic_solvent->thermal_stability nonpolar_solvent->protic_solvent Alternative

Caption: Logic diagram for selecting an appropriate solvent.

References

Validation & Comparative

Reactivity Under the Microscope: A Comparative Analysis of 2-Bromomalonaldehyde and Other Malonaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of synthetic intermediates is paramount. This guide provides a detailed comparison of the reactivity of 2-Bromomalonaldehyde with other key malonaldehyde derivatives, including unsubstituted malonaldehyde, 2-chloromalonaldehyde (B104417), and 2-methylmalonaldehyde. By examining their electronic and steric profiles, we can better predict their behavior in crucial synthetic transformations.

Malonaldehydes are versatile building blocks in organic synthesis, prized for their role in constructing a wide array of heterocyclic compounds. The introduction of a substituent at the C-2 position dramatically influences the reactivity of the dual aldehyde functionalities. This guide delves into the comparative reactivity of this compound, a key intermediate, against its unsubstituted, chlorinated, and methylated analogs. While direct, side-by-side quantitative kinetic studies are not extensively available in the current literature, a robust understanding of their relative reactivities can be extrapolated from fundamental principles of organic chemistry and existing synthetic methodologies.

Unveiling the Reactivity Landscape: An Electronic and Steric Perspective

The reactivity of malonaldehydes in nucleophilic addition and condensation reactions is primarily governed by the electrophilicity of the carbonyl carbons. The nature of the substituent at the C-2 position modulates this electrophilicity through inductive and steric effects.

This compound stands out as a highly reactive species. The bromine atom exerts a strong electron-withdrawing inductive effect (-I), which significantly increases the partial positive charge on the adjacent carbonyl carbons. This enhanced electrophilicity makes it highly susceptible to nucleophilic attack. Furthermore, in reactions where the C-2 substituent acts as a leaving group, the good leaving group ability of the bromide ion further facilitates certain reaction pathways.

2-Chloromalonaldehyde is also a reactive electrophile due to the electron-withdrawing nature of the chlorine atom. However, as chlorine is less electronegative and a slightly poorer leaving group than bromine, 2-chloromalonaldehyde is generally expected to be marginally less reactive than its bromo-counterpart in reactions where the halogen's inductive effect or leaving group ability is rate-determining.

Unsubstituted Malonaldehyde serves as the baseline for this comparison. Lacking any electron-withdrawing or -donating groups at the C-2 position (besides hydrogen), its reactivity is inherent to the malonaldehyde scaffold. It is important to note that malonaldehyde predominantly exists in its enol form, which can influence its reaction profile.

2-Methylmalonaldehyde , in contrast to the halogenated derivatives, features an electron-donating methyl group (+I). This group reduces the electrophilicity of the carbonyl carbons, thereby decreasing its reactivity towards nucleophiles compared to the unsubstituted and halogenated analogs. Steric hindrance from the methyl group can also play a role in disfavoring the approach of bulky nucleophiles.

Quantitative Comparison of Physicochemical Properties

To provide a clearer picture of the intrinsic differences between these molecules, the following table summarizes their key physicochemical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compoundC₃H₃BrO₂150.96134.8±25.0 (Predicted)132-136
2-ChloromalonaldehydeC₃H₃ClO₂106.51111 (Approx.)140-145
MalonaldehydeC₃H₄O₂72.06108 (Decomposes)72-74
2-MethylmalonaldehydeC₄H₆O₂86.09Not readily availableNot readily available

Predicted Reactivity in Key Synthetic Transformations

Based on the electronic and steric properties discussed, a predicted order of reactivity for common reactions involving malonaldehydes can be established. The following table provides a comparative overview of expected yields in two common synthetic applications: pyrazole (B372694) synthesis and Knoevenagel condensation. It is important to note that these are predicted relative yields under identical reaction conditions and are intended to serve as a guideline in the absence of direct comparative experimental data in the literature.

Reaction TypeReagentsThis compound2-ChloromalonaldehydeUnsubstituted Malonaldehyde2-Methylmalonaldehyde
Pyrazole Synthesis Hydrazine (B178648) hydrate (B1144303)Very HighHighModerateLow
Knoevenagel Condensation Malononitrile (B47326), weak baseVery HighHighModerateLow

Experimental Protocols for Comparative Reactivity Analysis

To empirically determine the relative reactivities of these malonaldehyde derivatives, standardized experimental protocols are essential. Below are detailed methodologies for two key reactions that can be employed for such a comparative study.

Protocol 1: Synthesis of Pyrazoles

This protocol outlines a general procedure for the synthesis of pyrazoles from malonaldehyde derivatives and hydrazine, a reaction sensitive to the electrophilicity of the dicarbonyl compound.

Materials:

  • Substituted malonaldehyde (2-bromo-, 2-chloro-, unsubstituted, or 2-methyl-) (10 mmol)

  • Hydrazine hydrate (10 mmol)

  • Ethanol (B145695) (20 mL)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the substituted malonaldehyde (10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate (10 mmol) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the corresponding pyrazole derivative.

  • Determine the yield and characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that relies on the reactivity of a carbonyl compound with an active methylene (B1212753) compound.

Materials:

  • Substituted malonaldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Piperidine (B6355638) (catalytic amount)

  • Ethanol (20 mL)

Procedure:

  • In a round-bottom flask, dissolve the substituted malonaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the formation of the product by TLC.

  • After the reaction is complete, the product, which often precipitates, can be collected by filtration.

  • Wash the solid product with cold ethanol and dry under vacuum.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • Calculate the yield and confirm the structure of the resulting dicyanovinyl aldehyde.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a key reaction pathway and a logical workflow for comparing reactivity.

Nucleophilic_Addition_to_Malonaldehydes cluster_transition_state Transition State cluster_products Products Malonaldehyde Malonaldehyde TS Tetrahedral Intermediate (sp3 hybridized carbon) Malonaldehyde->TS Nucleophilic Attack Nucleophile Nucleophile Nucleophile->TS Addition_Product Nucleophilic Addition Product TS->Addition_Product Protonation Water H₂O (in condensation) Addition_Product->Water Dehydration (Condensation)

Caption: Generalized mechanism of nucleophilic addition to malonaldehydes.

Reactivity_Comparison_Workflow cluster_selection Compound Selection cluster_reaction Standardized Reaction cluster_analysis Analysis cluster_conclusion Conclusion 2-Bromo This compound Reaction_Conditions Identical Molar Ratios, Solvent, Temperature, Time 2-Bromo->Reaction_Conditions 2-Chloro 2-Chloromalonaldehyde 2-Chloro->Reaction_Conditions Unsubstituted Malonaldehyde Unsubstituted->Reaction_Conditions 2-Methyl 2-Methylmalonaldehyde 2-Methyl->Reaction_Conditions Yield Product Yield (%) Reaction_Conditions->Yield Purity Product Purity (e.g., NMR, HPLC) Reaction_Conditions->Purity Rate Reaction Rate (via monitoring) Reaction_Conditions->Rate Reactivity_Order Establish Relative Reactivity Order Yield->Reactivity_Order Purity->Reactivity_Order Rate->Reactivity_Order

Caption: Logical workflow for the comparative analysis of malonaldehyde reactivity.

advantages of using 2-Bromomalonaldehyde over similar synthetic reagents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 2-Bromomalonaldehyde and Alternative Synthetic Reagents

For researchers and professionals in drug development and organic synthesis, the choice of a synthetic building block is critical to the success of a project. This compound, a highly reactive 1,3-dicarbonyl compound, serves as a versatile intermediate in the synthesis of a wide array of complex molecules, particularly heterocyclic systems that form the core of many pharmaceuticals.[1][2][3] This guide provides an objective comparison of this compound against similar reagents, supported by experimental data, to inform the selection of the most appropriate tool for specific synthetic challenges.

Overview of this compound and its Alternatives

This compound (2-bromo-1,3-propanedial) is distinguished by its three-carbon backbone flanked by two aldehyde groups, with a bromine atom on the central carbon.[1] This unique structure makes it a potent electrophile and a valuable precursor for various chemical transformations.[1] Key alternatives in synthesis often include:

  • Malonaldehyde: The parent compound, typically generated in situ due to its instability.

  • Malonaldehyde Acetals (e.g., 1,1,3,3-Tetramethoxypropane): Stable precursors that release malonaldehyde under acidic conditions. These are frequently used as a direct alternative for introducing the C3 dialdehyde (B1249045) unit.[4][5]

  • Other β-Dicarbonyl Compounds (e.g., β-keto esters, acetylacetone): These reagents are also used to construct five- or six-membered rings, such as pyrazoles and pyrimidines, through condensation reactions.[6][7][8][9]

The primary advantage of this compound lies in the strategic placement of the bromine atom, which serves not just as a substituent but as a reactive handle, enabling synthetic pathways not accessible with its non-halogenated counterparts.

Comparative Performance Data

The selection of a reagent is often guided by yield, purity, and reaction conditions. The synthesis of this compound itself provides a clear example of process optimization, highlighting the advantages of modern synthetic methods.

Table 1: Comparison of Synthetic Routes to this compound
MethodStarting MaterialKey ReagentsReported YieldPurityKey Advantages/Disadvantages
Traditional 1,1,3,3-Tetramethoxypropane (B13500)HCl, Bromine (Br₂)~60-65%[5][10]VariableDisadvantages: Low yield, harsh acidic conditions, product instability.[5][10]
Modern (Oxidation) 2-Bromo-1,3-propanediol (B122426)TEMPO, NaOClUp to 86%[11]>99% (HPLC)[11]Advantages: High yield, high purity, mild conditions, greener process.[10]

This comparison demonstrates a clear process advantage in the modern synthesis of the reagent itself, making it more accessible and reliable for subsequent steps.

Core Advantage in Heterocyclic Synthesis: The Pyrazole (B372694) Example

A primary application of 1,3-dicarbonyl compounds is the synthesis of pyrazoles via condensation with hydrazines (Knorr Pyrazole Synthesis). While various β-dicarbonyls can be used, this compound offers a distinct advantage: the resulting pyrazole is substituted with a bromine atom at the 4-position. This bromine atom can then be used for further molecular elaboration through cross-coupling reactions, a feature not available when using malonaldehyde or its acetals.

Table 2: Comparison of Reagents in Pyrazole Synthesis
ReagentTypical Co-reactantProductKey Advantage of Reagent
This compound Hydrazine4-Bromo-1H-pyrazoleIntroduces a bromine "handle" for further functionalization (e.g., Suzuki, Sonogashira coupling).[12]
1,1,3,3-Tetramethoxypropane Hydrazine1H-pyrazole (unsubstituted)Simple synthesis of the parent pyrazole ring.
Ethyl Acetoacetate Hydrazine3-Methyl-1H-pyrazol-5(4H)-oneForms a substituted pyrazolone (B3327878) ring system.[8]

The ability to use the initial product for subsequent, predictable C-C bond formation is a significant strategic advantage in library synthesis and drug development.

Experimental Protocols

Detailed and reproducible protocols are essential for evaluating a reagent's utility.

Protocol 1: Modern High-Yield Synthesis of this compound

This protocol is adapted from a high-yield, environmentally conscious method.[10][11]

  • Setup: To a reaction flask, add 2-bromo-1,3-propanediol (5g, 32mmol), water (20mL), sodium carbonate (2.7g, 32mmol), and TEMPO (0.1g).

  • Cooling: Cool the mixture to -5°C using a salt-ice bath.

  • Addition: Slowly add freshly prepared 10% sodium hypochlorite (B82951) (6g, 80mmol) dropwise, maintaining the temperature between -5°C and 0°C.

  • Reaction: After addition is complete, stir the mixture at -5°C to 0°C for 3 hours.

  • Workup: Adjust the pH to 2-3 with 2M hydrochloric acid.

  • Isolation: Cool the mixture again to -5°C to 0°C to crystallize the product. Filter the solid to obtain this compound.

    • Expected Outcome: 4.15g (86% yield) with a purity of 99.85% (by HPLC).[11]

Protocol 2: Synthesis of a Pyrimidine (B1678525) Derivative using this compound

This protocol demonstrates the use of this compound in constructing a key pharmaceutical intermediate.[4]

  • Setup: In a reaction flask, combine this compound (30.2g), 2-amino-4,6-dihydroxypyrimidine (B16511) (11.2g), isopropanol (B130326) (400mL), and concentrated hydrochloric acid (30mL).

  • Reaction: Heat the mixture to reflux and maintain for 6 hours.

  • Isolation: Cool the reaction mixture to allow the product to precipitate.

  • Purification: Filter the solid product and wash the filter cake with cold acetone.

  • Drying: Dry the solid to obtain the pyrimidine product.

    • Expected Outcome: 32.7g of the desired intermediate.[4]

Visualizing the Synthetic Advantage

Diagrams can clarify the strategic role of this compound in multi-step synthesis.

Caption: Synthetic pathways to pyrazoles comparing this compound with alternatives.

The diagram above illustrates the key strategic advantage: while alternative reagents lead to a final, static product, this compound provides an intermediate that is primed for subsequent, value-adding transformations.

G start This compound + Guanidines / Amidines intermediate Condensation Intermediate start->intermediate Nucleophilic attack on aldehyde carbonyls cyclization Intramolecular Cyclization (Loss of H₂O and HBr) intermediate->cyclization Tautomerization and ring closure product Substituted Pyrimidine or Imidazole cyclization->product Aromatization

Caption: Generalized reaction mechanism for pyrimidine synthesis using this compound.

Conclusion

While reagents like 1,1,3,3-tetramethoxypropane and various β-keto esters are effective for creating basic heterocyclic scaffolds, this compound offers superior strategic advantages for complex molecule synthesis. Its key benefits include:

  • Inbuilt Functionality: The bromine atom serves as a versatile handle for post-condensation modifications, such as cross-coupling reactions, enabling rapid diversification of molecular scaffolds.[12]

  • High Reactivity: The combination of two aldehyde groups and an alpha-bromo substituent makes it a highly reactive electrophile, facilitating efficient cyclization reactions.[1]

  • Accessibility: Modern synthetic protocols allow for its high-yield and high-purity preparation under mild, green conditions, enhancing its reliability as a building block.[10][11]

For researchers aiming to develop novel pharmaceuticals or advanced materials, this compound provides a more strategic and versatile entry point into complex molecular architectures compared to its non-halogenated analogues.

References

A Comparative Guide to the Synthetic Routes of 2-Bromomalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of established and novel synthetic routes for 2-Bromomalonaldehyde, a key intermediate in the synthesis of various heterocyclic compounds, including pyrimidines and imidazoles, which are of significant interest in medicinal chemistry and materials science. We present a side-by-side analysis of reaction parameters, yield, purity, and operational complexity, supported by experimental data from published methods.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the different synthetic routes to this compound, offering a clear comparison of their efficiency and product quality.

ParameterTraditional Route from 1,1,3,3-tetraalkoxypropaneImproved Traditional Route (via Sodium Salt)Modern TEMPO-Catalyzed Oxidation Route
Starting Material 1,1,3,3-tetramethoxypropane (B13500) or 1,1,3,3-tetraethoxypropane1,1,3,3-tetramethoxypropane2-bromo-1,3-propanediol
Key Reagents Concentrated HCl, BromineDilute acid, NaOH, BromineTEMPO, Sodium Hypochlorite (B82951), Sodium Carbonate
Reaction Steps 2 (Hydrolysis, Bromination)4 (Deprotection, Salt formation, Crystallization, Bromination)1 (Oxidation)
Reaction Temperature 25-30°C for hydrolysis, <10°C to room temp. for bromination[1]≤ 5°C for deprotection, 20-25°C for bromination[2]-10°C to 0°C[3]
Reaction Time ~4 hours for bromination[1]1 hour for bromination[2]2-4 hours[3][4]
Reported Yield ~39-65%[5][6]82-88%[2]74-86%[3]
Reported Purity (HPLC) Not consistently reported, generally lower[4]99.2-99.91%[2]99.27-99.85%[3]
Melting Point (°C) 147-148[6]126.2-129.3[2]Not specified in detail

Experimental Protocols

Traditional Synthesis from 1,1,3,3-tetramethoxypropane

This method involves the hydrolysis of 1,1,3,3-tetramethoxypropane to malonaldehyde, followed by bromination.

Protocol:

  • In a reaction flask, 82.1g of 1,1,3,3-tetramethoxypropane is mixed with 100ml of water and 3ml of concentrated hydrochloric acid. The mixture is stirred at 25-30°C for hydrolysis to occur.[1]

  • A solution of 80g of bromine in 250ml of carbon tetrachloride is prepared separately.[1]

  • Once the hydrolysis reaction solution becomes clear, it is cooled to 0°C.[1]

  • The bromine solution is added slowly, maintaining the reaction temperature below 10°C.[1]

  • After the addition is complete, the reaction is allowed to proceed for 4 hours at room temperature.[1]

  • The solvent is then evaporated, and cold water is added to precipitate the solid product.[1]

  • The solid is filtered, washed with cold ethanol, and dried to yield this compound.[1]

Limitations: This route is often plagued by low yields, which typically do not exceed 60%, and the product can be unstable.[4] The post-treatment requires the removal of hydrochloric acid, which can pose corrosion risks.[5]

Improved Traditional Synthesis via Malonaldehyde Sodium Salt

This modified approach aims to improve the purity and yield by isolating the intermediate as a sodium salt.

Protocol:

  • Deprotection: 1,1,3,3-tetramethoxypropane is deprotected at a temperature not exceeding 5°C in dilute acid (e.g., 0.1-1M HCl or HBr) to synthesize malondialdehyde.[2]

  • Salt Formation: The resulting malondialdehyde is reacted with sodium hydroxide (B78521) to form the sodium salt, followed by concentration under negative pressure.[2]

  • Crystallization: Acetone is added to the concentrate to crystallize the malondialdehyde sodium salt, which is then filtered.[2]

  • Bromination: The isolated malondialdehyde sodium salt is dissolved in water, the temperature is controlled at 20-25°C, and bromine is added dropwise. The mixture is stirred for 1 hour at room temperature, then cooled to 0-3°C to precipitate the product, which is filtered and dried.[2]

Modern One-Step TEMPO-Catalyzed Oxidative Synthesis

This contemporary method offers a more efficient and direct route to high-purity this compound.

Protocol:

  • 5g (32mmol) of 2-bromo-1,3-propanediol, 20ml of water, 2.7g (32mmol) of sodium carbonate, and 0.1g of TEMPO are added to a reaction flask.[3][4]

  • The mixture is cooled in a salt bath to -5°C.[3][4]

  • Freshly prepared 10% sodium hypochlorite solution (6g, 80mmol) is added dropwise while maintaining the temperature between -5°C and 0°C.[3]

  • The reaction is stirred and maintained at this temperature for 3 hours.[3]

  • The pH of the solution is adjusted to 2-3 with 2M hydrochloric acid.[3]

  • The mixture is cooled to between -5°C and 0°C to crystallize the product.[3]

  • The solid is filtered to obtain this compound.[3]

Advantages: This one-step synthesis features mild reaction conditions, simple operation, high yield, and high product purity.[3][4]

Mandatory Visualizations

The following diagrams illustrate the workflows of the synthetic routes and their comparative logic.

G Traditional Synthesis Workflow A 1,1,3,3-tetramethoxypropane + H2O, HCl B Hydrolysis (25-30°C) A->B C Malonaldehyde Intermediate B->C D Bromine/CCl4 Addition (<10°C) C->D E Reaction (Room Temp, 4h) D->E F Workup (Evaporation, Precipitation) E->F G This compound F->G G Modern TEMPO-Catalyzed Synthesis Workflow A 2-bromo-1,3-propanediol + TEMPO, Na2CO3 B Cooling (-5°C) A->B C NaClO Addition (-5 to 0°C, 3h) B->C D Acidification (pH 2-3) C->D E Crystallization (-5 to 0°C) D->E F This compound E->F G Comparison of Synthetic Routes cluster_0 Traditional Route cluster_1 Modern TEMPO Route cluster_2 Improved Traditional Route a Lower Yield (~60%) Conclusion Modern route is generally superior for efficiency. Improved traditional route offers high purity. a->Conclusion b Multi-step b->Conclusion c Harsh Conditions c->Conclusion x Higher Yield (>80%) x->Conclusion y One-step y->Conclusion z Mild Conditions z->Conclusion m High Yield (~85%) m->Conclusion n Multi-step n->Conclusion o High Purity o->Conclusion

References

A Researcher's Guide to Purity Assessment of Synthesized 2-Bromomalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized reagents is paramount to ensure reliable and reproducible experimental outcomes. 2-Bromomalonaldehyde, a key intermediate in the synthesis of various heterocyclic compounds, is no exception. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound, complete with experimental protocols and a look at viable alternatives.

The Critical Role of Purity in Synthesis

The presence of impurities in this compound can lead to a cascade of undesirable effects in a synthetic workflow. These can range from reduced yields and the formation of complex side-products to complete reaction failure. In the context of drug development, impurities can introduce toxicological risks and complicate regulatory approval processes. Therefore, rigorous purity assessment is a critical and non-negotiable step.

Comparative Analysis of Purity Assessment Methods

Several analytical techniques can be employed to determine the purity of synthesized this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or routine quality control. The following table provides a comparative overview of the most common techniques.

Analytical Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Quantitative purity (area %), detection of non-volatile impurities.High resolution, sensitive, widely available.May require derivatization for enhanced detection, potential for co-elution of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, with mass-based detection.Identification and quantification of volatile impurities, structural information from mass spectra.High sensitivity and specificity, provides molecular weight and fragmentation data.Not suitable for non-volatile or thermally labile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity determination without a specific reference standard of the analyte.Highly accurate and precise, provides structural information, primary ratio method.Requires a high-field NMR spectrometer, sample must be soluble in deuterated solvents.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups (e.g., C=O, C-Br).Fast, non-destructive, provides structural confirmation.Not suitable for quantification, complex spectra can be difficult to interpret fully.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight determination and structural information from fragmentation patterns.High sensitivity, provides detailed structural insights.May not be quantitative on its own, can be destructive to the sample.

Experimental Protocols

Below are generalized experimental methodologies for the key quantitative techniques used in the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the purity analysis of this compound using HPLC with UV detection.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (e.g., starting with 20% acetonitrile and ramping up to 80% over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area. For higher accuracy, a calibration curve with a certified reference standard should be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities in the synthesized this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane) at a suitable concentration.

  • Data Analysis: Impurities are identified by their mass spectra and retention times compared to known standards. Quantification can be performed using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a highly accurate method for determining the absolute purity of this compound.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR spectrum (e.g., maleic anhydride).

  • Sample Preparation: Accurately weigh the synthesized this compound and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing and Quantification: Process the spectrum with appropriate phasing and baseline correction. Integrate a well-resolved signal from this compound and a signal from the internal standard. The purity is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the weights of the sample and the internal standard.

Visualizing the Purity Assessment Workflow

A systematic approach is crucial for the comprehensive purity assessment of synthesized this compound. The following diagram illustrates a logical workflow from initial synthesis to final purity confirmation.

Purity_Assessment_Workflow Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Initial_Screening Initial Purity Screening (TLC, Melting Point) Purification->Initial_Screening Qualitative_Analysis Qualitative Analysis (IR, MS) Initial_Screening->Qualitative_Analysis Quantitative_Analysis Quantitative Purity Determination (HPLC, GC-MS, qNMR) Qualitative_Analysis->Quantitative_Analysis Documentation Documentation and Certificate of Analysis Quantitative_Analysis->Documentation

Caption: Workflow for the purity assessment of this compound.

Selecting the Right Analytical Tool

The choice of analytical technique depends on the specific research question. The following decision tree can guide researchers in selecting the most appropriate method.

Decision_Tree Start Purity Assessment Goal? Routine_QC Routine Quality Control Start->Routine_QC Quick Check? Structural_Confirmation Structural Confirmation & Impurity ID Start->Structural_Confirmation Detailed Analysis? Absolute_Purity Absolute Purity for Reference Standard Start->Absolute_Purity High Accuracy Needed? HPLC HPLC Routine_QC->HPLC GC_MS GC-MS Structural_Confirmation->GC_MS IR_MS IR & MS Structural_Confirmation->IR_MS qNMR qNMR Absolute_Purity->qNMR

Caption: Decision tree for selecting an analytical method.

Alternatives to this compound

In certain synthetic applications, particularly in the synthesis of pyrimidines and other heterocycles, researchers may consider alternatives to this compound. The choice of an alternative often depends on factors like reactivity, stability, and commercial availability.

Alternative Compound Key Features Common Purity Assessment Methods
2-Chloromalonaldehyde Similar reactivity to the bromo-analog, may offer different selectivity in some reactions.HPLC, GC-MS, NMR.
Malonaldehyde Sodium Salt A more stable, solid form of malonaldehyde that can be used as a direct precursor.HPLC, NMR, Titration.[1]
Diethyl Malonate A stable and widely used C3 building block, requires different reaction conditions to form the desired heterocyclic core.GC, NMR.

The purity of these alternatives is also critical and can be assessed using similar analytical techniques as those described for this compound.

By employing a multi-faceted analytical approach, researchers can confidently determine the purity of their synthesized this compound, ensuring the integrity and success of their subsequent research and development endeavors.

References

A Comparative Guide to Catalysts in 2-Bromomalonaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Bromomalonaldehyde is a versatile C3 synthon, prized for its dual aldehyde functionalities and a reactive bromine atom, making it a valuable building block in the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. The efficiency and selectivity of reactions involving this compound are critically dependent on the choice of catalyst. This guide provides a comparative overview of potential catalytic systems for reactions involving this compound, supported by generalized experimental data and detailed methodologies to aid researchers in catalyst selection and reaction optimization.

While direct comparative studies on a single reaction of this compound with a wide range of catalysts are not extensively documented in publicly available literature, this guide extrapolates from established catalytic principles for analogous aldehyde and bromo-carbonyl compounds to present a useful framework for catalyst evaluation.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is paramount for achieving high yield, selectivity, and favorable reaction kinetics. Below is a summary of the expected performance of various catalyst types in a hypothetical model reaction: the cycloaddition of this compound with a generic dienophile.

Catalyst TypeCatalyst ExampleSolventTemperature (°C)Reaction Time (h)Yield (%)Diastereoselectivity (d.r.)Enantioselectivity (e.e. %)
Organocatalyst (S)-ProlineDMSO25248590:1092
(S)-Diphenylprolinol Silyl EtherCH₂Cl₂0189295:598
Thiourea DerivativeToluene40367885:1590
Lewis Acid Sc(OTf)₃CH₃CN-201295>99:1N/A (achiral)
Cu(OTf)₂-BOXCH₂Cl₂-782498>99:199
InCl₃THF25168892:8N/A (achiral)
Brønsted Acid Triflic Acid (TfOH)Dioxane5087580:20N/A (achiral)
Camphorsulfonic Acid (CSA)CH₂Cl₂25486570:30N/A (achiral)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the catalyst systems compared above.

General Procedure for Organocatalyzed Cycloaddition
  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the organocatalyst (e.g., (S)-Diphenylprolinol Silyl Ether, 0.02 mmol, 10 mol%).

  • Reaction Mixture: Dissolve the catalyst in the chosen solvent (e.g., CH₂Cl₂, 2 mL). Add the dienophile (0.2 mmol, 1.0 equiv).

  • Initiation: Cool the mixture to the specified temperature (e.g., 0 °C). Add this compound (0.22 mmol, 1.1 equiv) in one portion.

  • Monitoring: Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for Lewis Acid-Catalyzed Cycloaddition
  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the Lewis acid catalyst (e.g., Cu(OTf)₂, 0.02 mmol, 10 mol%) and the chiral ligand (e.g., BOX ligand, 0.022 mmol, 11 mol%).

  • Complex Formation: Add the solvent (e.g., CH₂Cl₂, 2 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Reaction Setup: Cool the catalyst solution to the reaction temperature (e.g., -78 °C). Add the dienophile (0.2 mmol, 1.0 equiv).

  • Substrate Addition: Slowly add a solution of this compound (0.22 mmol, 1.1 equiv) in the same solvent via a syringe pump over 1 hour.

  • Reaction and Monitoring: Stir the mixture at -78 °C and monitor by TLC or HPLC.

  • Quenching and Work-up: After the reaction is complete, quench with saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL).

  • Purification: Dry the combined organic phases over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by flash chromatography.

Visualization of Catalytic Pathways

The following diagrams illustrate the generalized activation modes for organocatalysis and Lewis acid catalysis in reactions involving aldehydes like this compound.

Organocatalysis_Workflow cluster_reactants Reactants cluster_activation Catalytic Cycle cluster_product Product 2_Bromomalonaldehyde 2_Bromomalonaldehyde Iminium_Ion Iminium Ion Formation 2_Bromomalonaldehyde->Iminium_Ion Activation Dienophile Dienophile Cycloaddition Asymmetric Cycloaddition Dienophile->Cycloaddition Organocatalyst Organocatalyst Organocatalyst->Iminium_Ion Iminium_Ion->Cycloaddition Hydrolysis Hydrolysis & Catalyst Regeneration Cycloaddition->Hydrolysis Hydrolysis->Organocatalyst Regeneration Chiral_Product Enantioenriched Cycloadduct Hydrolysis->Chiral_Product

Caption: Generalized workflow for an organocatalyzed cycloaddition of this compound.

Lewis_Acid_Catalysis_Workflow cluster_reactants Reactants cluster_activation Catalytic Cycle cluster_product Product 2_Bromomalonaldehyde 2_Bromomalonaldehyde Coordination Lewis Acid-Aldehyde Coordination 2_Bromomalonaldehyde->Coordination Activation Dienophile Dienophile Stereocontrolled_Reaction Stereocontrolled Cycloaddition Dienophile->Stereocontrolled_Reaction Lewis_Acid_Catalyst Chiral Lewis Acid (e.g., Cu(II)-BOX) Lewis_Acid_Catalyst->Coordination Coordination->Stereocontrolled_Reaction Product_Release Product Release & Catalyst Turnover Stereocontrolled_Reaction->Product_Release Product_Release->Lewis_Acid_Catalyst Regeneration Chiral_Product Enantioenriched Cycloadduct Product_Release->Chiral_Product

Caption: Generalized workflow for a Lewis acid-catalyzed cycloaddition of this compound.

Concluding Remarks

The choice of catalyst for reactions involving this compound is a critical decision that influences reaction outcomes. Organocatalysts offer a metal-free approach, often with high enantioselectivity, though they may require longer reaction times. Lewis acids, particularly when paired with chiral ligands, can provide excellent yields and stereoselectivities at low temperatures. Brønsted acids may be suitable for simpler, achiral transformations. The data and protocols presented in this guide serve as a foundational resource for developing efficient and selective synthetic routes utilizing the versatile this compound. Further reaction optimization and catalyst screening are encouraged to meet the specific demands of the target molecule.

A Comparative Guide to the Synthetic Applications of 2-Bromomalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of 2-bromomalonaldehyde, a versatile C3 building block in organic synthesis. It objectively compares synthetic routes to this intermediate and details its applications, supported by experimental data and protocols. The unique trifunctional nature of this compound, featuring two electrophilic aldehyde groups and a reactive bromine atom, makes it a valuable precursor for a wide range of complex molecules, particularly in the pharmaceutical and materials science sectors.

I. Synthesis of this compound: A Comparative Analysis

The utility of this compound is significantly influenced by its synthetic accessibility. Historically, its preparation involved the hydrolysis and subsequent bromination of 1,1,3,3-tetramethoxypropane, a method often hampered by low yields and product instability.[1][2] More recent advancements have led to a more efficient, higher-yielding, and environmentally benign process.[1][3]

A comparison of these two primary synthetic methodologies is presented below.

Table 1: Comparison of Major Synthetic Routes to this compound

FeatureTraditional MethodModern (TEMPO-catalyzed) Method
Starting Material 1,1,3,3-Tetramethoxypropane[1][4]2-Bromo-1,3-propanediol[1][3]
Key Reagents 1. Dilute HCl (hydrolysis) 2. Bromine (Br₂) in CCl₄[4]TEMPO (catalyst), Sodium hypochlorite (B82951) (NaOCl), Sodium carbonate (Na₂CO₃)[1][3]
Reaction Conditions Hydrolysis at 25-30°C, Bromination at 0-10°C, requires heating for solvent removal[1][4]Low temperature (-10 to 0°C)[3]
Reported Yield Generally ≤ 60%[1][2]86%[1][3]
Reported Purity Lower, with polymerization byproducts[2]≥ 99% (up to 99.85% by HPLC)[1][3]
Advantages Utilizes a common starting material.High yield, high purity, mild conditions, one-step process, meets green chemistry principles.[1]
Disadvantages Low yield, unstable product, requires heating, generates corrosive byproducts, product purification is challenging.[1][2]Requires freshly prepared sodium hypochlorite for best results.[3]

G

Caption: Comparison of traditional and modern synthetic routes.

Experimental Protocol: High-Yield Synthesis of this compound

This protocol is adapted from the TEMPO-catalyzed oxidation method, which offers significant improvements in yield and purity.[1][3]

Materials:

  • 2-bromo-1,3-propanediol (5g, 32mmol)

  • Water (20ml)

  • Sodium carbonate (2.7g, 32mmol)

  • 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) (0.1g, catalytic amount)

  • Freshly prepared 10% sodium hypochlorite solution (6g, 80mmol)

  • 2M Hydrochloric acid

Procedure:

  • Add 2-bromo-1,3-propanediol, water, sodium carbonate, and TEMPO to a reaction flask.

  • Cool the mixture in a salt bath to -5°C.

  • Slowly add the fresh 10% sodium hypochlorite solution dropwise, maintaining the temperature between -5°C and 0°C.

  • After the addition is complete, stir the mixture and maintain the temperature for 3 hours.

  • Adjust the pH of the reaction mixture to 2-3 using 2M hydrochloric acid.

  • Cool the mixture to between -5°C and 0°C to induce crystallization.

  • Filter the resulting solid to obtain this compound. The reported yield is 4.15g (86%) with a purity of 99.85% as determined by HPLC.[1][3]

II. Key Synthetic Applications

This compound's reactivity makes it a cornerstone intermediate for various molecular scaffolds.

The most prominent application of this compound is in the synthesis of heterocyclic compounds like pyrimidines and imidazoles, which are core structures in many active pharmaceutical ingredients (APIs).[5] It acts as a 1,3-dielectrophilic synthon, readily reacting with binucleophiles such as ureas, guanidines, and amidines in a condensation reaction to form six-membered rings.

Caption: General reaction scheme for heterocycle formation.

Experimental Protocol: Synthesis of a Pyrimidine (B1678525) Intermediate

This protocol details the use of this compound to synthesize a key pyrimidine precursor.[4]

Materials:

  • This compound (30.2g)

  • Compound III (unspecified reactant in source, typically a guanidine (B92328) or amidine derivative) (11.2g)

  • Isopropanol (400ml)

  • Concentrated Hydrochloric Acid (30ml)

  • Acetone (for washing)

Procedure:

  • In a reaction flask, combine this compound, compound III, isopropanol, and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture to allow for precipitation of the solid product.

  • Filter the solid and wash the filter cake with cold acetone.

  • Dry the solid to obtain the pyrimidine product (pink solid, 32.7g reported yield).[4]

Recent studies have explored the use of this compound in cross-coupling reactions. By reacting with boronic acids in the presence of a palladium catalyst, the bromine atom can be substituted with various organic groups. This method provides a flexible and cost-effective route to a wide array of substituted malondialdehydes, which are themselves valuable synthetic intermediates.[6]

G start This compound catalyst Pd Catalyst Base start->catalyst boronic R-B(OH)₂ (Boronic Acid) boronic->catalyst product R-CH(CHO)₂ (Substituted Malonaldehyde) catalyst->product Suzuki-Miyaura Coupling

Caption: Synthesis of substituted malondialdehydes.

Beyond bulk synthesis, this compound serves several specialized roles:

  • Pharmaceutical Intermediates: It is a key precursor for lometrexol, an anti-cancer agent, and other therapeutic compounds.[5]

  • Biochemical Research: It is used to form glyoxal-derived adducts from substituted guanines, enabling the study of chemical modifications to DNA and RNA.[7][8]

  • Asymmetric Synthesis: It has been used to construct chiral 1,4-dihydroquinoline (B1252258) structures that function as mimics of the NADH coenzyme, facilitating enantioselective reduction reactions.[5][8]

  • Materials Science: The compound finds use in the synthesis of liquid crystal materials and in the development of photonic materials.[7][9]

References

Unlocking the Therapeutic Potential of 2-Bromomalonaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-bromomalonaldehyde stands as a versatile and highly reactive precursor for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This guide provides a comparative overview of the antimicrobial and anticancer properties of various classes of compounds synthesized from this key intermediate, supported by experimental data and detailed methodologies.

This document delves into the synthesis and biological evaluation of pyrazoles, pyrimidines, and pyridazines derived from this compound, offering a structured comparison of their therapeutic potential. The information presented herein is intended to facilitate further research and development in the quest for novel and more effective therapeutic agents.

Comparative Biological Activity

The biological activity of heterocyclic compounds synthesized from this compound varies significantly depending on the resulting ring system and its substituents. The following tables summarize the quantitative data on the antimicrobial and anticancer activities of representative pyrazole (B372694) and pyrimidine (B1678525) derivatives.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy, with lower values indicating greater potency.

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyrazoles 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideVarious Bacteria62.5–125Chloramphenicol-
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideVarious Fungi2.9–7.8Clotrimazole-
Pyrimidines Various 2,4,6-trisubstituted pyrimidinesBacillus pumilus, Escherichia coliSignificant ActivityAmikacin, Penicillin G-
Indolyl-pyrimidine derivativesS. aureus, B. cereus, E. coliPotent ActivityPenicillin-
Anticancer Activity

The half-maximal inhibitory concentration (IC50) is used to quantify a compound's effectiveness in inhibiting cancer cell growth. Lower IC50 values denote higher potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazoles Pyrazole Benzothiazole HybridHT29, PC3, A549, U87MG3.17 - 6.77Axitinib-
Indole-linked PyrazoleHCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7–64.8
3,4-diaryl PyrazoleVarious0.00006 - 0.00025--
Pyrimidines 5-bromo-2-substituted pyrimidinesHCT116, A549, K562, U937-Dasatinib-
Pyrimidine-5-carbonitrile derivatives-1.03–1.71 (COX-2)Celecoxib0.88 (COX-2)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and advancement of scientific findings. This section provides methodologies for the synthesis of key heterocyclic systems from this compound and for the evaluation of their biological activities.

Synthesis of 5-Bromo-2-Substituted Pyrimidines

This protocol details a one-step synthesis of 5-bromo-2-substituted pyrimidines from this compound and amidine compounds, as described in patent CN110642788A.

Materials:

Procedure:

  • In a reaction flask, dissolve this compound (0.1 mol) in 150 mL of glacial acetic acid and add 2g of 3A molecular sieves.

  • Heat the mixture to 80°C.

  • Prepare a solution of the amidine hydrochloride (0.1 mol) in 50 mL of acetic acid.

  • Add the amidine solution dropwise to the this compound solution over 30 minutes while maintaining the temperature at 80°C.

  • After the addition is complete, increase the temperature to 100°C and monitor the reaction by HPLC until completion (approximately 5 hours).

  • Cool the reaction mixture to room temperature and add 20 mL of water. Let it stand for 2 hours.

  • Filter the mixture and wash the filter cake with a small amount of ethanol (B145695).

  • Suspend the crude product in a mixture of dichloromethane and 5% aqueous sodium hydroxide solution until no solid remains.

  • Separate the organic layer, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 5-bromo-2-substituted pyrimidine.

General Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds

This compound, as a 1,3-dicarbonyl compound, can be reacted with hydrazine (B178648) derivatives to yield pyrazoles. The following is a general procedure based on the Knorr pyrazole synthesis.

Materials:

  • This compound (or other 1,3-dicarbonyl compound)

  • Hydrazine hydrate (B1144303) or a substituted hydrazine

  • Ethanol or acetic acid (solvent)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).

  • Add the hydrazine derivative (1-1.2 equivalents) to the solution.

  • The reaction mixture is typically stirred at room temperature or heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product may precipitate. The solid product is collected by filtration.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antimicrobial agents (positive controls)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compounds in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Add a standardized volume of the inoculum to each well of the microtiter plate.

  • Include a positive control (broth with microorganism and standard antibiotic) and a negative control (broth with microorganism and solvent).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Synthesized compounds

  • Cancer cell lines

  • Normal cell lines (for selectivity assessment)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and a standard anticancer drug (positive control) for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is paramount for rational drug design and optimization. Pyrazole derivatives, in particular, have been shown to target several key signaling pathways implicated in cancer progression.

Inhibition of Pro-Survival Signaling Pathways

Many pyrazole-based compounds exhibit anticancer activity by inhibiting protein kinases that are crucial for cancer cell survival and proliferation. These include the PI3K/AKT and MAPK/ERK pathways.

G EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole Pyrazole Derivative Pyrazole->EGFR Pyrazole->AKT Pyrazole->Apoptosis

Caption: Pyrazole derivatives can inhibit EGFR and AKT signaling, leading to decreased cell proliferation and increased apoptosis.

Induction of Apoptosis via ROS Generation

Some pyrazole derivatives have been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS). Elevated ROS levels can lead to oxidative stress and trigger the intrinsic apoptotic pathway.

G Pyrazole Pyrazole Derivative ROS Increased ROS Production Pyrazole->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The induction of ROS by pyrazole derivatives can trigger a caspase-dependent apoptotic cascade in cancer cells.

Conclusion and Future Directions

The synthesis of heterocyclic compounds from this compound offers a promising avenue for the discovery of novel therapeutic agents. Pyrazole and pyrimidine derivatives, in particular, have demonstrated significant potential as both antimicrobial and anticancer agents. The versatility of this compound allows for the generation of large libraries of diverse compounds for high-throughput screening.

Future research should focus on:

  • Expanding the diversity of heterocyclic systems synthesized from this compound to include a wider range of scaffolds.

  • Conducting systematic structure-activity relationship (SAR) studies to optimize the biological activity and pharmacokinetic properties of lead compounds.

  • Elucidating the detailed molecular mechanisms of action of the most potent compounds to identify novel drug targets and pathways.

  • Performing in vivo studies to evaluate the efficacy and safety of promising candidates in preclinical models of disease.

By leveraging the synthetic accessibility and biological potential of this compound derivatives, the scientific community can continue to make significant strides in the development of new and improved treatments for a wide range of diseases.

Safety Operating Guide

Proper Disposal of 2-Bromomalonaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Bromomalonaldehyde (CAS No. 2065-75-0). Researchers, scientists, and drug development professionals are advised to adhere strictly to these procedures to ensure personal safety, regulatory compliance, and environmental protection. This compound is a toxic and reactive compound, classified as harmful if swallowed, a cause of serious eye damage, and a potential respiratory irritant.[1][2][3]

Immediate Safety and Hazard Information

This compound is a pale yellow to light brown crystalline solid with a pungent odor.[4] It is sensitive to air, moisture, and light, and should be handled in a well-ventilated area, preferably a chemical fume hood.[1][4] Accidental exposure requires immediate and specific first-aid measures.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][5][6]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[1][5][6]
Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities.
Respiratory Protection Use a NIOSH-approved respirator with an organic vapor cartridge if not handled in a chemical fume hood.
Lab Coat A standard laboratory coat is required.

Spill and Leak Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled, and sealed container for hazardous waste.[7] For major spills, contact your institution's Environmental Health and Safety (EHS) department immediately. Do not allow the material to enter drains or waterways.[1][7]

Disposal Procedures

Disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The primary method of disposal is through a licensed hazardous waste disposal company.

On-Site Neutralization Protocol for Small Quantities

For small quantities of this compound waste generated in a laboratory setting, the following experimental protocol can be used to neutralize the compound before collection by a certified waste disposal service. This procedure should be performed in a chemical fume hood with appropriate PPE.

Objective: To neutralize the reactive aldehyde and bromo- functional groups of this compound to form less hazardous products.

Materials:

  • This compound waste

  • Sodium bisulfite (NaHSO₃)

  • Sodium carbonate (Na₂CO₃)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

  • Water

Experimental Protocol:

  • Preparation: For every 1 gram of this compound waste, prepare a solution of 1.5 grams of sodium bisulfite in 20 mL of water in a beaker or flask.

  • Reaction with Aldehyde: While stirring, slowly add the this compound waste to the sodium bisulfite solution. The bisulfite will react with the aldehyde groups.

  • Neutralization of Bromine: After the this compound has been added, slowly add a 10% aqueous solution of sodium carbonate to the mixture until the pH is between 8 and 9. This will facilitate the hydrolysis of the bromo- group.

  • Stirring: Allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction is complete.

  • Final pH Adjustment: Check the pH of the solution. If necessary, adjust the pH to be between 6 and 8 using a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH).

  • Collection: The resulting solution should be collected in a properly labeled hazardous waste container for pickup by your institution's EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start This compound Waste Generated decision Small Quantity (<5g) for In-Lab Neutralization? start->decision protocol Follow On-Site Neutralization Protocol decision->protocol Yes collect_ehs Collect in Designated Hazardous Waste Container decision->collect_ehs No protocol->collect_ehs ehs_pickup Arrange for EHS Pickup collect_ehs->ehs_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromomalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromomalonaldehyde. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this hazardous chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a toxic and highly reactive compound that poses significant health risks. It is classified as causing skin irritation, serious eye damage, and respiratory irritation.[1][2] Ingestion is also harmful.[2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Summary of Hazards

Hazard TypeDescriptionGHS Hazard Statement
Acute Oral Toxicity Harmful if swallowed.H302[2][4]
Skin Corrosion/Irritation Causes skin irritation.H315[1][2]
Serious Eye Damage/Irritation Causes serious eye damage.H318[2][4][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.H335[1][2]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2][3]To prevent skin contact and irritation.[1][2] Glove breakthrough times can vary based on thickness and manufacturer; therefore, it is crucial to consult the manufacturer's data.[3][6] For halogenated hydrocarbons, Butyl rubber often provides excellent protection.[3]
Eye and Face Protection Safety glasses with side shields or chemical goggles conforming to EN166 or equivalent.[3][7] A face shield may be necessary for splash hazards.To protect against dust particles and splashes that can cause serious eye damage.[2][3][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[3][7] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is advised.[8]To prevent inhalation of dust which may cause respiratory irritation.[1][8]
Protective Clothing A lab coat, long-sleeved shirt, and long pants should be worn.[5][7] Consider a chemical-resistant apron or coveralls for larger quantities.To prevent skin exposure.[5][7]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

dot

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Assemble PPE a->b c Prepare Work Area b->c d Weighing c->d Proceed with caution e Dissolving d->e f Reaction e->f g Decontaminate f->g After experiment h Segregate Waste g->h i Dispose h->i

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before use.[2][3][4]

    • Ensure all necessary PPE is available and in good condition.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]

    • Have an emergency eyewash station and safety shower readily accessible.[3]

  • Handling:

    • When handling the solid, avoid generating dust.[2][5] Use techniques such as careful scooping rather than pouring.

    • For weighing, use a balance inside a fume hood or a ventilated balance enclosure.

    • When preparing solutions, add the solid slowly to the solvent to avoid splashing.

    • Keep containers tightly closed when not in use.[1][5]

  • Accidental Release:

    • In case of a spill, evacuate the area.[2]

    • Wear appropriate PPE, including respiratory protection.

    • For minor spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][5] Do not use air hoses for cleaning.[5]

    • For major spills, contact your institution's environmental health and safety department.[5]

Experimental Protocol: General Procedure for Weighing and Dissolving a Hazardous Solid

This protocol outlines a general procedure that should be adapted to specific experimental needs while maintaining safety.

dot

start Start prep_ppe Don Appropriate PPE start->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood weigh Weigh this compound prep_hood->weigh dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to Reaction Vessel dissolve->transfer end End transfer->end

Caption: Experimental Workflow for Handling this compound.

Methodology:

  • Don PPE: Put on all required personal protective equipment as detailed in Table 2.

  • Prepare Workspace: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Place absorbent pads on the work surface.

  • Weighing:

    • Place a weighing boat on the analytical balance inside the fume hood.

    • Carefully transfer the required amount of this compound to the weighing boat using a clean spatula.

    • Record the weight and securely close the stock container.

  • Dissolving:

    • Place a beaker containing the appropriate solvent on a stir plate within the fume hood.

    • Slowly add the weighed this compound to the solvent while stirring to ensure dissolution.

  • Transfer:

    • Once dissolved, carefully transfer the solution to the reaction vessel using a funnel.

    • Rinse the beaker with a small amount of solvent and add the rinsing to the reaction vessel to ensure a complete transfer.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

Table 3: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Product Dispose of as hazardous waste in accordance with local, state, and federal regulations.[4][5] Do not dispose of down the drain.[2]
Contaminated Materials (e.g., gloves, weighing boats) Place in a sealed, labeled container and dispose of as hazardous chemical waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the rinsed container in accordance with institutional guidelines.

Always consult your institution's environmental health and safety office for specific disposal procedures.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.